N-methyl-1H-pyrazol-4-amine dihydrochloride
Description
Properties
IUPAC Name |
N-methyl-1H-pyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.2ClH/c1-5-4-2-6-7-3-4;;/h2-3,5H,1H3,(H,6,7);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIMGJHELBSZTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CNN=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375471-70-7 | |
| Record name | N-methyl-1H-pyrazol-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"N-methyl-1H-pyrazol-4-amine dihydrochloride chemical properties"
An In-depth Technical Guide to the Chemical Properties of N-methyl-1H-pyrazol-4-amine Dihydrochloride
Introduction
N-methyl-1H-pyrazol-4-amine dihydrochloride is a heterocyclic organic compound that serves as a valuable building block, or synthon, in the fields of medicinal chemistry and materials science. As a derivative of pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, it possesses a unique electronic and structural profile. The presence of a primary amine at the 4-position and a methyl group on the N1 nitrogen provides specific points for chemical modification, making it a versatile precursor for the synthesis of more complex molecules. Pyrazole derivatives are known to exhibit a wide range of biological activities, and their scaffolds are integral to numerous commercial drugs.[1][2]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, reactivity, and handling of N-methyl-1H-pyrazol-4-amine dihydrochloride for researchers, scientists, and professionals in drug development.
Compound Identification and Physicochemical Properties
Accurate identification is critical for ensuring experimental reproducibility. N-methyl-1H-pyrazol-4-amine is most commonly handled and stored as a salt to improve its stability and solubility in polar solvents. The dihydrochloride salt form indicates that the pyrazole ring and the exocyclic amine are both protonated.
Chemical Structure
Caption: Structure of N-methyl-1H-pyrazol-4-amine Dihydrochloride.
Data Summary
The following table summarizes the key identification and computed physicochemical properties for the compound.
| Property | Value | Source(s) |
| IUPAC Name | 1-methylpyrazol-4-amine;dihydrochloride | [3] |
| Synonyms | 1-Methyl-1H-pyrazol-4-ylamine dihydrochloride | [4] |
| CAS Number | 1375471-70-7 | [4] |
| Parent CAS | 69843-13-6 (Free Base) | [5] |
| Molecular Formula | C₄H₉Cl₂N₃ | |
| Molecular Weight | 170.04 g/mol | |
| Physical State | White to off-white powder (Predicted) | [6] |
| Solubility | Predicted soluble in water, methanol; insoluble in nonpolar solvents | |
| Topological Polar Surface Area (TPSA) | 43.8 Ų (of free base) | [3][5] |
| Hydrogen Bond Donor Count | 3 (from -NH₃⁺) | [3] (Computed) |
| Hydrogen Bond Acceptor Count | 2 (from pyrazole nitrogens) | [3] (Computed) |
Synthesis and Purification
The synthesis of N-methyl-1H-pyrazol-4-amine dihydrochloride is typically achieved in a two-step process starting from a commercially available nitro-pyrazole precursor. This route is efficient and provides high yields of the desired product.
Synthetic Workflow
The overall strategy involves the reduction of a nitro group to a primary amine, followed by protonation with hydrochloric acid to form the stable dihydrochloride salt.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocols
The following protocols are based on established and reliable methodologies.[7]
Protocol 2.2.1: Synthesis of 1-Methyl-1H-pyrazol-4-amine (Free Base)
-
Rationale: Catalytic hydrogenation is the method of choice for nitro group reductions as it is highly efficient, proceeds under relatively mild conditions, and the only byproduct is water, simplifying purification. The use of a continuous-flow hydrogenator (H-Cube®) offers enhanced safety and control over reaction parameters like temperature and pressure.[7]
-
Methodology:
-
Dissolve 1-Methyl-4-nitro-1H-pyrazole (1.0 eq.) in a suitable solvent such as methanol (e.g., 1.62 g in 250 mL).[7]
-
If using a batch setup, add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10% w/w).
-
Pressurize the reaction vessel with hydrogen gas (H₂) to 3-4 bar and stir vigorously at room temperature until TLC or LCMS analysis indicates complete consumption of the starting material.
-
Alternatively, pass the methanol solution through a continuous-flow hydrogenator (e.g., H-Cube®) set to 70°C and 60 bar H₂ pressure.[7]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield 1-methyl-1H-pyrazol-4-amine as a crude product, which is often used directly in the next step. The reported yield for this step is approximately 99%.[7]
-
Protocol 2.2.2: Preparation of N-methyl-1H-pyrazol-4-amine Dihydrochloride
-
Rationale: The formation of a hydrochloride salt is a standard procedure for the purification and stabilization of basic amines. The free base is soluble in many organic solvents, while its dihydrochloride salt is typically insoluble in nonpolar solvents like diethyl ether, allowing for precipitation and isolation as a clean solid.
-
Methodology:
-
Dissolve the crude 1-methyl-1H-pyrazol-4-amine (1.0 eq.) in a minimal amount of a solvent in which the free base is soluble, such as anhydrous methanol or ethanol.
-
Cool the solution in an ice bath (0°C).
-
Slowly add a solution of hydrochloric acid (2.0-2.2 eq.). A commercially available solution of HCl in diethyl ether or isopropanol is ideal to avoid introducing water.
-
Stir the mixture at 0°C for 30-60 minutes. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether or another nonpolar solvent to remove any non-salt impurities.
-
Dry the solid under vacuum to yield N-methyl-1H-pyrazol-4-amine dihydrochloride.
-
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a complete structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule in solution. For the dihydrochloride salt, a deuterated protic solvent like D₂O or DMSO-d₆ is recommended.
| Predicted ¹H NMR Data (in D₂O) | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrazole H5 | 8.0 - 8.2 (singlet) |
| Pyrazole H3 | 7.6 - 7.8 (singlet) |
| N-CH₃ | 3.8 - 4.0 (singlet) |
| -NH₃⁺ | Variable, may exchange with D₂O or appear as a broad singlet around 4.8 ppm (if observable) |
Protocol 3.1.1: Acquiring a ¹H NMR Spectrum
-
Accurately weigh and dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Reference the spectrum to the residual solvent peak (D₂O at ~4.79 ppm, DMSO at 2.50 ppm).
-
Integrate the peaks to confirm the proton ratios (1:1:3 for the pyrazole and methyl protons).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and fragmentation pattern. Electrospray ionization (ESI) is ideal for analyzing polar, salt-like compounds.
-
Expected Result: The analysis will detect the cationic form corresponding to the protonated free base. The primary ion observed will be [M+H]⁺, where M is the free base (C₄H₇N₃).
-
Expected m/z: 98.07 (for [C₄H₈N₃]⁺)
-
Fragmentation: Pyrazole rings are known to fragment via the loss of stable neutral molecules like hydrogen cyanide (HCN) and dinitrogen (N₂).[8]
Protocol 3.2.1: ESI-MS Analysis
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infuse the solution directly into the ESI source or inject it via an LC system.
-
Acquire the spectrum in positive ion mode.
-
Analyze the resulting spectrum for the parent ion [M+H]⁺ and characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
| Predicted IR Data | |
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (from -NH₃⁺) | 3200 - 2800 (Broad) |
| C-H Stretch (Aromatic and Aliphatic) | 3100 - 2900 |
| C=N and C=C Stretch (Pyrazole Ring) | 1650 - 1500 |
| N-H Bend | 1600 - 1500 |
Chemical Reactivity and Applications
The primary utility of N-methyl-1H-pyrazol-4-amine dihydrochloride lies in the reactivity of its primary amino group, which serves as a potent nucleophile for forming new carbon-nitrogen bonds.
Amide Bond Formation
A cornerstone reaction for this compound is its use in amide coupling to form N-(1-methyl-1H-pyrazol-4-yl)amides. This is a fundamental transformation in the synthesis of bioactive molecules.
Caption: Schematic of an amide coupling reaction.
Workflow 4.1.1: Peptide Coupling Protocol
-
Rationale: The dihydrochloride salt must first be neutralized in situ to generate the nucleophilic free amine. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is used for this purpose. A peptide coupling reagent, such as PyBop, activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine to form the stable amide bond.[7]
-
Methodology:
-
To a stirred solution of the carboxylic acid (1.2 eq.) and PyBop (1.1 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM), add DIPEA (3.0 eq.).[7]
-
Add N-methyl-1H-pyrazol-4-amine dihydrochloride (1.0 eq.) to the mixture. Note: The DIPEA will neutralize both the carboxylic acid and the two equivalents of HCl from the amine salt.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, perform an aqueous workup to remove the base and coupling byproducts. The organic layer is typically washed with a mild acid (e.g., 1M HCl), a mild base (e.g., sat. NaHCO₃), and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[7]
-
Safety, Handling, and Storage
Proper handling is essential due to the hazardous nature of this chemical. The following information is compiled from safety data for the parent amine and related compounds.[3][5][6][9][10]
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement(s) |
| GHS07 | Warning | H315: Causes skin irritation.[3][5]H319: Causes serious eye irritation.[3][5]H335: May cause respiratory irritation.[3][6] |
Handling and Personal Protective Equipment (PPE)
-
Always use this compound in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Avoid breathing dust, fumes, or vapors.[10]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Required PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield (conforming to EN166 or OSHA 29 CFR 1910.133 standards).[10][12]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[10]
-
Storage
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[9]
-
Some suppliers recommend refrigeration.[9]
-
The compound may be air-sensitive; store under an inert atmosphere (e.g., Argon or Nitrogen) for long-term stability.[9]
-
Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][10]
Conclusion
N-methyl-1H-pyrazol-4-amine dihydrochloride is a foundational building block for chemical synthesis. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an attractive component for constructing novel compounds with potential applications in pharmacology and materials science. Understanding its chemical properties, spectroscopic signatures, and handling requirements is paramount for its safe and effective use in a research setting.
References
- Biosynth. (2021, May 18). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
PubChem. 1-Methyl-1H-pyrazol-4-ylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Apollo Scientific. (2022, May 16). Safety Data Sheet: 1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride.
-
PubChem. 1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
BIOSYNCE. Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
ResearchGate. 1 H-NMR and 19 F-NMR chemical shifts of compounds 4a-c. Retrieved from [Link]
-
PubChem. 1-methyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
Peršin, Z., & Pihler, J. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(10), 824-828. Retrieved from [Link]
-
BMC Chemistry. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methyl-1H-pyrazol-4-ylamine hydrochloride | C4H8ClN3 | CID 17354268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1375471-70-7|N-Methyl-1H-pyrazol-4-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 5. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of N-methyl-1H-pyrazol-4-amine Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for the preparation of N-methyl-1H-pyrazol-4-amine Dihydrochloride, a valuable heterocyclic building block for researchers, scientists, and drug development professionals. The synthesis is presented as a multi-step process commencing with the commercially available 4-nitropyrazole. This guide will elaborate on the strategic considerations behind each synthetic step, from the regioselective methylation of the pyrazole ring to the chemoselective reduction of the nitro group and the final salt formation. Detailed, step-by-step experimental protocols are provided, underpinned by mechanistic insights and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of the N-methyl-pyrazol-4-amine Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of molecules targeting a wide array of biological targets. The N-methyl-1H-pyrazol-4-amine moiety, in particular, serves as a key intermediate in the synthesis of potent kinase inhibitors and other therapeutic candidates.[2] The strategic placement of the methyl group and the amino functionality allows for diverse derivatization, enabling the exploration of structure-activity relationships in drug discovery programs. This guide presents a reliable and scalable synthesis of N-methyl-1H-pyrazol-4-amine as its dihydrochloride salt, enhancing its stability and handling properties for downstream applications.
Overall Synthetic Strategy
The synthesis of N-methyl-1H-pyrazol-4-amine dihydrochloride is most efficiently approached through a three-step sequence starting from 4-nitropyrazole. This strategy is predicated on the principles of functional group compatibility and the well-documented reactivity of the pyrazole ring system.
Caption: Overall workflow for the synthesis of N-methyl-1H-pyrazol-4-amine dihydrochloride.
Step-by-Step Synthesis and Mechanistic Discussion
Step 1: N-Methylation of 4-Nitropyrazole
The initial step involves the regioselective methylation of the pyrazole ring. Due to the tautomeric nature of the N-H proton in pyrazole, direct alkylation can lead to a mixture of N1 and N2 isomers. However, in the case of 4-nitropyrazole, the electronic-withdrawing nature of the nitro group directs the alkylation predominantly to the N1 position.
Reaction Scheme:
Caption: N-methylation of 4-nitropyrazole to yield 1-methyl-4-nitropyrazole.
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Base and Alkylating Agent: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the pyrazole nitrogen, forming the corresponding anion. This anion then acts as a potent nucleophile. Iodomethane is a highly reactive methylating agent.
-
Solvent Selection: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction without interfering with the strong base.
-
Regioselectivity: The electrophilic substitution on the pyrazole ring is generally favored at the C4 position.[3][4][5][6] The presence of the electron-withdrawing nitro group at C4 further deactivates the ring towards electrophilic attack but directs nucleophilic attack of an alkylating agent to the N1 position after deprotonation.
Experimental Protocol: Synthesis of 1-Methyl-4-nitropyrazole [7]
-
To a solution of 4-nitropyrazole (1.0 eq) in anhydrous acetonitrile, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add iodomethane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-methyl-4-nitropyrazole.
| Compound | Molecular Formula | Molecular Weight | Melting Point | Appearance |
| 1-Methyl-4-nitropyrazole | C₄H₅N₃O₂ | 127.10 g/mol | 91-92 °C | White crystalline solid |
Data sourced from PubChem CID 19895 and other references.[8][9][10]
Step 2: Catalytic Hydrogenation of 1-Methyl-4-nitropyrazole
The reduction of the nitro group to a primary amine is a critical transformation. Catalytic hydrogenation is the method of choice for this step due to its high efficiency, chemoselectivity, and the generation of water as the only byproduct, which simplifies purification.[11]
Reaction Scheme:
Caption: Reduction of 1-methyl-4-nitropyrazole to 1-methyl-1H-pyrazol-4-amine.
Expertise & Experience: Causality Behind Experimental Choices
-
Catalyst Selection: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitroarenes.[11] It offers excellent activity and selectivity for the reduction of the nitro group without affecting the pyrazole ring.
-
Hydrogen Source and Pressure: The use of hydrogen gas is standard for this transformation. Elevated pressure (e.g., 60 bar) can significantly increase the reaction rate.[12]
-
Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and is inert under the reaction conditions.
-
Mechanism: The catalytic hydrogenation of nitro compounds is believed to proceed through a stepwise reduction on the catalyst surface, involving nitroso and hydroxylamine intermediates, which are rapidly converted to the amine.[11][13][14]
Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazol-4-amine [12]
-
In a high-pressure hydrogenation vessel, dissolve 1-methyl-4-nitro-1H-pyrazole (1.62 g, 12.7 mmol) in methanol (250 mL).
-
Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% of Pd).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to 60 bar and heat to 70 °C with vigorous stirring.
-
Maintain these conditions until hydrogen uptake ceases, indicating the completion of the reaction.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 1-methyl-1H-pyrazol-4-amine as the free base. This product is often used in the next step without further purification. A near-quantitative yield (99%) has been reported for this step.[12]
| Compound | Molecular Formula | Molecular Weight | Appearance | Reported Yield |
| 1-Methyl-1H-pyrazol-4-amine | C₄H₇N₃ | 97.12 g/mol | Liquid | ~99% |
Data sourced from PubChem CID 4770990 and other references.[12][15][16]
Step 3: Dihydrochloride Salt Formation
The final step is the conversion of the free amine to its dihydrochloride salt. This is a standard acid-base reaction. The dihydrochloride salt is typically a more stable, crystalline solid, which is easier to handle, weigh, and store compared to the free base, which may be an oil or a low-melting solid.
Reaction Scheme:
Caption: Conversion of the free amine to its dihydrochloride salt.
Expertise & Experience: Causality Behind Experimental Choices
-
Acid Source: A solution of hydrogen chloride in an organic solvent, such as dioxane or ethanol, is preferred over aqueous HCl to avoid introducing water, which can hinder the precipitation of the salt.
-
Stoichiometry: Two equivalents of HCl are used because the pyrazole ring contains two basic nitrogen atoms that can be protonated.
-
Solvent System: The free base is dissolved in a solvent in which it is soluble, but the dihydrochloride salt is not. The addition of a less polar co-solvent, such as diethyl ether, can often induce precipitation of the salt.
Experimental Protocol: Synthesis of N-methyl-1H-pyrazol-4-amine Dihydrochloride
-
Dissolve the crude 1-methyl-1H-pyrazol-4-amine (1.0 eq) in a minimal amount of a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4M HCl in dioxane (2.2 eq) dropwise with stirring.
-
If a precipitate does not form immediately, add diethyl ether until the solution becomes turbid and a solid begins to form.
-
Continue stirring in the ice bath for 30 minutes to an hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any excess acid and impurities.
-
Dry the product under vacuum to yield N-methyl-1H-pyrazol-4-amine dihydrochloride as a crystalline solid.
| Compound | Molecular Formula | Molecular Weight | Appearance |
| N-methyl-1H-pyrazol-4-amine Dihydrochloride | C₄H₉Cl₂N₃ | 170.04 g/mol | White to off-white solid |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of N-methyl-1H-pyrazol-4-amine dihydrochloride. By starting with 4-nitropyrazole, the synthesis leverages well-understood and high-yielding reactions, including regioselective N-methylation and chemoselective catalytic hydrogenation. The final conversion to the dihydrochloride salt enhances the compound's stability and utility as a building block in drug discovery and development. The provided protocols, grounded in established chemical principles, are designed to be reproducible and scalable for laboratory and potential pilot-plant applications.
References
- A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst.
- A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogen
- Pyrazole. SlideShare.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- What are the applications and synthesis of 1-METHYL-4-NITROPYRAZOLE?. Guidechem.
- Complete Electrophilic Substitution Reactions Pyrazole. Scribd.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing.
- Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. 2018.
- Process for the catalytic hydrogenation of aromatic nitro compounds.
- Pyrazole structure highlighting the nucleophilic and electrophilic...
- Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid.
- Why is carbon 4 of a pyrazole susceptible to an electrophilic
- Review on synthesis of nitropyrazoles.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
- Reaction of 1-methyl-4-nitro-pyrazole with 4-amino-1,2,4-triazole.
- 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis. Chemicalbook.
- Discovery of N,4-Di(1H-pyrazol-4-yl)
- US3294814A - 4-nitropyrazoles.
- Synthesis of 1-vinyl-3(5)-methyl-4-nitropyrazole and study of the effect of methyl substitutes in the pyrazole ring during radical polymerization.
- 1-Methyl-1H-pyrazol-4-amine AldrichCPR. Sigma-Aldrich.
- 4 - Organic Syntheses Procedure. Organic Syntheses.
- 1-methyl-4-nitro-1H-pyrazole. PubChem.
- N-methyl-1h-pyrazol-4-amine (C4H7N3). PubChemLite.
- 1-methyl-1H-pyrazol-4-amine. PubChem.
- Processes for the preparation of pyrazoles.
- N-(4-iodophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Optional[13C NMR]. SpectraBase.
- N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine. Smolecule.
- Pyrazole synthesis. Organic Chemistry Portal.
- Discovery of N,4-Di(1 H-pyrazol-4-yl)
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
- NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory*.
- 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.
- Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central.
- Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. MDPI.
- Pyrazole: an emerging privileged scaffold in drug discovery. PubMed.
- 1H-Pyrazol-4-amine. Tokyo Chemical Industry (India) Pvt. Ltd..
- Methylation-specific PCR: Four steps in primer design.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. scribd.com [scribd.com]
- 6. quora.com [quora.com]
- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. US3294814A - 4-nitropyrazoles - Google Patents [patents.google.com]
- 10. WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 15. 1-Methyl-1H-pyrazol-4-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 16. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profiling of N-methyl-1H-pyrazol-4-amine dihydrochloride
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility of N-methyl-1H-pyrazol-4-amine dihydrochloride, a heterocyclic amine of interest in pharmaceutical research and development. In the absence of extensive published solubility data, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to systematically determine its solubility profile. We will delve into the theoretical considerations based on the molecule's structure, present a detailed, field-proven experimental protocol for equilibrium solubility determination, and discuss the critical implications of this data in a drug development context. This guide emphasizes scientific integrity, causality behind experimental choices, and the generation of robust, reliable data.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a foundational physicochemical property that dictates the biopharmaceutical behavior of an active pharmaceutical ingredient (API). For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[] Therefore, a thorough understanding of an API's solubility is paramount for successful formulation development, predicting bioavailability, and ensuring consistent therapeutic outcomes.[][2] N-methyl-1H-pyrazol-4-amine dihydrochloride, as a salt form, is anticipated to exhibit enhanced aqueous solubility compared to its free base. However, quantitative data is essential to guide formulation strategies, from simple aqueous solutions to more complex delivery systems. This guide provides the theoretical and practical tools to generate this critical dataset.
Physicochemical Properties of N-methyl-1H-pyrazol-4-amine dihydrochloride
A molecule's structure provides valuable clues to its potential solubility behavior.[2] N-methyl-1H-pyrazol-4-amine dihydrochloride is a relatively small molecule with several key features that influence its solubility.
| Property | Value/Structure | Source | Implication for Solubility |
| Molecular Formula | C₄H₇N₃ · 2HCl | - | The dihydrochloride salt form significantly increases the likelihood of high aqueous solubility due to the ionic nature of the molecule. |
| Molecular Weight | 170.04 g/mol | Calculated | The low molecular weight generally favors solubility. |
| Structure | [3] | The presence of amine and pyrazole nitrogen atoms allows for hydrogen bonding with protic solvents like water, enhancing solubility. The dihydrochloride salt suggests two basic centers are protonated. | |
| Topological Polar Surface Area (TPSA) | 43.8 Ų (for the free base) | [4] | A moderate TPSA suggests good potential for interaction with polar solvents. |
The dihydrochloride salt form is the most critical feature, suggesting that the molecule's solubility will be highly dependent on the pH of the medium. The common ion effect may also come into play in buffers containing chloride ions.
Experimental Protocol: Equilibrium Solubility Determination
The "shake-flask" method is a widely accepted and recommended technique for determining equilibrium solubility.[5] This method involves agitating an excess of the compound in a specific solvent until equilibrium is reached, followed by quantifying the concentration of the dissolved API.
Materials and Equipment
-
N-methyl-1H-pyrazol-4-amine dihydrochloride (of known purity)
-
Selection of relevant solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, simulated gastric fluid, simulated intestinal fluid)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Analytical balance
Step-by-Step Methodology
-
Preparation of Solvent Media: Prepare all desired aqueous buffers and solvent systems. For pH-dependent solubility, a range of buffers (e.g., pH 1.2, 4.5, 6.8) is recommended to simulate physiological conditions.[5]
-
Addition of Excess API: Accurately weigh an amount of N-methyl-1H-pyrazol-4-amine dihydrochloride that is in clear excess of its expected solubility and add it to a known volume of the test solvent in a sealed vial. The goal is to have undissolved solid remaining at the end of the experiment.
-
Equilibration: Place the vials on an orbital shaker set to a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance).[5] Allow the samples to agitate for a sufficient duration to reach equilibrium. A preliminary time-course experiment (e.g., sampling at 24, 48, and 72 hours) is advisable to determine when the concentration of the dissolved API plateaus.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the samples to pellet any remaining suspended particles.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.
-
Dilution and Quantification: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration that falls within the linear range of a pre-established HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted samples by HPLC to determine the concentration of N-methyl-1H-pyrazol-4-amine dihydrochloride. The concentration is then back-calculated to determine the solubility in the original solvent, typically expressed in mg/mL or µg/mL.
Self-Validating System and Controls
-
Purity of API: The purity of the N-methyl-1H-pyrazol-4-amine dihydrochloride used should be confirmed prior to the experiment.
-
Calibration Curve: A multi-point calibration curve for the API must be generated on the HPLC system to ensure accurate quantification.
-
Replicates: A minimum of three replicate determinations for each solvent condition is recommended to ensure the reproducibility of the results.[5]
-
Solid State Analysis: After the experiment, the remaining solid material can be analyzed (e.g., by XRPD) to check for any changes in polymorphic form.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the equilibrium solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Data Presentation and Interpretation
The experimentally determined solubility data should be summarized in a clear and concise table.
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) ± SD (n=3) |
| Deionized Water | ~ | 37 | [Experimental Value] |
| 0.1 N HCl Buffer | 1.2 | 37 | [Experimental Value] |
| Acetate Buffer | 4.5 | 37 | [Experimental Value] |
| Phosphate Buffer | 6.8 | 37 | [Experimental Value] |
Interpretation of Results:
-
High Aqueous Solubility: Given its dihydrochloride salt form, N-methyl-1H-pyrazol-4-amine dihydrochloride is expected to exhibit high solubility in aqueous media, particularly at low pH where the amine groups are fully protonated.
-
pH-Dependent Solubility: The solubility is likely to decrease as the pH increases and approaches the pKa of the amine groups, leading to the formation of the less soluble free base. This pH-solubility profile is critical for predicting its behavior in the varying pH environments of the gastrointestinal tract.
-
Biopharmaceutical Classification System (BCS): According to the World Health Organization (WHO), an API is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2–6.8.[5] The generated data will allow for the classification of N-methyl-1H-pyrazol-4-amine dihydrochloride within the BCS framework, which is a key consideration for potential biowaivers.
Conclusion
While published solubility data for N-methyl-1H-pyrazol-4-amine dihydrochloride is scarce, this guide provides the necessary framework for any researcher to generate this crucial information with a high degree of scientific rigor. The outlined "shake-flask" protocol, coupled with HPLC analysis, represents a robust and reliable method for determining equilibrium solubility. The resulting data is not merely a set of numbers but a critical tool for guiding formulation development, predicting in vivo performance, and ultimately accelerating the journey of a promising compound from the laboratory to the clinic.
References
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
-
World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]
-
National Center for Biotechnology Information. 1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. 1-methyl-1H-pyrazol-4-amine. PubChem Compound Database. [Link]
Sources
- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 3. 1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride | C4H10Cl2N4 | CID 13525020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
An In-depth Technical Guide to the Discovery and History of Aminopyrazole Compounds
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry.[1] Its derivatives exhibit a vast range of biological activities, leading to their incorporation into numerous therapeutic agents.[2] Within this important class, aminopyrazoles—pyrazoles bearing an exocyclic amino group—have emerged as a "privileged scaffold." This term denotes a molecular framework that is not only synthetically accessible but also capable of interacting with multiple, distinct biological targets through diverse modifications, leading to a high hit rate in drug discovery screenings.[1][3]
The strategic placement of the amino group on the pyrazole ring (at the 3, 4, or 5-position) profoundly influences the molecule's electronic properties, hydrogen bonding capability, and steric profile.[1][4] This versatility has enabled the development of aminopyrazole-based compounds across a wide spectrum of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology.[2][5] Specifically, the 3-aminopyrazole moiety is a well-established bioisostere for the adenine base of ATP, frequently employed as a "hinge-binding" motif in the design of potent protein kinase inhibitors.[3][6]
This technical guide provides a comprehensive overview of the aminopyrazole core, from its historical roots in heterocyclic chemistry to its modern application in rational drug design. We will explore the foundational synthetic methodologies, the evolution of its role as a key pharmacophore, and detailed case studies of its successful implementation in the development of targeted therapeutics.
Historical Perspective and Foundational Syntheses
The story of pyrazoles begins in 1883 with the pioneering work of German chemist Ludwig Knorr.[7][8] While attempting to synthesize a quinoline derivative, Knorr discovered the condensation reaction between a β-ketoester (ethyl acetoacetate) and a hydrazine (phenylhydrazine), which yielded a pyrazolone.[7][9] This reaction, now known as the Knorr pyrazole synthesis, laid the fundamental groundwork for pyrazole chemistry and remains a versatile method for constructing the pyrazole ring.[4][10]
While Knorr's work established the pyrazole core, the specific synthesis and exploration of aminopyrazoles followed as chemists began to explore precursors beyond dicarbonyl compounds. The development of methods using nitrile-containing starting materials was a critical leap forward, providing direct access to the aminopyrazole scaffold. These early methodologies primarily revolve around the cyclocondensation of a hydrazine with a three-carbon synthon bearing a nitrile group.
Key Synthetic Methodologies
The synthesis of aminopyrazoles is dominated by several robust and versatile strategies, primarily differing in the nature of the three-carbon precursor. The choice of starting material and reaction conditions is critical for controlling regioselectivity, especially when using substituted hydrazines, which can result in either 3-aminopyrazole or 5-aminopyrazole isomers.
1.1. Condensation of β-Ketonitriles with Hydrazines
One of the most common and direct routes involves the reaction of a β-ketonitrile (e.g., 3-oxopropanenitrile derivatives) with hydrazine.[11] The reaction proceeds via initial formation of a hydrazone at the ketone position, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the electrophilic carbon of the nitrile group. This pathway reliably yields 3(5)-aminopyrazoles.[12]
1.2. Condensation of α,β-Unsaturated Nitriles with Hydrazines
A second major route utilizes α,β-unsaturated nitriles that contain a leaving group (e.g., alkoxy, amino, or thiomethyl) at the β-position. The reaction typically involves a Michael addition of the hydrazine to the double bond, followed by elimination of the leaving group and subsequent intramolecular cyclization onto the nitrile. The regiochemical outcome of this reaction can often be controlled by the choice of reaction conditions (e.g., acidic vs. basic catalysis).
1.3. Thorpe-Ziegler Cyclization for 4-Aminopyrazoles
The synthesis of 4-aminopyrazoles often employs a different strategy, such as the Thorpe-Ziegler reaction. This intramolecular condensation of dinitriles, catalyzed by a strong base, forms an enaminonitrile ring.[13][14][15] While the classic Knorr synthesis using a 1,3-dicarbonyl precursor can also be adapted to produce 4-aminopyrazoles, the Thorpe-Ziegler approach provides a distinct and powerful alternative.
Case Study: Aminopyrazole-Based JNK3 Inhibitors
The c-Jun N-terminal kinase 3 (JNK3) is primarily expressed in the brain and is a promising therapeutic target for neurodegenerative diseases. The development of selective JNK3 inhibitors provides an excellent example of the aminopyrazole scaffold in action.
A research campaign focused on optimizing aminopyrazole-based JNK3 inhibitors demonstrates the power of structure-activity relationship (SAR) studies. [16]Starting with a lead compound, medicinal chemists systematically modified different parts of the molecule—the core, the N1-substituent of the pyrazole, and the appended amide moiety—to improve potency against JNK3 and selectivity over other closely related kinases like JNK1, JNK2, and p38α. [16]This process involves synthesizing a library of related compounds and assaying their inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce enzyme activity by 50%. [17]
| Compound ID | R1 Group (Amide Moiety) | JNK3 IC₅₀ (nM) | JNK1 IC₅₀ (nM) | Selectivity (JNK1/JNK3) |
|---|---|---|---|---|
| 8c | 4-Methylpyridine | 22 | 60 | 2.7 |
| 22b | 2-Methylpyridine | 81 | 950 | 11.7 |
| 26k | 4-CF₃-Phenyl | 16 | 1000 | 62.5 |
| 26n | 4-CN-Phenyl | 11 | 1000 | 90.9 |
Table 1: Representative SAR data for aminopyrazole-based JNK3 inhibitors, adapted from Zhang et al. (2014). Lower IC₅₀ values indicate higher potency.[16]
The data clearly illustrates the iterative optimization process. Shifting a methyl group on the pyridine ring (8c vs. 22b) significantly improved selectivity. Replacing the pyridine with substituted phenyl rings (26k, 26n) further enhanced both potency and selectivity, leading to candidate molecules with excellent drug-like properties, including high selectivity and good brain penetration. [16]
Case Study: Pirtobrutinib (Jaypirca™) - An FDA-Approved Drug
A landmark achievement for the aminopyrazole scaffold was the FDA approval of pirtobrutinib (formerly RXC005) in 2023. [18][19]Pirtobrutinib is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK) used to treat adult patients with relapsed or refractory mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL). [18][] Its discovery is a prime example of targeting acquired resistance. First-generation BTK inhibitors like ibrutinib are covalent, forming an irreversible bond with a cysteine residue (C481) in the BTK active site. [18]A common mechanism of resistance is a mutation at this site (e.g., C481S), which prevents the covalent bond from forming. Pirtobrutinib's aminopyrazole core allows it to bind potently and reversibly to BTK without relying on this covalent interaction, making it effective against both wild-type and C481S-mutated BTK. [18][]This represents a significant advancement for patients who have developed resistance to prior therapies.
The discovery process for a drug like pirtobrutinib follows a well-defined workflow, beginning with a validated biological target and progressing through rigorous stages of chemical optimization and biological testing.
Experimental Protocol: Synthesis of 3-Amino-5-phenyl-1H-pyrazole
This protocol describes a representative synthesis of a 3(5)-aminopyrazole derivative from a β-ketonitrile, a foundational reaction in the field. The procedure is based on established methods for the cyclocondensation of 3-oxo-3-phenylpropanenitrile with hydrazine. [12][21] Objective: To synthesize 3-amino-5-phenyl-1H-pyrazole via acid-catalyzed condensation.
Materials:
-
3-oxo-3-phenylpropanenitrile (1.0 eq)
-
Hydrazine hydrate (1.05 eq)
-
Glacial Acetic Acid (catalytic amount, ~0.1 eq)
-
Anhydrous Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Ether
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask containing anhydrous ethanol (approx. 10 mL per mmol of ketonitrile), add 3-oxo-3-phenylpropanenitrile (1.0 eq), hydrazine hydrate (1.05 eq), and a catalytic amount of glacial acetic acid.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 60-80°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Take up the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and rinse the filter cake with a small amount of ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Wash the resulting solid residue with cold ethyl ether and dry under vacuum to afford the purified 3-amino-5-phenyl-1H-pyrazole. Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, MS, m.p.).
Self-Validation: The success of the synthesis is validated at each stage. TLC confirms the consumption of starting material. The aqueous wash with sodium bicarbonate should not produce excessive effervescence after the first wash, indicating complete acid neutralization. The final analytical characterization must match the expected data for the target compound, confirming its identity and purity.
Conclusion
From their origins in the foundational work of Ludwig Knorr, aminopyrazole compounds have evolved into a versatile and powerful scaffold in the arsenal of the medicinal chemist. Their synthetic accessibility via several robust chemical pathways allows for the creation of diverse and complex molecular libraries. The inherent electronic and structural properties of the aminopyrazole core, particularly its ability to act as an effective ATP mimic, have cemented its status as a privileged structure in the design of kinase inhibitors.
The successful development and FDA approval of pirtobrutinib serves as a testament to the scaffold's potential, demonstrating its utility in overcoming complex challenges like acquired drug resistance. As our understanding of disease biology deepens, the aminopyrazole framework will undoubtedly continue to serve as a starting point for the discovery of new, targeted therapies for a wide range of human diseases, reinforcing its enduring legacy in the history of drug discovery.
References
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2021). MDPI. Retrieved from [Link]
-
Exploiting acylaminopyrazole scaffold for polypharmacology approach in Alzheimer's disease. (2021). PubMed. Retrieved from [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (2020). Royal Society of Chemistry. Retrieved from [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2015). PMC - NIH. Retrieved from [Link]
-
Ludwig Knorr. (2025). Britannica. Retrieved from [Link]
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]_
-
3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PMC - NIH. Retrieved from [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC - NIH. Retrieved from [Link]
-
Recent developments in aminopyrazole chemistry. (2009). ResearchGate. Retrieved from [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2007). MDPI. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. Retrieved from [Link]
-
RXC005 (Jaypirca™ (pirtobrutinib)) Reversible BTK inhibitor. (n.d.). Redx Pharma. Retrieved from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved from [Link]
-
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (2014). ACS Publications. Retrieved from [Link]
-
The synthetic route of pirtobrutinib. (2023). ResearchGate. Retrieved from [Link]
-
Redx's discovery of pirtobrutinib recognised with unveiling of commemorative plaque. (2023). BIA. Retrieved from [Link]
-
Thorpe reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Thorpe-Ziegler Reaction. (2014). Chem-Station Int. Ed. Retrieved from [Link]
-
A process for the preparation of Pirtobrutinib and its intermediates thereof. (2025). Technical Disclosure Commons. Retrieved from [Link]
-
Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. Retrieved from [Link]
-
Inhibition [IC50/(nmol•L-1)] of FGFR2 kinase and SNU16 cell lines in vitro. (2021). ResearchGate. Retrieved from [Link]
-
Discovery of potential FGFR3 inhibitors via QSAR, pharmacophore modeling, virtual screening and molecular docking studies against bladder cancer. (2021). NIH. Retrieved from [Link]
-
IC50 in nmol/L of FGFR inhibitors. (2024). ResearchGate. Retrieved from [Link]
-
QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2024). MDPI. Retrieved from [Link]
-
Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines. (2022). PubMed. Retrieved from [Link]
Sources
- 1. Exploiting acylaminopyrazole scaffold for polypharmacology approach in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 15. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies [mdpi.com]
- 18. RXC005 (Jaypirca™ (pirtobrutinib)) Reversible BTK inhibitor - Redx [redxpharma.com]
- 19. bioindustry.org [bioindustry.org]
- 21. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
Methodological & Application
Application Notes and Protocols for Parallel Synthesis Utilizing N-methyl-1H-pyrazol-4-amine dihydrochloride
Introduction: The Strategic Value of the N-methyl-1H-pyrazol-4-amine Scaffold in Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into numerous FDA-approved drugs. The N-methyl-1H-pyrazol-4-amine moiety, in particular, offers a versatile platform for the generation of diverse chemical libraries. The 4-amino group serves as a key vector for introducing molecular diversity, allowing for the exploration of structure-activity relationships (SAR) through the facile formation of amides, ureas, sulfonamides, and other derivatives.
Parallel synthesis is a powerful strategy in modern drug discovery, enabling the rapid generation of large numbers of discrete compounds.[3][4][5] This approach accelerates the hit-to-lead optimization process by systematically exploring chemical space around a core scaffold. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-methyl-1H-pyrazol-4-amine dihydrochloride in solution-phase parallel synthesis campaigns. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights gleaned from extensive experience in the field.
Chemical Properties and Handling of N-methyl-1H-pyrazol-4-amine dihydrochloride
N-methyl-1H-pyrazol-4-amine is typically supplied as a dihydrochloride salt to enhance its stability and shelf-life. The presence of the hydrochloride salt necessitates the use of a base in subsequent reactions to liberate the free, nucleophilic amine.
Table 1: Physicochemical Properties of N-methyl-1H-pyrazol-4-amine dihydrochloride
| Property | Value | Source |
| CAS Number | 127107-23-7 | [6][7][8] |
| Molecular Formula | C₄H₈ClN₃ | [6][8][9] |
| Molecular Weight | 133.58 g/mol | [6][8][9] |
| Appearance | Solid | |
| Storage | Store at room temperature. | [6] |
Safety and Handling Precautions
As with any chemical reagent, proper safety precautions must be observed when handling N-methyl-1H-pyrazol-4-amine dihydrochloride.
-
Hazard Identification : This compound may cause skin irritation, serious eye irritation, and respiratory irritation.[9]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Disposal : Dispose of waste in accordance with local regulations.
Core Synthetic Strategies for Library Generation
The primary amino group of N-methyl-1H-pyrazol-4-amine is the key handle for diversification. The following sections outline robust protocols for common parallel synthesis reactions.
Workflow for Parallel Library Synthesis
The general workflow for a parallel synthesis campaign using N-methyl-1H-pyrazol-4-amine dihydrochloride is depicted below. This process is designed for high-throughput synthesis in multi-well plates.
Caption: General workflow for parallel synthesis.
Detailed Application Protocols
The following protocols are designed for execution in a 96-well plate format but can be scaled as needed.
Protocol 1: Parallel Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry. This protocol utilizes a carbodiimide coupling agent, EDC, with HOBt to minimize side reactions.
Rationale: The combination of EDC and HOBt forms a more stable and reactive HOBt ester from the carboxylic acid, leading to higher yields and purities of the final amides. A non-nucleophilic base like DIPEA is crucial for neutralizing the hydrochloride salt of the amine and the acidic byproducts of the reaction without interfering with the coupling process.
Caption: Amide coupling reaction pathway.
Materials:
-
N-methyl-1H-pyrazol-4-amine dihydrochloride
-
A library of diverse carboxylic acids
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of N-methyl-1H-pyrazol-4-amine dihydrochloride in anhydrous DMF.
-
Prepare a 0.6 M solution of DIPEA in anhydrous DMF.
-
Prepare a 0.2 M solution of each carboxylic acid from your library in anhydrous DMF.
-
Prepare a 0.2 M solution of EDC and a 0.2 M solution of HOBt in anhydrous DMF.
-
-
Reaction Setup (per well):
-
To each well of the 96-well reaction block, add 100 µL of the N-methyl-1H-pyrazol-4-amine dihydrochloride solution (0.02 mmol).
-
Add 100 µL of the DIPEA solution (0.06 mmol).
-
Add 100 µL of a unique carboxylic acid solution to each well (0.02 mmol).
-
Add 100 µL of the HOBt solution (0.02 mmol).
-
Initiate the reaction by adding 100 µL of the EDC solution (0.02 mmol).
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 12-18 hours.
-
Quench the reaction by adding 200 µL of water to each well.
-
Extract the products by adding 500 µL of ethyl acetate, shaking, and then separating the organic layer. Repeat the extraction.
-
Combine the organic extracts and evaporate the solvent under a stream of nitrogen or in a centrifugal evaporator.
-
-
Analysis:
-
Dissolve the residue in a suitable solvent (e.g., DMSO) for LC-MS analysis to confirm product identity and purity.
-
Table 2: Representative Data for Parallel Amide Synthesis
| Carboxylic Acid (R-COOH) | Product Mass (m/z) [M+H]⁺ | Purity (%) |
| Acetic Acid | 140.08 | >95 |
| Benzoic Acid | 202.10 | >95 |
| 4-Chlorobenzoic Acid | 236.06 | >95 |
| Cyclohexanecarboxylic Acid | 208.14 | >95 |
Protocol 2: Parallel Urea Synthesis
The formation of ureas is another highly effective method for library diversification, often leading to compounds with potent biological activities.[10] This protocol involves the reaction of the free amine with a library of isocyanates.
Rationale: Isocyanates are highly reactive electrophiles that readily react with primary amines to form ureas without the need for coupling agents. The reaction is typically fast and high-yielding. The use of a base is still required to free the amine from its dihydrochloride salt.
Materials:
-
N-methyl-1H-pyrazol-4-amine dihydrochloride
-
A library of diverse isocyanates (R-N=C=O)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
96-well reaction block
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of N-methyl-1H-pyrazol-4-amine dihydrochloride in anhydrous DCM.
-
Prepare a 0.5 M solution of TEA in anhydrous DCM.
-
Prepare a 0.2 M solution of each isocyanate from your library in anhydrous DCM.
-
-
Reaction Setup (per well):
-
To each well of the 96-well reaction block, add 100 µL of the N-methyl-1H-pyrazol-4-amine dihydrochloride solution (0.02 mmol).
-
Add 100 µL of the TEA solution (0.05 mmol).
-
Add 100 µL of a unique isocyanate solution to each well (0.02 mmol).
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 2-4 hours.
-
If a precipitate forms, collect it by filtration. If not, evaporate the solvent.
-
Wash the crude product with a small amount of cold diethyl ether to remove any excess isocyanate and triethylamine hydrochloride.
-
-
Analysis:
-
Dissolve the purified product in a suitable solvent for LC-MS analysis.
-
Table 3: Representative Data for Parallel Urea Synthesis
| Isocyanate (R-NCO) | Product Mass (m/z) [M+H]⁺ | Purity (%) |
| Phenyl isocyanate | 218.11 | >95 |
| 4-Chlorophenyl isocyanate | 252.07 | >95 |
| Cyclohexyl isocyanate | 224.16 | >95 |
| n-Butyl isocyanate | 198.15 | >95 |
Conclusion
N-methyl-1H-pyrazol-4-amine dihydrochloride is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its straightforward reactivity allows for the efficient generation of diverse libraries of amides, ureas, and other derivatives. The protocols outlined in this document provide a solid foundation for researchers to design and execute successful high-throughput synthesis campaigns. By understanding the underlying chemical principles and adhering to best practices in handling and reaction execution, scientists can fully leverage the potential of this important scaffold to accelerate the discovery of new therapeutic agents.
References
- Manyem, S., Sibi, M. P., Lushington, G. H., Neuenswander, B., Schoenen, F., & Aubé, J. (2007). Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines.
- Shah, A. A., Chenard, L. K., Tucker, J. W., & Helal, C. J. (2017). Parallel Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines via Condensation of N-Pyrazolylamides and Nitriles.
- Fisher Scientific. (2011). Safety Data Sheet for 1-Methyl-1H-pyrazole-4-carboxylic acid.
- Manyem, S., Sibi, M. P., Lushington, G. H., Neuenswander, B., Schoenen, F., & Aubé, J. (2007). Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines.
- Manyem, S., Sibi, M. P., Lushington, G. H., Neuenswander, B., Schoenen, F., & Aubé, J. (2007). Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines.
- Shah, A. A., Chenard, L. K., Tucker, J. W., & Helal, C. J. (2017). Parallel Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines via Condensation of N-Pyrazolylamides and Nitriles. PubMed.
- Hassan, A. S., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6583.
- Orłowska, K., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9299-9311.
-
abcr Gute Chemie. (n.d.). 1-Methyl-1H-pyrazol-4-amine hydrochloride, min. 95%. Retrieved from [Link]
- Guntipally, R., et al. (2023).
- Spyropoulos, C., & Kokotos, C. G. (2014). One-pot synthesis of ureas from Boc-protected amines. The Journal of Organic Chemistry, 79(10), 4477–4483.
-
Lianhe Aigen Pharma Co., Ltd. (n.d.). 1-methyl-1H-pyrazol-4-amine hydrochloride. Retrieved from [Link]
- Iadanza, M. D., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3788.
- Ghodsinia, S. S. E., & Akhlaghinia, B. (2016). A high-yielding, expeditious, and multicomponent synthesis of urea and carbamate derivatives by using triphenylphosphine/trichloroisocyanuric acid system.
- Sanna, M., et al. (2021). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Pharmaceuticals, 14(9), 895.
-
PubChem. (n.d.). 1-Methyl-1H-pyrazol-4-ylamine hydrochloride. Retrieved from [Link]
- El-Faham, A., et al. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2015(2), 1-84.
- Ryabukhin, S. V., et al. (2012). High throughput synthesis of extended pyrazolo[3,4-d]dihydropyrimidines.
- Hsieh, M.-C., et al. (2011). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 16(5), 3847–3857.
- El-Fakharany, E. M., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1804.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. AB468993 | CAS 127107-23-7 – abcr Gute Chemie [abcr.com]
- 8. 1-methyl-1H-pyrazol-4-amine hydrochloride [lianhe-aigen.com]
- 9. 1-Methyl-1H-pyrazol-4-ylamine hydrochloride | C4H8ClN3 | CID 17354268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
"Experimental setup for microwave-assisted pyrazole synthesis"
Application Notes & Protocols
Topic: Experimental Setup for Microwave-Assisted Pyrazole Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Accelerating Pyrazole Synthesis with Microwave Irradiation
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone of medicinal chemistry.[1] Their derivatives are integral to numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Traditionally, the synthesis of these valuable scaffolds involves conventional heating methods that often require long reaction times, high energy consumption, and the use of hazardous solvents.[1][4]
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that revolutionizes this process.[5][6] By utilizing direct, efficient heating of polar molecules through microwave irradiation, MAOS dramatically reduces reaction times from hours to mere minutes, often leading to higher product yields and purity.[2][7][8] This approach aligns with the principles of green chemistry by minimizing energy consumption and enabling solvent-free reactions or the use of environmentally benign solvents like water.[5][6][9] This guide provides a comprehensive overview of the principles, experimental setup, and detailed protocols for the efficient synthesis of pyrazole derivatives using microwave technology.
The Principle of Microwave Heating in Organic Synthesis
Unlike conventional heating methods that transfer energy indirectly via conduction and convection, microwave heating involves the direct interaction of electromagnetic radiation with the molecules in the reaction mixture.[10][11] This efficient energy transfer occurs primarily through two mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation generates friction, leading to instantaneous and uniform heating throughout the bulk of the material.[4][6]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in the oscillating electric field. Collisions with surrounding molecules generate heat, contributing to the rapid temperature increase.[4]
This volumetric and direct heating mechanism is the primary reason for the dramatic acceleration of reaction rates observed in MAOS.[8][9]
The Experimental Setup: Dedicated Microwave Reactors
For laboratory synthesis, the use of a dedicated microwave reactor is imperative for safety, reproducibility, and control.[12] Domestic microwave ovens lack the necessary safety features and monitoring capabilities, making them unsuitable and dangerous for chemical reactions, especially those involving flammable solvents or pressure generation.[12][13]
Key Components of a Modern Microwave Reactor:
-
Magnetron: Generates the microwaves, typically at a frequency of 2.45 GHz.[13]
-
Waveguide: Directs the microwaves from the magnetron into the reactor cavity.[11]
-
Reactor Cavity: A shielded chamber where the reaction vessel is placed. Mono-mode reactors focus energy precisely on the sample, while multi-mode reactors provide a larger, more diffuse field.[11]
-
Temperature Sensor: Crucial for monitoring and controlling the reaction temperature. Infrared (IR) sensors measure the surface temperature of the vessel, providing a non-invasive method of control.
-
Pressure Sensor: Essential for sealed-vessel reactions, ensuring that the internal pressure does not exceed the vessel's safety limits.
-
Stirring Mechanism: Magnetic stirring is used to ensure even temperature distribution and prevent localized superheating.[14]
-
Sealed Reaction Vessels: Specially designed glass or Teflon vials with crimp-on caps are used for reactions above the solvent's boiling point. These vessels are built to withstand high pressures and temperatures.[15]
Safety First: Critical Considerations for MAOS
Microwave synthesis is a powerful technique, but it requires strict adherence to safety protocols to mitigate risks.
-
Pressure Management: Never exceed the recommended volume for reaction vials to allow for sufficient headspace.[16] Always allow vials to cool completely (e.g., to 50°C) before opening to prevent explosive depressurization.[15]
-
Solvent Hazards: Avoid using non-polar solvents like hexane or toluene, as they do not heat efficiently and can create unsafe conditions.[17] Be aware of the potential for flammable solvent vapors and ensure the reactor is placed in a well-ventilated fume hood.[13]
-
Avoid Metals: Do not place bulk metal objects, such as spatulas or metal foil, inside the microwave cavity, as this can cause arcing and create a fire hazard.[13][14] Small amounts of finely divided metal catalysts are generally acceptable.[12]
-
Exothermic Reactions: Exercise extreme caution with potentially explosive or highly exothermic reactions. Start with small-scale experiments at low power settings to assess the reaction kinetics.[12]
Optimizing Reaction Parameters
The success of a microwave-assisted synthesis hinges on the careful selection of several key parameters.
Solvent Selection
The choice of solvent is critical, as its ability to absorb microwave energy dictates the heating efficiency.[17] Polar solvents with a high dielectric loss (tan δ) are most effective.
| Solvent | Polarity | Boiling Point (°C) | Dielectric Constant (ε) | Tan δ (x10⁻⁴) | Microwave Absorption |
| Ethanol | Polar | 78 | 24.3 | 600 | High |
| Water | Polar | 100 | 80.4 | 120 | High |
| DMF | Polar | 153 | 36.7 | 120 | Medium |
| Acetonitrile | Polar | 82 | 37.5 | 60 | Medium |
| Toluene | Non-polar | 111 | 2.38 | 5 | Low |
| Hexane | Non-polar | 69 | 1.89 | 1 | Very Low |
Data compiled from various sources. Dielectric properties can vary with temperature.
For "green" applications, solvents like water and ethanol are excellent choices.[6] Solvent-free, or "dry media," reactions are also highly effective, where reactants are mixed neat or with a solid support like silica or alumina.[9][18][19]
Temperature, Power, and Time
These parameters are interdependent. Modern reactors typically allow for temperature control, where the instrument automatically modulates power to maintain the set temperature.
-
Temperature: A good starting point is to set the temperature 10-20°C higher than the temperature used in a conventional heating method.[16] For sealed-vessel reactions, temperatures can be set well above the solvent's atmospheric boiling point, leading to significant rate acceleration.[15]
-
Power: For temperature-controlled experiments, a high maximum power setting (e.g., 250-300 W) is often used to ensure the reaction reaches the target temperature quickly.[16]
-
Time: Reaction times are drastically reduced. Many pyrazole syntheses are completed within 5-20 minutes.[2][3][18]
Experimental Protocols for Pyrazole Synthesis
The following section provides detailed, step-by-step protocols for the synthesis of pyrazole derivatives from common starting materials.
Protocol 1: One-Pot, Solvent-Free Synthesis of Pyrazolones
This protocol is adapted from a multicomponent reaction to form 4-arylidenepyrazolone derivatives under solvent-free conditions.[18] It exemplifies a green, efficient approach to complex molecule synthesis.
Reaction Scheme: Ethyl acetoacetate + Substituted Phenylhydrazine + Substituted Benzaldehyde → 4-Arylidenepyrazolone
Materials:
-
Ethyl acetoacetate
-
Substituted phenylhydrazine (e.g., 3-nitrophenylhydrazine)
-
Substituted benzaldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde)
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave process vial with a magnetic stir bar
-
Ethyl acetate for trituration
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).
-
Seal the vial tightly with a microwave vial cap.
-
Place the vial inside the microwave reactor cavity.
-
Set the reaction parameters:
-
Temperature: 120°C (hold)
-
Power: 420 W (max)
-
Time: 10 minutes
-
Stirring: High
-
-
After irradiation, allow the vial to cool to a safe temperature (<50°C) using the instrument's cooling feature.
-
Once cooled, carefully open the vial in a fume hood.
-
A solid product should be present. Triturate the solid with a small amount of ethyl acetate.
-
Collect the product by suction filtration and wash with cold ethyl acetate to afford the pure pyrazolone derivative.
-
Expected Outcome: Good to excellent yields (typically 70-98%) of the desired product are expected.[18]
Protocol 2: Synthesis of 1-Aryl-1H-pyrazole-5-amines in Water
This protocol, adapted from Law et al., demonstrates a microwave-mediated synthesis using water as a green solvent.[20][21]
Reaction Scheme: Aryl Hydrazine + 3-Aminocrotononitrile → 1-Aryl-1H-pyrazole-5-amine
Materials:
-
Aryl hydrazine hydrochloride (e.g., 4-fluorophenylhydrazine hydrochloride, 2.0 mmol)
-
3-Aminocrotononitrile (2.0 mmol)
-
1 M Hydrochloric acid (HCl) solution (5.0 mL)
-
10% Sodium hydroxide (NaOH) solution
-
Microwave reactor
-
10 mL microwave process vial with a magnetic stir bar
Procedure:
-
Place a magnetic stir bar into a 10 mL microwave vial.
-
In a fume hood, add the aryl hydrazine hydrochloride (2.0 mmol) and 3-aminocrotononitrile (2.0 mmol) to the vial.[21]
-
Add 5.0 mL of 1 M HCl solution to the vial. The starting reagents should be at a concentration of approximately 0.4 M.[21]
-
Seal the vial securely with a crimper tool.[21]
-
Transfer the sealed vial to the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 150°C (hold)
-
Time: 15 minutes
-
Power: Set to maximum, allowing for temperature control
-
Stirring: High
-
-
After the reaction is complete, cool the vial to below 50°C.
-
Remove the vial and carefully uncap it.
-
Basify the acidic solution by slowly adding 10% NaOH solution until a precipitate forms and the pH is basic.
-
Collect the solid product via vacuum filtration, washing with cold deionized water.
-
Expected Outcome: Isolated yields typically range from 70-90%.[20]
Data Presentation: Microwave vs. Conventional Heating
The advantages of MAOS are clearly demonstrated when comparing reaction outcomes with traditional methods.
| Product Type | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave | 60 | 5 min | 91-98 | [2] |
| Conventional | 75 | 2 hours | 73-90 | [2] | |
| Quinolin-2(1H)-one-based pyrazoles | Microwave | 120 | 7-10 min | 68-86 | [3] |
| Conventional | Reflux | Several hours | Lower (not specified) | Implied from context | |
| 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Microwave | Not specified | 3-5 min | 82-98 | [3] |
| Conventional | Reflux | 4-6 hours | Lower (not specified) | Implied from context |
As the data shows, microwave-assisted synthesis consistently provides superior yields in a fraction of the time required by conventional heating.[2][3]
Visualization of the Experimental Workflow
The general process for setting up a microwave-assisted pyrazole synthesis can be visualized as a logical workflow.
Caption: General workflow for microwave-assisted pyrazole synthesis.
Conclusion
Microwave-assisted synthesis is a robust, efficient, and environmentally conscious methodology for preparing pyrazole derivatives.[1][9] By leveraging the principles of direct dielectric heating, researchers can significantly accelerate reaction rates, improve yields, and reduce waste, making MAOS an invaluable tool in modern drug discovery and development.[4][8] Adherence to proper experimental design and safety protocols ensures the successful and safe application of this powerful technology.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.Source: Google Search.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science.Source: Google Search.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions - P
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. Source: MDPI. [Link]
- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A.Source: Google Search.
- Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives - Benchchem.Source: Google Search.
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - MDPI. Source: MDPI. [Link]
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.Source: Google Search.
- Microwave Reactor Safety.Source: Google Search.
-
Microwave assisted reactions | PPTX - Slideshare. Source: Slideshare. [Link]
-
Solvent Choice for Microwave Synthesis - CEM Corporation. Source: CEM Corporation. [Link]
-
Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed. Source: PubMed. [Link]
-
Synthesis of pyrazoles and dihydropyrazoles | Download Scientific Diagram - ResearchGate. Source: ResearchGate. [Link]
-
Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory - Scribd. Source: Scribd. [Link]
-
Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview - YouTube. Source: YouTube. [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. Source: DergiPark. [Link]
-
Microwave chemistry — an approach to the assessment of chemical reaction hazards - IChemE. Source: IChemE. [Link]
-
Safety Considerations for Microwave Synthesis - CEM Corporation. Source: CEM Corporation. [Link]
-
New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC - PubMed Central. Source: PubMed Central. [Link]
- Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark.Source: Google Search.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD.Source: Google Search.
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. Source: PubMed Central. [Link]
- 194 recent advances in the synthesis of new pyrazole deriv
-
Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. Source: Royal Society of Chemistry. [Link]
-
Technologies|Microwave Safety Policy. Source: Microwave Chemical. [Link]
-
10 - Organic Syntheses Procedure. Source: Organic Syntheses. [Link]
-
Getting Started with Microwave Synthesis - CEM Corporation. Source: CEM Corporation. [Link]
-
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC - NIH. Source: PubMed Central. [Link]
- PART - 1 INTRODUCTION - BS Public
Sources
- 1. European Journal of Life Sciences » Submission » Microwave-assisted synthesis of pyrazoles - a mini-review [dergipark.org.tr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. ijrpas.com [ijrpas.com]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. Microwave assisted reactions | PPTX [slideshare.net]
- 11. ijnrd.org [ijnrd.org]
- 12. Safety Considerations for Microwave Synthesis [cem.com]
- 13. scribd.com [scribd.com]
- 14. chem.tamu.edu [chem.tamu.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Getting Started with Microwave Synthesis [cem.com]
- 17. Solvent Choice for Microwave Synthesis [cem.com]
- 18. mdpi.com [mdpi.com]
- 19. bspublications.net [bspublications.net]
- 20. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Application Note: N-methyl-1H-pyrazol-4-amine dihydrochloride as a Versatile Fragment for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview and detailed protocols for utilizing N-methyl-1H-pyrazol-4-amine dihydrochloride as a foundational fragment in kinase inhibitor discovery campaigns. We delve into the rationale behind its selection, its physicochemical properties, and step-by-step methodologies for its application in a fragment-based drug discovery (FBDD) workflow targeting Cyclin-Dependent Kinase 2 (CDK2). Protocols for primary screening via luminescence-based assays, biophysical validation of hits, and principles of structure-guided hit-to-lead optimization are presented to empower researchers in this domain.
Introduction: The Power of Fragments and the Pyrazole Scaffold
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying highly optimized lead compounds.[1] Unlike traditional high-throughput screening (HTS), which tests large, complex molecules, FBDD begins with small, low-molecular-weight compounds ("fragments") that typically exhibit weak binding affinities (µM to mM range).[2][3] The core principle is that these simple fragments can form highly efficient and specific interactions with the target protein. Through structure-guided optimization, these initial hits can be elaborated into potent and selective drug candidates.[4][5][6]
Protein kinases are a critical class of drug targets, particularly in oncology, but achieving selectivity across the highly conserved ATP-binding site of the kinome is a significant challenge.[4][6] The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry for its proven role in the structure of numerous kinase inhibitors.[7][8][9][10] Its synthetic tractability and ability to form key hydrogen bond interactions within the kinase hinge region make it an ideal starting point for inhibitor design.[8][11] Notably, eight FDA-approved kinase inhibitors feature a pyrazole ring, underscoring its therapeutic importance.[7][8] This note focuses on N-methyl-1H-pyrazol-4-amine, a fragment that embodies the key features of the pyrazole pharmacophore, as a strategic entry point for developing novel kinase inhibitors, with a specific focus on Cyclin-Dependent Kinase 2 (CDK2).
CDK2 is a key regulator of cell cycle progression, and its dysregulation is implicated in various cancers.[12] Several pyrazole-based compounds have been successfully developed as potent CDK2 inhibitors, making it an exemplary target for this FBDD workflow.[2][11][13][14]
Physicochemical Properties and Handling of N-methyl-1H-pyrazol-4-amine dihydrochloride
Proper handling and storage are paramount for ensuring the integrity and reliability of the fragment in screening campaigns.
| Property | Value | Source(s) |
| IUPAC Name | 1-methylpyrazol-4-amine;dihydrochloride | PubChem CID: 56645318 (related structure) |
| CAS Number | 1375471-70-7 | [15][16] |
| Molecular Formula | C₄H₉Cl₂N₃ | PubChem CID: 56645318 (related structure) |
| Molecular Weight | 170.04 g/mol | PubChem CID: 56645318 (related structure) |
| Form | Solid | [17] (related structure) |
| Solubility | Soluble in water and DMSO. It is critical to determine the maximum solubility in the final assay buffer to avoid compound precipitation, a common source of false positives. | General chemical knowledge |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. It is often recommended to store under an inert atmosphere. For long-term storage, especially in solution, store at -20°C or -80°C. | [18][19] |
| Handling Precautions | Causes skin and serious eye irritation. May cause respiratory irritation.[15] Wear protective gloves, clothing, and eye/face protection.[15][19][20] Handle in a well-ventilated area or fume hood to avoid inhaling dust.[15][19] | [15][18][19][20][21] |
Experimental Workflows & Protocols
This section outlines a typical FBDD cascade, from initial screening to hit validation, using CDK2 as the target kinase.
Caption: FBDD workflow for kinase inhibitor discovery.
Protocol 1: Primary Screening of N-methyl-1H-pyrazol-4-amine using a Luminescence-Based Kinase Assay
Principle: The Promega Kinase-Glo® assay is a homogeneous luminescent assay that measures the amount of ATP remaining after a kinase reaction.[22][23][24] Active kinases consume ATP, leading to a lower signal. Inhibitors prevent ATP consumption, resulting in a higher luminescent signal, which is inversely proportional to kinase activity.[23][24][25]
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme (e.g., Promega, BPS Bioscience)
-
Kinase substrate (e.g., Histone H1 or a specific peptide substrate)[3][10]
-
ATP
-
Kinase-Glo® Plus Luminescent Kinase Assay Kit (Promega)[10]
-
N-methyl-1H-pyrazol-4-amine dihydrochloride
-
Kinase Assay Buffer: 40mM Tris (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA[23]
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare a stock solution of N-methyl-1H-pyrazol-4-amine dihydrochloride in 100% DMSO. Serially dilute the fragment to create a concentration range for testing (e.g., final assay concentrations from 1 mM down to low µM). Dispense a small volume (e.g., 1 µL for a 25 µL final reaction) into the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme and Substrate Preparation: Dilute the CDK2/Cyclin A2 enzyme and substrate (e.g., 2.5 mg/ml Histone H1) to their final working concentrations in cold Kinase Assay Buffer.[10] The optimal enzyme concentration should be determined empirically to achieve ~50-80% ATP depletion in the reaction time.
-
Kinase Reaction Initiation:
-
Add the enzyme/substrate mix to the wells containing the pre-dispensed fragment.
-
Initiate the reaction by adding ATP. A typical final ATP concentration is 10-100 µM, ideally close to the Km value for the specific kinase.[10]
-
The final reaction volume might be 25 µL.
-
-
Incubation: Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 20-60 minutes).[10][23]
-
Signal Detection:
-
Allow the Kinase-Glo® Plus reagent to equilibrate to room temperature.
-
Add a volume of Kinase-Glo® Plus reagent equal to the volume of the kinase reaction in each well (e.g., 25 µL).[7]
-
Mix on a plate shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][23]
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each fragment concentration relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Hits are identified as compounds that cause a statistically significant increase in luminescence.
Protocol 2: Biophysical Validation using Differential Scanning Fluorimetry (DSF)
Principle: DSF, or thermal shift assay, measures the thermal stability of a protein.[26][27] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This change (ΔTm) is indicative of a direct interaction between the fragment and the target kinase.[26][28]
Materials:
-
Purified CDK2/Cyclin A2 enzyme
-
DSF Buffer (e.g., low salt buffer like 10mM HEPES pH 7.5, 150mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Fragment hits from the primary screen
-
Real-Time PCR (qPCR) instrument capable of fluorescence measurement over a temperature gradient
Procedure:
-
Reagent Preparation:
-
Prepare a master mix containing the CDK2/Cyclin A2 protein (final concentration typically 0.2 mg/mL) and SYPRO Orange dye (final concentration ~5x) in DSF buffer.[1]
-
Prepare plates with fragment hits at a final concentration (e.g., 200 µM). Include a DMSO control.
-
-
Assay Setup:
-
In a 96-well PCR plate, add the fragment solution.
-
Add the protein/dye master mix to each well for a final volume of ~20-25 µL.
-
Seal the plate securely with optical film.
-
-
Thermal Melt:
-
Place the plate in the qPCR instrument.
-
Set up a melt curve experiment. This typically involves ramping the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/minute).[29]
-
Measure fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The resulting curve will show a sigmoidal transition.
-
The Tm is the midpoint of this transition, which can be calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.
-
A positive ΔTm (Tm with compound - Tm with DMSO) of >1-2°C is generally considered a validated hit, confirming direct binding.
-
Structure-Guided Hit-to-Lead Optimization
Once a fragment like N-methyl-1H-pyrazol-4-amine is confirmed as a direct binder, structural biology becomes the engine for optimization. The goal is to "grow" the fragment by adding chemical moieties that can form additional favorable interactions with the protein, thereby increasing potency and selectivity.
Causality in Optimization: Analysis of co-crystal structures of pyrazole-based inhibitors with CDK2 (e.g., PDB IDs: 4FKG, 2VU3) reveals a conserved binding mode.[11][17] The pyrazole scaffold typically forms one or two crucial hydrogen bonds with the "hinge" region of the kinase (the backbone of residues like Glu81 and Leu83 in CDK2).[11][30] This interaction anchors the molecule in the ATP-binding pocket.
-
The N-H of the pyrazole often acts as a hydrogen bond donor to the backbone carbonyl of a hinge residue.
-
A nitrogen atom within the pyrazole ring can act as a hydrogen bond acceptor from a backbone N-H of a hinge residue.[30]
The N-methyl group on our fragment explores a part of the pocket, while the 4-amino group provides a vector for chemical elaboration.
Caption: Structure-guided hit-to-lead optimization workflow.
Optimization Strategy:
-
Obtain Structural Data: The highest priority is to obtain an X-ray crystal structure of N-methyl-1H-pyrazol-4-amine bound to CDK2.
-
Analyze the Binding Pocket: With the structure in hand, identify unoccupied pockets adjacent to the 4-amino group. For example, a nearby hydrophobic pocket could be targeted by adding a phenyl or other lipophilic group.
-
Vector-Based Elaboration: The 4-amino group is an ideal synthetic handle. It can be acylated, alkylated, or used in coupling reactions to systematically "grow" the fragment into these empty pockets. For instance, coupling with a carboxylic acid could introduce a group that picks up an additional hydrogen bond with a solvent-exposed residue.
-
Iterative Improvement: Each new analog is tested for potency (e.g., IC50 in the Kinase-Glo assay) and binding affinity (e.g., ΔTm in DSF or KD by SPR). This iterative cycle of design, synthesis, and testing drives the optimization process toward a potent and selective lead compound.[13][14][31]
Conclusion
N-methyl-1H-pyrazol-4-amine dihydrochloride represents a high-quality chemical starting point for the discovery of novel kinase inhibitors. Its privileged pyrazole core provides a reliable anchor into the essential hinge region of the kinase ATP-binding site. By employing a systematic FBDD workflow encompassing robust biochemical screening, orthogonal biophysical validation, and structure-guided design, this simple fragment can be efficiently elaborated into potent and selective lead compounds. The protocols and strategies outlined in this guide provide a validated framework for researchers to leverage this versatile fragment in their drug discovery programs.
References
-
Abdel-Maksoud, M. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. Available at: [Link]
-
El-Gamal, M. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. Available at: [Link]
-
El-Gamal, M. I., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. Available at: [Link]
-
Zaraei, S. O., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry, 30. Available at: [Link]
-
Suthar, N. B., & Patel, H. M. (2016). Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. Indian Journal of Pharmaceutical Sciences, 78(4), 486–493. Available at: [Link]
-
Fouad, M. A., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 86, 1-14. Available at: [Link]
-
BPS Bioscience. (n.d.). Data Sheet - CDK2 Assay Kit. BPS Bioscience. Available at: [Link]
-
SignalChem. (n.d.). CDK2/CyclinA2 Kinase Enzyme System Datasheet. SignalChem. Available at: [Link]
-
Fedorov, O., et al. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. In Methods in Molecular Biology (Vol. 795, pp. 109-118). Available at: [Link]
-
Murray, C. W., & Verdonk, M. L. (2006). Fragment-based approaches to the discovery of kinase inhibitors. Trends in Pharmacological Sciences, 27(10), 534-540. Available at: [Link]
-
Erlanson, D. A. (2012). Fragment-Based Design of Kinase Inhibitors: A Practical Guide. In Methods in Molecular Biology (Vol. 795, pp. 61-78). Available at: [Link]
-
Wang, T., et al. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. Trends in Pharmacological Sciences, 42(7), 551-565. Available at: [Link]
-
RCSB PDB. (2020). 6OQI: CDK2 in complex with Cpd14. RCSB Protein Data Bank. Available at: [Link]
-
Krojer, T., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments, (171). Available at: [Link]
-
Chari, R. V. J., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments, (171). Available at: [Link]
-
Papalia, G. A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. Available at: [Link]
-
STEMart. (n.d.). Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF). STEMart. Available at: [Link]
-
RCSB PDB. (2013). 4FKG: Crystal structure of the cdk2 in complex with aminopyrazole inhibitor. RCSB Protein Data Bank. Available at: [Link]
-
Giannetti, A. M., et al. (2012). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One, 7(7), e40334. Available at: [Link]
-
Neumann, L., et al. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 40-44. Available at: [Link]
-
protocols.io. (n.d.). Differential Fluorescence Scanning Assay (DSF Assay). protocols.io. Available at: [Link]
-
Sore, H. F., et al. (2024). Crystallographic fragment screening of CDK2-cyclin A: FragLites map sites of protein-protein interaction. bioRxiv. Available at: [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Available at: [Link]
-
Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad Bulletin, 6323. Available at: [Link]
-
El-Gamal, M. I., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Semantic Scholar. Available at: [Link]
-
El-Gamal, M. I., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. Available at: [Link]
-
Chen, H., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. inext-discovery.eu [inext-discovery.eu]
- 2. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CDK2/CyclinE1 Kinase Enzyme System [promega.jp]
- 7. promega.com [promega.com]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 14. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biosynth.com [biosynth.com]
- 16. 1375471-70-7|N-Methyl-1H-pyrazol-4-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 17. rcsb.org [rcsb.org]
- 18. fishersci.com [fishersci.com]
- 19. enamine.enamine.net [enamine.enamine.net]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
- 22. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 23. ebiotrade.com [ebiotrade.com]
- 24. promega.com [promega.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. researchgate.net [researchgate.net]
- 27. Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF) - STEMart [ste-mart.com]
- 29. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 30. biorxiv.org [biorxiv.org]
- 31. semanticscholar.org [semanticscholar.org]
The Pivotal Role of N-methyl-1H-pyrazol-4-amine in Modern Agrochemical Innovation: A Guide for Researchers
The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led researchers to explore a vast chemical space. Within this landscape, the pyrazole scaffold has emerged as a cornerstone for the development of a diverse range of fungicides, herbicides, and insecticides.[1] At the heart of many of these groundbreaking discoveries lies N-methyl-1H-pyrazol-4-amine and its derivatives, versatile building blocks that have enabled the creation of highly active and selective crop protection agents. This technical guide provides an in-depth exploration of the application of N-methyl-1H-pyrazol-4-amine in agrochemical research, offering detailed synthetic protocols, biological evaluation methodologies, and insights into the structure-activity relationships that govern the efficacy of these compounds.
The Pyrazole Moiety: A Privileged Scaffold in Agrochemicals
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its chemical stability and the capacity for functionalization at multiple positions make it an ideal foundation for the design of bioactive molecules.[2] Pyrazole-containing agrochemicals have demonstrated a variety of modes of action, contributing to their importance in managing resistance to existing crop protection products.[3]
Fungicide Development: The Rise of Pyrazole-4-Carboxamides
One of the most significant applications of N-methyl-1H-pyrazol-4-amine derivatives is in the synthesis of pyrazole-4-carboxamide fungicides. These compounds are potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.[4] By blocking SDH, these fungicides disrupt the energy production of the fungal cell, leading to its death. Several highly successful commercial fungicides, such as Bixafen and Fluxapyroxad, are based on this chemical class.[5]
Synthesis of a Key Intermediate: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
A crucial precursor for many modern pyrazole-4-carboxamide fungicides is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[6] Its synthesis is a multi-step process that requires careful control of reaction conditions.
Sources
Application Note: A Robust LC-MS Method for In-Situ Monitoring of Chemical Reactions Involving N-methyl-1H-pyrazol-4-amine
<
Introduction
N-methyl-1H-pyrazol-4-amine is a pivotal heterocyclic amine building block in medicinal chemistry and materials science. Its derivatives are integral to the development of novel pharmaceuticals and functional materials. Consequently, the ability to precisely monitor reactions involving this amine in real-time is crucial for optimizing reaction conditions, maximizing yield, and minimizing impurity formation. This application note details a comprehensive and validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the in-situ monitoring of chemical reactions with N-methyl-1H-pyrazol-4-amine, providing researchers, scientists, and drug development professionals with a robust protocol for reaction kinetic and mechanistic studies.
The inherent polarity and basicity of N-methyl-1H-pyrazol-4-amine and its derivatives can present analytical challenges.[1][2] This method addresses these challenges by employing a mixed-mode liquid chromatography approach coupled with tandem mass spectrometry, ensuring high selectivity and sensitivity for the target analyte and related reaction components.[3]
Scientific Principles and Method Rationale
This LC-MS method is built upon the principles of reversed-phase and cation-exchange chromatography for separation, and electrospray ionization tandem mass spectrometry (ESI-MS/MS) for detection and quantification.[4][5][6]
Chromatographic Separation: A mixed-mode stationary phase is employed to achieve optimal separation of the polar and basic N-methyl-1H-pyrazol-4-amine from other reactants, intermediates, and products. This approach combines hydrophobic interactions with cation-exchange mechanisms, providing enhanced retention and peak shape for these challenging analytes.[3]
Mass Spectrometric Detection: Electrospray ionization (ESI) is the chosen ionization technique due to its suitability for polar and thermally labile molecules, generating predominantly protonated molecular ions [M+H]+.[4][7][8] Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode is utilized for its exceptional specificity and sensitivity.[5][6] MRM allows for the selective detection of the target analyte by monitoring a specific precursor-to-product ion transition, significantly reducing background noise and matrix effects.[5][9]
Experimental Workflow
The overall experimental process is depicted in the following workflow diagram.
Caption: Workflow for LC-MS based reaction monitoring.
Materials and Methods
Reagents and Materials
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Reactants and solvents specific to the chemical reaction being monitored.
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended.
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of N-methyl-1H-pyrazol-4-amine in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial reaction solvent (matrix) to construct a calibration curve.
Reaction Sample Preparation:
-
At predetermined time intervals, withdraw an aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a large volume (e.g., 990 µL) of a cold solvent mixture, such as 90:10 (v/v) acetonitrile/water with 0.1% formic acid. This rapid dilution and temperature drop effectively halts the reaction.
-
Vortex the quenched sample thoroughly.
-
If necessary, centrifuge the sample to pellet any precipitates and transfer the supernatant to an autosampler vial for LC-MS analysis.
LC-MS Method Protocol
Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
| Column | Mixed-Mode C18/Cation-Exchange (e.g., 2.1 x 100 mm, 3.5 µm) | Provides both hydrophobic and ionic retention mechanisms for optimal separation of polar amines.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier protonates the amine, aiding in cation-exchange retention and improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution in reversed-phase mode. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient ensures elution of compounds with a wide range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
Mass Spectrometry Parameters
The following parameters should be optimized for the specific instrument used.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | N-methyl-1H-pyrazol-4-amine readily forms a protonated molecule [M+H]+.[4][7] |
| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |
| Source Temperature | 150 °C | Balances desolvation and prevents thermal degradation. |
| Desolvation Gas Flow | 800 L/hr | Facilitates efficient solvent evaporation. |
| Desolvation Temperature | 400 °C | Ensures complete desolvation of the analyte ions. |
| Collision Gas | Argon | Commonly used inert gas for collision-induced dissociation. |
MRM Transitions
The MRM transitions must be empirically determined by infusing a standard solution of N-methyl-1H-pyrazol-4-amine and any other key reactants or expected products.
N-methyl-1H-pyrazol-4-amine (C4H7N3, MW: 97.12 g/mol ) [10][12]
-
Precursor Ion (Q1): m/z 98.1 [M+H]+
-
Product Ions (Q3): Optimize by performing a product ion scan. Potential fragments can be predicted, but experimental confirmation is essential.
Method Validation
To ensure the reliability of the quantitative data, the LC-MS method should be validated according to established guidelines.[13][14] Key validation parameters include:
-
Linearity: Assess the linear range of the calibration curve.
-
Accuracy and Precision: Determine the closeness of measured values to the true values and the degree of scatter between a series of measurements.[14]
-
Selectivity: Ensure the method can differentiate the analyte from other components in the reaction mixture.[14]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.
-
Matrix Effect: Evaluate the influence of the reaction matrix on the ionization of the analyte.[14]
Data Analysis and Interpretation
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Quantification: Determine the concentration of N-methyl-1H-pyrazol-4-amine in the reaction aliquots by interpolating their peak areas from the calibration curve.
-
Kinetic Profile: Plot the concentration of the reactant (N-methyl-1H-pyrazol-4-amine) and any monitored products as a function of reaction time. This profile provides valuable insights into the reaction kinetics.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols; inappropriate mobile phase pH. | Use a column with end-capping; ensure the mobile phase pH is sufficiently low to fully protonate the amine.[2] |
| Low Sensitivity | Inefficient ionization; suboptimal MRM transitions. | Optimize ESI source parameters (voltages, temperatures, gas flows); re-optimize collision energy for MRM transitions. |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives; flush the LC system thoroughly. |
| Inconsistent Retention Times | Unstable column temperature; mobile phase composition variability. | Ensure the column oven is functioning correctly; prepare fresh mobile phases daily. |
Conclusion
This application note provides a detailed and scientifically grounded LC-MS method for the quantitative monitoring of reactions involving N-methyl-1H-pyrazol-4-amine. The combination of mixed-mode chromatography and tandem mass spectrometry offers the necessary selectivity and sensitivity to generate high-quality kinetic data. By following this protocol, researchers can gain a deeper understanding of their chemical transformations, leading to more efficient and robust synthetic processes.
References
-
de la Calle, G., & Rebiere, H. (2004). Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. Journal of Chromatography A, 1054(1-2), 409-418. [Link]
-
Kataoka, H., & Mitani, K. (2012). [Analysis of heterocyclic amines in food by liquid chromatography-tandem mass spectrometry]. Shokuhin Eiseigaku Zasshi. Journal of the Food Hygienic Society of Japan, 53(6), 264–272. [Link]
-
Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
-
Wang, S., et al. (2017). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PLoS ONE, 12(8), e0183344. [Link]
-
Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. [Link]
-
Holčapek, M., & Jirásko, R. (2021). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 56(1), e4675. [Link]
-
Richling, E., Herderich, M., & Schreier, P. (1996). High performance liquid chromatography —Electrospray tandem mass spectrometry (HPLC-ESI-MS-MS) for the analysis of heterocyclic aromatic amines (HAA). Chromatographia, 42(1-2), 7-11. [Link]
-
Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist. Reviews, 30(1), 19–34. [Link]
-
Lee, S., et al. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. Food Science and Biotechnology, 27(4), 1015-1024. [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]
-
Stevenson, L. F., et al. (2014). Recommendations for Validation of LC–MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1334–1347. [Link]
-
Li, Y., et al. (2024). Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone. Steroids, 205, 109378. [Link]
-
IntechOpen. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. [Link]
-
Xu, K., et al. (2018). Development and Validation of LC–MS/MS Method for the Quantitation of Infliximab in Human Serum. Journal of Pharmaceutical and Biomedical Analysis, 154, 325-332. [Link]
-
University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-methyl-1H-pyrazol-4-amine. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-pyrazol-4-ylamine hydrochloride. PubChem Compound Database. [Link]
-
MDPI. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
-
SCISPEC. (n.d.). UHPLC-MS Basic Principles and Applications. [Link]
-
Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]
-
LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
-
ResearchGate. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. [Link]
-
Semantic Scholar. (n.d.). Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry. [Link]
-
MDPI. (2019). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
-
ResearchGate. (2025). Liquid Chromatography–Mass Spectrometry Method for Determination of N ‐Methyl‐ N ‐Nitrosopyridin‐4‐Amine in a Vonoprazan Fumarate Drug. [Link]
-
SpringerLink. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]
-
ACS Publications. (2020). Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]
-
LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. [Link]
Sources
- 1. DSpace [helda.helsinki.fi]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. pharmafocuseurope.com [pharmafocuseurope.com]
- 9. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Amino-1-methylpyrazole 95 69843-13-6 [sigmaaldrich.com]
- 12. 1-Methyl-1H-pyrazol-4-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. eurachem.org [eurachem.org]
- 14. resolian.com [resolian.com]
"Procedure for coupling N-methyl-1H-pyrazol-4-amine with carboxylic acids"
Application Note & Protocol Guide
Topic: Optimized Procedures for the Amide Coupling of N-methyl-1H-pyrazol-4-amine with Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals
Introduction: The Significance of Pyrazole Amides in Medicinal Chemistry
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous blockbuster drugs and clinical candidates.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure for interacting with biological targets. The formation of an amide bond by coupling an aminopyrazole, such as N-methyl-1H-pyrazol-4-amine, with a carboxylic acid is one of the most frequently employed reactions in the synthesis of these bioactive molecules.[3]
N-methyl-1H-pyrazol-4-amine is an electron-rich heteroaromatic amine. This characteristic influences its nucleophilicity and reactivity profile. While standard amide coupling conditions are often successful, achieving high yields, minimizing side reactions, and ensuring straightforward purification requires a nuanced understanding of the available reagents and reaction parameters. This guide provides a detailed exploration of the mechanistic principles and offers field-proven, step-by-step protocols for successfully coupling N-methyl-1H-pyrazol-4-amine with a diverse range of carboxylic acids.
Mechanistic Overview: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and kinetically slow. Therefore, the reaction necessitates the use of a "coupling reagent" to convert the carboxylic acid's hydroxyl group into a better leaving group. This process, known as carboxyl activation, generates a highly reactive intermediate that is readily attacked by the nucleophilic pyrazole amine.[4][5]
The general workflow for this transformation is outlined below.
Caption: General experimental workflow for amide bond formation.
The choice of coupling reagent is critical and dictates the nature of the activated intermediate. The most common classes of reagents are carbodiimides, uronium/aminium salts, and phosphonium salts.
Caption: Mechanism of HATU-mediated amide coupling.
Comparison of Common Coupling Reagents
The selection of a coupling reagent depends on factors such as the steric and electronic properties of the substrates, cost, desired reaction time, and potential for side reactions like racemization (if the carboxylic acid is chiral).[3][5]
| Reagent System | Typical Conditions | Pros | Cons |
| EDC / HOBt | DCM or DMF, 0°C to RT | Cost-effective; water-soluble urea byproduct simplifies workup.[6][7] | Slower than uronium/phosphonium reagents; potential for side reactions without HOBt.[8] |
| HATU / DIPEA | DMF or NMP, RT | Very fast and highly efficient, even for difficult couplings; low racemization.[6][9] | More expensive; byproducts can complicate purification. |
| HBTU / DIPEA | DMF or NMP, RT | Highly efficient and widely used; less expensive than HATU.[10] | Slightly less reactive than HATU; can react with unprotected N-terminals if used in excess.[6] |
| PyBOP / DIPEA | DCM or DMF, RT | Highly effective, particularly for N-methylated or sterically hindered amines.[6][11] | Generates phosphine oxide byproducts; can be sensitive to moisture. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Purpose Coupling using EDC/HOBt
This protocol is a reliable and cost-effective starting point for many carboxylic acids. The use of 1-Hydroxybenzotriazole (HOBt) is crucial for forming a more stable and reactive HOBt ester, which minimizes side reactions and suppresses racemization.[6][9]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
N-methyl-1H-pyrazol-4-amine (1.1 equiv)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)
-
HOBt (1-Hydroxybenzotriazole) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and anhydrous DMF (to make a ~0.2 M solution).
-
Cool the flask to 0°C using an ice bath.
-
Add EDC·HCl (1.2 equiv) to the solution and stir for 15-20 minutes at 0°C. This is the activation step.
-
Add N-methyl-1H-pyrazol-4-amine (1.1 equiv) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 equiv).
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.
Protocol 2: High-Efficiency Coupling using HATU
HATU is a highly reactive uronium-based reagent, ideal for sterically hindered substrates or when rapid reaction times are desired.[3][6]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
N-methyl-1H-pyrazol-4-amine (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and N-methyl-1H-pyrazol-4-amine (1.1 equiv) in anhydrous DMF (to make a ~0.2 M solution).
-
Add DIPEA (3.0 equiv) dropwise to the stirring solution at room temperature. A color change (often to yellow) may be observed.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitoring: The reaction is typically complete within a few hours. Monitor by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with a large volume of water to precipitate the product or dilute with ethyl acetate for extraction. If extracting, wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material using flash column chromatography.
Protocol 3: Phosphonium-Based Coupling using PyBOP
This protocol is based on a reported synthesis utilizing PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) for the successful coupling of N-methyl-1H-pyrazol-4-amine.[11] It is an excellent choice for this specific amine.
Materials:
-
Carboxylic Acid (1.2 equiv)
-
N-methyl-1H-pyrazol-4-amine (1.0 equiv)
-
PyBOP (1.1-1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (~3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a 100 mL round-bottom flask, add N-methyl-1H-pyrazol-4-amine (1.0 equiv, e.g., 700 mg, 7.0 mmol), the desired carboxylic acid (1.2 equiv, e.g., 8.5 mmol), and PyBOP (1.15 equiv, e.g., 8.0 mmol).[11]
-
Add anhydrous DCM (e.g., 30 mL) followed by DIPEA (3.1 equiv, e.g., 3.8 mL, 21.6 mmol).[11]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.[11]
-
Workup: Upon completion, remove the solvent by distillation under reduced pressure.[11]
-
Purification: Purify the crude product directly by flash chromatography (e.g., eluting with a heptane/ethyl acetate gradient) to afford the target amide.[11]
Troubleshooting and Key Considerations
-
Low Yield: If the reaction stalls, consider switching to a more powerful coupling reagent like HATU. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
-
Side Reactions: The pyrazole ring is generally stable, but highly activated carboxylic acids (e.g., acid chlorides) or harsh conditions could lead to undesired reactions. Using standard coupling conditions at room temperature minimizes this risk. For electron-deficient amines, which can be poor nucleophiles, heating might be necessary, but this should be approached with caution.[7][8]
-
Purification Issues: Byproducts from coupling reagents (e.g., dicyclohexylurea from DCC, HOBt, phosphine oxides from PyBOP) can complicate purification. An aqueous workup is essential for removing many of these impurities. Using water-soluble reagents like EDC is advantageous in this regard.[6]
-
Base Selection: Always use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine. Less hindered bases like triethylamine can sometimes compete as nucleophiles, leading to side products.[12]
References
-
Nandi, J., Vaughan, M. Z., Sandoval, A. L., & Paolillo, J. M. (2020). Oxidative Amidation of Amines in Tandem with Transamidation: A Route to Amides Using Visible-Light Energy. The Journal of Organic Chemistry. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Beilstein Journals. (n.d.). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. [Link]
-
ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]
-
National Institutes of Health. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]
-
ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
ACS Publications. (2023). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]
-
Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
ResearchGate. (2021). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Link]
-
YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. growingscience.com [growingscience.com]
- 4. m.youtube.com [m.youtube.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. peptide.com [peptide.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of N-methyl-1H-pyrazol-4-amine dihydrochloride in Compound Library Synthesis
Foreword: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, a distinction earned due to its frequent appearance in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in crucial hydrogen bonding interactions make it an ideal core for designing targeted therapeutics.[3] Molecules incorporating the N-methyl pyrazole moiety, in particular, have shown significant promise as kinase inhibitors for oncology, underscoring the value of functionalized pyrazole building blocks in creating novel compound libraries.[4][5]
This guide provides an in-depth technical overview of N-methyl-1H-pyrazol-4-amine dihydrochloride, a versatile and strategic building block for the synthesis of diverse compound libraries. We will move beyond simple procedural lists to explore the chemical rationale behind key synthetic transformations, offering detailed, field-proven protocols for its application in amide coupling, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling reactions.
Physicochemical & Handling Profile
N-methyl-1H-pyrazol-4-amine dihydrochloride is the salt form of the parent amine, which enhances its stability and handling characteristics. The free amine is typically generated in situ or via a simple basic workup prior to reaction. Understanding its properties is critical for successful experimental design.
| Property | Data | Source |
| IUPAC Name | 1-methylpyrazol-4-amine;dihydrochloride | PubChem CID: 13936997 |
| CAS Number | 1375471-70-7 | BLD Pharm[6] |
| Molecular Formula | C₄H₉Cl₂N₃ | MySkinRecipes[7] |
| Molecular Weight | 170.04 g/mol | MySkinRecipes[7] |
| Parent Amine CAS | 69843-13-6 | PubChem CID: 4770990[8] |
| Parent Amine MW | 97.12 g/mol | PubChem CID: 4770990[8] |
| Parent Amine TPSA | 43.8 Ų | PubChem CID: 4770990[8] |
| Handling | The dihydrochloride salt is a solid that is easier to handle and weigh than the free base. It is hygroscopic and should be stored in a desiccator. For reactions requiring the free amine, a non-nucleophilic base (e.g., DIPEA, TEA, or Cs₂CO₃) must be added to the reaction mixture to neutralize the HCl salts. | - |
Core Synthetic Applications & Library Generation Strategies
N-methyl-1H-pyrazol-4-amine dihydrochloride offers a primary amine handle on a stable heterocyclic core, making it an ideal substrate for diversification through two principal reaction classes: C-N bond formation (e.g., amide coupling, Buchwald-Hartwig amination) and, after halogenation, C-C bond formation (e.g., Suzuki-Miyaura coupling). These reactions are pillars of combinatorial chemistry and allow for the rapid generation of large libraries of novel chemical entities.
Logical Workflow for Compound Library Synthesis
The following diagram illustrates the central role of N-methyl-1H-pyrazol-4-amine in a typical library development workflow.
Caption: Step-by-step workflow for HATU-mediated amide coupling.
Detailed Step-by-Step Protocol
This protocol is adapted from a reported synthesis of pyrimidine-based kinase inhibitors. [5] Materials:
-
Carboxylic acid of interest
-
N-methyl-1H-pyrazol-4-amine dihydrochloride
-
HATU (CAS: 148893-10-1)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water (deionized)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a clean, dry reaction vessel, add the carboxylic acid (1.0 eq), N-methyl-1H-pyrazol-4-amine dihydrochloride (1.2 eq), and anhydrous DMF (to achieve a concentration of ~0.1 M).
-
Add triethylamine (3.0 eq) to the stirring solution. Stir for 5-10 minutes at room temperature to ensure the free amine is generated.
-
Add HATU (1.2 eq) to the reaction mixture in one portion.
-
Heat the reaction to 80°C and stir overnight. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the final amide product.
| Parameter | Recommended Condition | Rationale / Notes |
| Equivalents (Amine) | 1.2 eq | A slight excess ensures complete consumption of the carboxylic acid. |
| Equivalents (HATU) | 1.2 eq | Ensures efficient activation of the carboxylic acid. |
| Equivalents (Base) | 3.0 eq | Crucial for neutralizing the dihydrochloride salt and facilitating the coupling. |
| Solvent | Anhydrous DMF | Aprotic polar solvent, excellent for solubilizing reagents. Ensure it is anhydrous. |
| Temperature | 80 °C | Heating can overcome the activation energy for less reactive coupling partners. |
| Typical Yield | 40-70% | Yields are highly dependent on the specific carboxylic acid used. |
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl (pseudo)halide and an amine. [9]This reaction is exceptionally powerful for creating libraries of N-aryl pyrazoles, a common motif in kinase inhibitors.
Expertise & Experience: The success of this reaction is highly dependent on the choice of palladium catalyst, ligand, and base. For nitrogen-rich heterocycles like our substrate, catalyst systems employing bulky, electron-rich phosphine ligands such as Xantphos are often required to promote the reductive elimination step and prevent catalyst inhibition. [4]The use of a strong, non-nucleophilic base like Cesium Carbonate (Cs₂CO₃) is also critical. Microwave irradiation can dramatically reduce reaction times from hours to minutes.
Workflow Diagram: Buchwald-Hartwig Amination```dot
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN111303035A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2020259584A1 - Heterocyclic compounds for mediating tyrosine kinase 2 activity - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Synthesis of Novel Anticancer Agents from N-methyl-1H-pyrazol-4-amine
Introduction: The Privileged Pyrazole Scaffold in Oncology
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility in engaging with a multitude of biological targets.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, with a significant impact on the development of novel anticancer agents.[2] The unique electronic properties and conformational flexibility of the pyrazole ring allow for the design of potent and selective inhibitors of various protein kinases, which are often dysregulated in cancer.[1][3] Numerous FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its clinical significance.[1]
This document provides a comprehensive guide for the synthesis and preclinical evaluation of novel anticancer agents derived from the readily accessible starting material, N-methyl-1H-pyrazol-4-amine. We will delve into the strategic considerations for library design, detailed synthetic protocols, and robust methodologies for in-vitro characterization and anticancer activity screening. The causality behind experimental choices will be elucidated to empower researchers in their drug discovery endeavors.
Strategic Rationale for Library Synthesis from N-methyl-1H-pyrazol-4-amine
The selection of N-methyl-1H-pyrazol-4-amine as the foundational building block is predicated on several key strategic advantages:
-
Vector for Diversity: The primary amine at the C4 position serves as a versatile handle for a wide array of chemical transformations, enabling the introduction of diverse functionalities to probe the chemical space around the pyrazole core.
-
Modulation of Physicochemical Properties: The N-methyl group at the N1 position can influence the solubility and metabolic stability of the final compounds, potentially improving their pharmacokinetic profiles.[4]
-
Established Bioactivity: The pyrazole scaffold itself is a well-established pharmacophore in numerous kinase inhibitors, providing a strong starting point for the design of new bioactive molecules.[5][6]
Our synthetic approach will focus on creating a diverse library of compounds by coupling N-methyl-1H-pyrazol-4-amine with various heterocyclic and aromatic moieties. This strategy is designed to explore the structure-activity relationships (SAR) and identify compounds with potent and selective anticancer activity.
Synthetic Workflow: A Modular Approach to Library Generation
The synthesis of a library of potential anticancer agents from N-methyl-1H-pyrazol-4-amine can be efficiently achieved through a modular workflow. A representative synthetic scheme is outlined below, employing a palladium-catalyzed cross-coupling reaction, a cornerstone of modern medicinal chemistry.
Caption: General workflow for the synthesis of a novel pyrazole-based compound library.
Detailed Synthetic Protocol: Buchwald-Hartwig Amination
This protocol details the synthesis of a representative compound, N-(4-chlorophenyl)-N-methyl-1H-pyrazol-4-amine, via a Buchwald-Hartwig amination reaction. This reaction is a powerful tool for the formation of carbon-nitrogen bonds.
Materials:
-
N-methyl-1H-pyrazol-4-amine
-
1-Chloro-4-iodobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen gas (inert atmosphere)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add N-methyl-1H-pyrazol-4-amine (1.0 mmol), 1-chloro-4-iodobenzene (1.2 mmol), cesium carbonate (2.0 mmol), and Xantphos (0.1 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.
-
Reagent Addition: Add tris(dibenzylideneacetone)dipalladium(0) (0.05 mmol) to the flask, followed by the addition of anhydrous 1,4-dioxane (10 mL) via syringe.
-
Reaction: Stir the reaction mixture at 100 °C under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite. Wash the Celite pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Characterization Data of a Representative Compound
The identity and purity of the synthesized compounds are confirmed using standard analytical techniques. Below is a table summarizing the expected characterization data for a hypothetical novel anticancer agent.
| Compound ID | Structure | Molecular Formula | Molecular Weight | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | HRMS (m/z) [M+H]⁺ |
| PZ-001 | N-(4-chlorophenyl)-N-methyl-1H-pyrazol-4-amine | C₁₀H₁₀ClN₃ | 207.66 | 7.65 (s, 1H), 7.42 (s, 1H), 7.28 (d, J=8.8 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H), 3.30 (s, 3H) | 208.0636 |
In-Vitro Anticancer Activity Screening
The newly synthesized compounds are evaluated for their anticancer activity against a panel of human cancer cell lines. The National Cancer Institute's NCI60 panel is a valuable resource for such screening.[7] A standard protocol for determining the half-maximal inhibitory concentration (IC₅₀) using the MTT assay is provided below.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Hypothetical In-Vitro Activity Data
The following table presents hypothetical IC₅₀ values for a selection of newly synthesized pyrazole derivatives against various cancer cell lines.
| Compound ID | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |
| PZ-001 | 8.5 | 12.3 | 5.2 |
| PZ-002 | 2.1 | 4.7 | 1.8 |
| PZ-003 | > 50 | > 50 | > 50 |
| Doxorubicin | 0.5 | 0.8 | 0.3 |
Mechanism of Action: Targeting Kinase Signaling Pathways
Many pyrazole-based anticancer agents exert their effects by inhibiting protein kinases involved in cell proliferation, survival, and angiogenesis.[2][3] For instance, a novel pyrazole derivative might target a key kinase in a specific signaling pathway, such as the MAPK/ERK pathway, which is frequently hyperactivated in cancer.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a novel pyrazole compound.
Further mechanistic studies, such as Western blotting to assess the phosphorylation status of key signaling proteins, are essential to validate the proposed mechanism of action.
Conclusion and Future Directions
The synthetic strategies and screening protocols outlined in this document provide a robust framework for the discovery of novel anticancer agents derived from N-methyl-1H-pyrazol-4-amine. The modular nature of the synthetic workflow allows for the rapid generation of a diverse chemical library, while the in-vitro assays offer a reliable means of identifying promising lead compounds. Future efforts should focus on optimizing the potency and selectivity of the most active compounds through iterative rounds of chemical synthesis and biological testing. In vivo studies in relevant animal models will be the subsequent critical step to evaluate the therapeutic potential of these novel pyrazole-based agents.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (2011). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). National Institutes of Health. Retrieved January 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of Pyrazole-Based Anti-Inflammatory Compounds
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the pyrazole scaffold for the discovery and development of novel anti-inflammatory agents. This document outlines the underlying scientific principles, detailed experimental protocols, and critical data interpretation insights to facilitate the advancement of potent and selective anti-inflammatory therapeutics.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. Its derivatives have shown a wide array of pharmacological effects, including antimicrobial, anticancer, and notably, anti-inflammatory properties. The significance of the pyrazole scaffold in inflammation is underscored by the commercial success of drugs like Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The structural features of the pyrazole nucleus allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic profiles. This guide will delve into the rational design, synthesis, and evaluation of pyrazole-based compounds as potent anti-inflammatory agents.
Core Rationale: Mechanism of Action of Pyrazole-Based Anti-Inflammatory Agents
The primary anti-inflammatory mechanism of many pyrazole derivatives is the selective inhibition of the COX-2 enzyme. Understanding this and other related pathways is crucial for rational drug design.
The Role of Cyclooxygenase (COX) Isoforms
Inflammation is a complex biological response, and prostaglandins are key mediators of this process. The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.
-
COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by stimuli such as cytokines and growth factors.
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. The development of selective COX-2 inhibitors, such as the pyrazole-containing drug Celecoxib, was a significant advancement in anti-inflammatory therapy, offering a more targeted approach with a reduced risk of such side effects. The selectivity of Celecoxib for COX-2 is attributed to its sulfonamide side chain, which binds to a specific region in the COX-2 active site that is different from the COX-1 active site.
Caption: Overview of the NF-κB signaling pathway and a potential point of inhibition.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-methyl-1H-pyrazol-4-amine
Welcome to the technical support center for the synthesis of N-methyl-1H-pyrazol-4-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this synthesis. Our goal is to help you improve your yield, understand the underlying chemistry, and ensure a safe and efficient process.
I. Overview of Synthetic Strategies
The synthesis of N-methyl-1H-pyrazol-4-amine (Target Compound 3 ) is a multi-step process with several potential pitfalls that can impact yield and purity. The most common and well-documented route involves a three-step sequence starting from 4-nitropyrazole. This guide will focus primarily on troubleshooting this pathway, while also addressing alternative methods.
Caption: General workflow for the primary synthesis route of N-methyl-1H-pyrazol-4-amine.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter at each stage of the synthesis.
Step 1: N-Methylation of 4-Nitropyrazole
This step is critical as it establishes the N-methyl group. However, it is often plagued by a lack of regioselectivity, leading to a mixture of isomers and reducing the yield of the desired intermediate, 1-methyl-4-nitropyrazole (2) .
Q1: My methylation reaction is producing a mixture of two isomers. How can I improve the regioselectivity for the desired N1-methylated product?
A1: This is the most common problem in pyrazole N-alkylation. The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, leading to the formation of both the desired 1-methyl-4-nitropyrazole and the undesired 2-methyl-4-nitropyrazole.[1][2][3]
-
Understanding the Causality: The regioselectivity is influenced by a delicate balance of steric and electronic factors, as well as the reaction conditions (base, solvent, alkylating agent). The electron-withdrawing nitro group at the C4 position influences the acidity of the N-H proton and the nucleophilicity of the ring nitrogens.
-
Field-Proven Insights & Solutions:
-
Choice of Base and Solvent: The combination of base and solvent can influence which nitrogen is deprotonated and its subsequent reactivity. Using a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile can favor the formation of the thermodynamically more stable N1-isomer.[4] Stronger bases like sodium hydride (NaH) can sometimes lead to different isomer ratios but require stricter anhydrous conditions.[4]
-
Steric Hindrance: While not directly applicable to a simple methyl group, for bulkier alkyl groups, alkylation tends to occur at the less sterically hindered nitrogen.
-
Alternative Alkylation Strategies: For challenging cases, consider alternative methods that offer greater regiocontrol, such as the Mitsunobu reaction, although this adds complexity and cost.[5] Recently, enzymatic alkylation has been shown to provide excellent regioselectivity.[6]
-
Caption: N-alkylation of 4-nitropyrazole proceeds via a common anionic intermediate, leading to two possible regioisomers.
Q2: My reaction is sluggish, and I'm observing unreacted starting material even after extended reaction times. What could be the issue?
A2: A slow or incomplete reaction can be due to several factors:
-
Insufficient Base: Ensure at least one equivalent of base is used to fully deprotonate the 4-nitropyrazole.
-
Poor Solubility: The pyrazole or its salt may not be fully dissolved in the chosen solvent. Consider a more polar solvent like DMF or gently warming the reaction mixture (e.g., to 40-50 °C).
-
Inactive Alkylating Agent: Your methylating agent (e.g., methyl iodide, dimethyl sulfate) may have degraded. Use a fresh bottle or purify it before use.
-
Moisture: If using a strong, moisture-sensitive base like NaH, ensure your glassware is oven-dried and the solvent is anhydrous.
Q3: How do I monitor the progress of the methylation reaction?
A3: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction.[7][8]
-
TLC Protocol:
-
Plate: Use silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust the polarity as needed.
-
Spotting: On the baseline, spot the starting material (4-nitropyrazole), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Visualization: Visualize the plate under a UV lamp (254 nm). The starting material and products are typically UV-active.
-
Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. The product(s) will appear as new, usually less polar, spot(s).
-
Step 2: Catalytic Hydrogenation of 1-Methyl-4-nitropyrazole
The reduction of the nitro group is a high-yielding step when optimized, but it is sensitive to catalyst activity and reaction conditions.
Q1: My hydrogenation reaction is very slow or has stalled completely. What are the likely causes?
A1: This is a classic issue in catalytic hydrogenation and is almost always related to the catalyst.[9]
-
Catalyst Poisoning: The most common cause is the presence of impurities that bind to the active sites of the palladium catalyst.
-
Causality: Sulfur compounds (e.g., from thiols or sulfoxides), strong coordinating ligands, or certain metal ions can irreversibly poison the catalyst.
-
Solution: Ensure your starting material is pure. Recrystallize the 1-methyl-4-nitropyrazole if necessary. Use high-purity solvents and hydrogen gas.
-
-
Catalyst Deactivation: The catalyst may have lost activity due to improper storage or handling.
-
Causality: Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and exposed to air.[9] Improper handling can lead to oxidation and loss of activity.
-
Solution: Use a fresh batch of catalyst from a reputable supplier. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) and never add dry catalyst to a flammable solvent in the presence of air.
-
-
Insufficient Catalyst Loading: A typical loading is 5-10 mol% of palladium. If the reaction is slow, a higher loading may be required, but this should be a last resort after addressing potential poisoning or deactivation.
-
Poor Mass Transfer: Hydrogenation is a three-phase reaction (solid catalyst, liquid substrate, gaseous hydrogen).
-
Causality: Inefficient stirring prevents the hydrogen gas from reaching the catalyst surface where the reaction occurs.
-
Solution: Ensure vigorous stirring to create a good vortex and maximize the gas-liquid interface.
-
Q2: I'm observing side products in my reduction, and the yield of the desired amine is low. How can I improve selectivity?
A2: Incomplete reduction can lead to the formation of intermediates like nitroso and hydroxylamine species.[10]
-
Causality: These intermediates are formed sequentially during the reduction of the nitro group. If the reaction conditions are not optimal, they can accumulate.
-
Solutions:
-
Reaction Time & Temperature: Ensure the reaction is run to completion. While many hydrogenations proceed at room temperature, gentle heating (e.g., to 40 °C) can sometimes drive the reaction to the fully reduced amine.
-
Hydrogen Pressure: While a hydrogen balloon is often sufficient, some substrates may require higher pressures (e.g., using a Parr shaker) to ensure complete reduction.
-
Solvent Choice: Protic solvents like ethanol or methanol are generally preferred for nitro group reductions as they can act as a proton source.
-
Q3: What are the essential safety precautions when working with Palladium on Carbon and Hydrogen?
A3: Safety is paramount. Both the catalyst and hydrogen gas pose significant hazards.
-
Palladium on Carbon (Pd/C):
-
Pyrophoricity: Pd/C, especially when dry or spent (after the reaction, saturated with hydrogen), is pyrophoric and can ignite spontaneously upon contact with air.[9]
-
Handling: Always handle Pd/C in an inert atmosphere. When filtering the catalyst after the reaction, never allow the filter cake to dry . Keep it wet with solvent. Quench the wet catalyst by slowly adding it to a large volume of water before disposal.
-
-
Hydrogen Gas (H₂):
-
Flammability: Hydrogen is extremely flammable and forms explosive mixtures with air.
-
Handling: Perform the reaction in a well-ventilated fume hood. Ensure all connections are secure to prevent leaks. Purge the reaction vessel with an inert gas (like nitrogen or argon) before introducing hydrogen to remove all oxygen.
-
| Hazard | Precaution |
| Pd/C Ignition | Handle under inert gas; never add dry catalyst to solvent in air.[9] |
| Spent Pd/C Fire | Keep the filter cake wet; do not allow it to dry in the air.[9] |
| H₂ Explosion | Purge the system with inert gas to remove air before adding H₂. |
| Solvent Fire | Use non-sparking stir plates and ensure the fume hood is working properly. |
Step 3: Purification of N-methyl-1H-pyrazol-4-amine
The final product is a relatively polar amine, which can present challenges in purification.
Q1: My product streaks badly on a silica gel column, making separation difficult. How can I fix this?
A1: Amines are basic and interact strongly with the acidic silica gel, causing streaking and poor separation.
-
Causality: The lone pair on the amine nitrogen adsorbs strongly to the acidic silanol groups on the silica surface.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent.
-
Recommended Eluent System: Start with a mixture of dichloromethane (DCM) and methanol (e.g., 98:2 v/v) and add 0.5-1% triethylamine (Et₃N) . The triethylamine will compete for the acidic sites on the silica, allowing your product to elute cleanly. Gradually increase the methanol percentage to elute the product.[11]
-
Q2: I want to avoid column chromatography. What is a good recrystallization procedure for N-methyl-1H-pyrazol-4-amine?
A2: Recrystallization is an excellent method for purifying solid products if a suitable solvent system can be found.[12]
-
Solvent Screening: The key is to find a solvent (or solvent pair) in which your product is soluble when hot but sparingly soluble when cold.
-
Single Solvents: Screen polar protic solvents like ethanol, methanol, or isopropanol.
-
Solvent Pairs: A combination of a polar solvent (in which the compound is soluble) and a non-polar solvent (in which it is insoluble) is often effective. Good pairs to try include:
-
Ethanol/Water[11]
-
Ethyl Acetate/Hexanes
-
Dichloromethane/Hexanes
-
-
-
General Recrystallization Protocol (Ethanol/Water):
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If there are insoluble impurities, perform a hot filtration.
-
Add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate, resulting in a saturated solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water.
-
Dry the purified crystals under vacuum.
-
III. Alternative Synthetic Routes
While the nitration-reduction pathway is common, other routes exist. It is important to be aware of their potential challenges.
-
Cyclization Reactions: Building the pyrazole ring from acyclic precursors, such as reacting a substituted hydrazine with a β-ketonitrile or a 1,3-dicarbonyl compound.[8][13]
-
Potential Issue: Regioselectivity can be a major problem when using unsymmetrical precursors, often leading to mixtures of isomers that are difficult to separate.[14]
-
-
Direct Amination: Methods involving direct C-H amination or coupling reactions on a pre-formed 1-methylpyrazole ring.
-
Potential Issue: These methods often require specialized catalysts (e.g., Buchwald-Hartwig amination), may have limited substrate scope, and can be more expensive to run on a large scale.[5]
-
IV. Analytical Characterization
Proper analytical characterization is essential to confirm the identity and purity of your product.
-
¹H NMR (CDCl₃, 400 MHz):
-
¹³C NMR (CDCl₃, 101 MHz):
-
Expected Chemical Shifts (δ, ppm):
-
~135-136 (C3)
-
~128-129 (C5)
-
~120-121 (C4)
-
~38-39 (N-CH₃)
-
-
Note: Assignments are based on similar structures and may require 2D NMR for definitive confirmation.[16]
-
-
Mass Spectrometry (ESI+):
-
Expected m/z: 98.08 [M+H]⁺
-
V. References
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Synfacts. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. [Link]
-
(PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Pharmaceutical Research International. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. The Royal Society of Chemistry. [Link]
-
Nitrates - Standard Operating Procedure. University of California, Santa Barbara. [Link]
-
A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. NIH. [Link]
-
Effect of N-methylation on 4-substituted-3,5-dinitropyrazole derivatives. ResearchGate. [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds. PMC - NIH. [Link]
-
REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Science Publishing. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
-
NITRIC ACID SAFETY. University of Washington. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. [Link]
-
Recrystallization and Crystallization. University of Rochester. [Link]
-
Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. ACS Publications. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. [Link]
-
(E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: synthesis, characterization, antibacterial, and MTT assessment. ResearchGate. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC - NIH. [Link]
-
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
How To: Purify by Crystallization. University of Rochester. [Link]
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. [Link]
-
Purification: How To. University of Rochester. [Link]
-
Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
-
Optimizing selective partial hydrogenations of 4-nitroacetophenone via parallel reaction screening. ResearchGate. [Link]
-
Hydrogenation Reactions. University of Pittsburgh. [Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. MDPI. [Link]
-
N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. YouTube. [Link]
-
-
Organic Syntheses Procedure. [Link]
-
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ResearchGate. [Link]
-
N-methylation of pyrazole. Reddit. [Link]
-
Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. [Link]
-
Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. MIT DSpace. [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications. [Link]
-
Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 9. chem.wisc.edu [chem.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]
Technical Support Center: Purification Challenges of Polar Aminopyrazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions to the common and often frustrating challenges encountered during the purification of polar aminopyrazoles. Due to their unique electronic properties—possessing both hydrogen bond donors (amine) and acceptors (pyrazole nitrogens)—these molecules exhibit high polarity, leading to complex purification scenarios.
This resource is structured in a question-and-answer format to directly address the specific issues you may face. We will move from foundational concepts to advanced troubleshooting in chromatography, crystallization, and extraction, explaining not just the "how" but the critical "why" behind each technique.
Section 1: Foundational Challenges & Initial Strategy
This section addresses the most common initial hurdles and helps formulate a primary purification plan.
Q1: Why is my polar aminopyrazole so difficult to purify compared to other heterocycles?
A1: The difficulty stems from the inherent physicochemical properties of the aminopyrazole scaffold.[1] These compounds are often highly polar due to the presence of multiple hydrogen bond donors and acceptors. This high polarity leads to:
-
High Water Solubility: Makes extraction from aqueous workups inefficient.
-
Strong Interactions with Silica Gel: Causes significant tailing, streaking, or complete retention on normal-phase columns.[2]
-
Poor Retention in Reversed-Phase: The compound has a higher affinity for the polar mobile phase than the nonpolar stationary phase (like C18), causing it to elute at or near the solvent front.[1][3]
-
Crystallization Troubles: High polarity often means high solubility in many common organic solvents, making it difficult to achieve the supersaturation needed for crystallization. Oiling out is a frequent problem.[4]
Q2: What are the typical impurities I should expect from an aminopyrazole synthesis?
A2: Impurity profiles can vary, but common side products often arise from the synthesis itself, which typically involves the condensation of a hydrazine with a 1,3-dielectrophilic compound.[5] Key impurities include:
-
Regioisomers: The use of monosubstituted hydrazines can lead to the formation of two different regioisomers (e.g., N-substituted 3-aminopyrazoles and 5-aminopyrazoles), which often have very similar polarities, making them difficult to separate.[6]
-
Uncyclized Intermediates: Incomplete cyclization can leave stable hydrazone intermediates in your crude product.[5][6]
-
Starting Materials: Unreacted β-ketonitriles or hydrazines.
-
Byproducts from Fused Ring Formation: Aminopyrazoles are versatile and can sometimes react further to form fused systems like pyrazolo[1,5-a]pyrimidines, especially under harsh reaction conditions.[6][7]
Q3: How do I choose my initial purification strategy?
A3: The best strategy depends on the scale of your reaction and the nature of the impurities. A logical decision-making process is crucial.
Caption: Decision tree for selecting an initial purification strategy.
-
For large scales (>1 g): Chromatography is often impractical. Focus on crystallization first. Salt formation is a powerful technique to induce crystallinity and remove non-basic/non-acidic impurities.[8][9]
-
For small scales (<1 g): Chromatography is more feasible. Given the high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC) are the preferred starting points over traditional normal or reversed-phase.[10][11]
-
If major ionic impurities are present: A pH-swing liquid-liquid extraction (LLE) can be a highly effective initial cleanup step before moving to chromatography or crystallization.
Section 2: Troubleshooting Chromatographic Purification
This is often the most challenging area for polar aminopyrazoles. The key is to move beyond standard C18 columns.
Q4: My compound elutes in the solvent front on my C18 column. What are my options?
A4: This is the classic problem for polar compounds in reversed-phase (RP) chromatography.[3] Your compound is too hydrophilic and has minimal interaction with the nonpolar stationary phase.
Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC).
HILIC is designed specifically for polar compounds.[1] It uses a polar stationary phase (like bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10] The polar analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to retention.[10]
HILIC Method Development Workflow:
Caption: Step-by-step workflow for HILIC method development.
Detailed HILIC Protocol:
-
Column Selection: Start with a zwitterionic or bare silica HILIC column. Zwitterionic phases often provide excellent peak shape for basic compounds like aminopyrazoles.[10][12]
-
Mobile Phase:
-
Organic (Solvent A): Acetonitrile.
-
Aqueous (Solvent B): Water with a buffer. 10 mM ammonium formate or ammonium acetate is a standard starting point as it is volatile and MS-friendly.
-
-
Initial Conditions: Equilibrate the column thoroughly in a high organic mobile phase (e.g., 95% ACN / 5% aqueous buffer). HILIC equilibration can take longer than RP.
-
Sample Diluent: Dissolve your sample in a solvent that is as close as possible to your initial mobile phase conditions to avoid peak distortion. A 75:25 mix of acetonitrile:methanol is often a good choice.
-
Gradient: Run a gradient from high organic (e.g., 95% ACN) to a higher aqueous concentration (e.g., 50% ACN) to elute your compound.
Table 1: Common HILIC Stationary Phases for Polar Amines
| Stationary Phase Type | Key Characteristics | Best For... |
| Bare Silica | Acts as a polar stationary phase under HILIC conditions. Surface silanols can provide cation exchange interactions.[12] | Neutral and basic polar compounds. |
| Amide / Diol | Less acidic than bare silica, offering different selectivity. Considered neutral bonded phases.[13][14] | A wide range of polar compounds, good alternative to silica. |
| Zwitterionic (Sulfobetaine) | Contains both positive and negative charges, resulting in a net neutral surface.[12] Offers powerful separation and excellent peak shape.[10] | Charged bases and acids; often gives the best performance for aminopyrazoles. |
Q5: My peak shape is terrible (severe tailing) even on a HILIC column. What's wrong?
A5: Poor peak shape for basic compounds like aminopyrazoles is often caused by unwanted secondary interactions with the stationary phase, particularly with acidic silanol groups on silica-based columns.
Troubleshooting Steps:
-
Check Mobile Phase pH: The charge state of your aminopyrazole and the stationary phase surface is pH-dependent. Ensure your buffer is controlling the pH effectively. For a basic amine, working at a lower pH (e.g., pH 3-4) can ensure the amine is fully protonated and behaves more predictably.
-
Increase Buffer Concentration: If you suspect ionic interactions are the problem, increasing the buffer concentration (e.g., from 10 mM to 20 or 30 mM) can help shield the unwanted interactions and improve peak shape.
-
Add a Base Modifier (Normal Phase): If you are attempting normal-phase chromatography on silica gel, peak tailing is very common. Adding a small amount of a volatile base like triethylamine (0.1-1%) or ammonia to the mobile phase can deactivate the acidic silanol sites and dramatically improve peak shape.[3][15]
Q6: HILIC isn't working. Is Supercritical Fluid Chromatography (SFC) a viable alternative?
A6: Absolutely. SFC is an excellent, often superior, alternative to HPLC for purifying polar compounds.[11] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, allowing for very fast and efficient separations.[16][17]
Why SFC is Effective for Aminopyrazoles:
-
Orthogonal Selectivity: SFC often provides a completely different separation selectivity compared to both RP and HILIC.
-
Green Chemistry: It drastically reduces the use of organic solvents.[16]
-
Fast Fraction Evaporation: The CO2 evaporates upon collection, leaving your compound in a small amount of co-solvent (typically methanol), which is quick and easy to remove.[11]
SFC Starting Conditions:
-
Co-solvent: Methanol is the most common co-solvent.
-
Additive: For basic compounds, adding a small amount of a basic additive like diethylamine (DEA) or ammonium hydroxide to the co-solvent is often necessary to get good peak shapes.
-
Stationary Phase: Many of the same polar stationary phases used in HILIC can be used in SFC.
Section 3: Troubleshooting Crystallization and Extraction
For larger scales or as a final polishing step, crystallization and extraction are invaluable.
Q7: I can't get my aminopyrazole to crystallize. It just oils out or remains an amorphous solid. What should I do?
A7: This is a common outcome when a highly polar compound "crashes out" of solution too quickly. The goal is to slow down the precipitation process to allow ordered crystal lattices to form.
Solution 1: Salt Formation This is the most powerful technique for inducing crystallinity in ionizable compounds like aminopyrazoles.[8] By reacting your basic aminopyrazole with an acid, you form a salt which has vastly different physical properties, including higher crystallinity and different solubility.[9][18]
Protocol for Purification via Salt Formation:
-
Choose a Counter-ion: Select an acid with a pKa at least 2-3 units lower than the pKa of your protonated aminopyrazole to ensure stable salt formation.[8][19] Hydrochloric acid (forming a hydrochloride salt) is a very common and effective choice.[18]
-
Dissolution: Dissolve your crude aminopyrazole in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).
-
Acid Addition: Slowly add a solution of the acid (e.g., HCl in isopropanol) dropwise while stirring.
-
Crystallization: The salt will often begin to precipitate. You may need to cool the mixture or add a small amount of an anti-solvent to complete the crystallization.
-
Isolation: Collect the crystalline salt by filtration and wash with a cold solvent to remove impurities left in the mother liquor.
-
Salt Breaking (Optional): To recover the free base, dissolve the purified salt in water, basify the solution with a base like sodium bicarbonate or sodium hydroxide, and extract the free aminopyrazole with an organic solvent.
Solution 2: Anti-Solvent Crystallization This technique involves dissolving your compound in a "good" solvent and then slowly adding a "poor" solvent (the anti-solvent) in which the compound is insoluble, thereby inducing supersaturation and crystallization.[20][21]
Key to Success:
-
Slow Addition: Add the anti-solvent very slowly, perhaps even via vapor diffusion, to prevent oiling out.[4]
-
Solvent Choice: The choice of solvent/anti-solvent pair is critical. For a polar aminopyrazole, a good pair might be Methanol (solvent) and Toluene (anti-solvent), or DMSO (solvent) and Water (anti-solvent, if the compound is less water-soluble than impurities).[22]
Q8: My aminopyrazole has high water solubility, and my extraction recovery from the aqueous workup is very low. How can I improve this?
A8: This happens because the polar aminopyrazole prefers to stay in the aqueous phase rather than partitioning into a typical organic solvent like ethyl acetate or dichloromethane.
Solution: pH-Swing Extraction This technique manipulates the charge state of your compound to control its solubility.[23] An aminopyrazole is a base. By adjusting the pH, you can switch it between its charged (protonated) and neutral (free base) forms.
Diagram of pH-Swing Extraction:
Caption: Workflow for purifying a basic aminopyrazole using pH-swing extraction.
Protocol for pH-Swing Extraction:
-
Dissolve: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or a 2-MeTHF.
-
Acid Wash: Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your basic aminopyrazole will become protonated (R-NH3+) and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.
-
Separate Layers: Discard the organic layer containing the impurities.
-
Basify: Take the aqueous layer containing your protonated product and add a base (e.g., 1M NaOH or solid NaHCO3) until the pH is basic (pH > 9). This will neutralize your aminopyrazole back to its free base form (R-NH2), causing it to become less water-soluble.[24][25]
-
Back-Extract: Extract this basic aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate). Your purified free base will now move into the organic layer.
-
Dry and Concentrate: Dry the organic layer over sodium sulfate, filter, and concentrate to obtain your purified aminopyrazole.
References
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
-
HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. [Link]
-
Advances in the understanding of stationary phases for HILIC - LCGC International. [Link]
-
Three-Step Mechanism of Antisolvent Crystallization. [Link]
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. [Link]
-
Using AntiSolvent for Crystallization - Mettler Toledo. [Link]
-
Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri - Taylor & Francis eBooks. [Link]
-
Three-Step Mechanism of Antisolvent Crystallization - ACS Publications. [Link]
-
(PDF) ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT - ResearchGate. [Link]
-
Antisolvent Crystallization of Poorly Water Soluble Drugs - International Journal of Chemical Engineering and Applications (IJCEA). [Link]
-
Salt Selection in Drug Development | Pharmaceutical Technology. [Link]
-
What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? : r/chemistry - Reddit. [Link]
-
3(5)-aminopyrazole - Organic Syntheses Procedure. [Link]
-
(PDF) Principles of Salt Formation - ResearchGate. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Preparation of a Crystalline Salt of Indomethacin and Tromethamine by Hot Melt Extrusion Technology - PMC - NIH. [Link]
- WO2017060787A1 - Process for preparation of aminopyrazole - Google P
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH. [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]
-
Practical Advances in SFC for the Purification of Pharmaceutical Molecules - ResearchGate. [Link]
-
(PDF) Electrochemical Membrane-Assisted pH-Swing Extraction and Back-Extraction of Lactic Acid - ResearchGate. [Link]
-
Effect of the pH on the extraction efficiency (n = 3). Experimental conditions - ResearchGate. [Link]
-
Developing complementary supercritical fluid chromatographic methods for a high throughput purification process - Diva-Portal.org. [Link]
-
Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. [Link]
-
Energy Efficient Carbon Capture through Electrochemical pH Swing Regeneration of Amine Solution - PMC - NIH. [Link]
-
Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. [Link]
-
How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? | ResearchGate. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. HILIC Stationary Phases | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. welch-us.com [welch-us.com]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. diva-portal.org [diva-portal.org]
- 18. taylorfrancis.com [taylorfrancis.com]
- 19. pharmtech.com [pharmtech.com]
- 20. par.nsf.gov [par.nsf.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ijcea.org [ijcea.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Energy Efficient Carbon Capture through Electrochemical pH Swing Regeneration of Amine Solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Conditions for Pyrazole Coupling Reactions
Welcome to the technical support guide for optimizing solvent conditions in pyrazole coupling reactions. As a Senior Application Scientist, I've designed this resource to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered in the lab. This guide moves beyond simple protocols to explain the underlying principles governing solvent selection, helping you troubleshoot effectively and enhance the robustness of your synthetic routes.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable protocols.
Q1: My N-arylation reaction of pyrazole (e.g., Buchwald-Hartwig) has a very low yield. How can I troubleshoot this using solvent selection?
A1: Causality and Solution
Low yields in palladium-catalyzed C-N couplings are frequently tied to suboptimal solubility of reagents (especially the base), poor catalyst stability, or unfavorable reaction kinetics, all of which are heavily influenced by the solvent. The ideal solvent must effectively dissolve the pyrazole, the aryl halide, the base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu), and the palladium catalyst complex to facilitate the catalytic cycle.
Polar aprotic solvents are the standard choice for these reactions because they possess a high dielectric constant to dissolve ionic species (like the base and intermediates) without having acidic protons that can interfere with the catalyst or base.[1][2]
Troubleshooting Steps:
-
Assess Current Solvent: If you are using a nonpolar solvent like toluene or benzene with an inorganic base (e.g., K₂CO₃), you may be facing solubility issues. While these solvents are sometimes effective, particularly with alkoxide bases, poor dissolution of an inorganic carbonate base can halt the reaction.[2]
-
Switch to a Primary Polar Aprotic Solvent: The most common and effective solvents for Buchwald-Hartwig aminations are 1,4-dioxane , DMF (N,N-Dimethylformamide) , and toluene .[2][3] Toluene is often used with soluble alkoxide bases, while dioxane and DMF are excellent for carbonate bases.
-
Consider a More "Green" Alternative: For processes where sustainability is a concern, consider replacing traditional polar aprotic solvents. Studies have shown that solvents like 2-MeTHF (2-Methyltetrahydrofuran) and MTBE (Methyl tert-butyl ether) can be highly effective and are considered more environmentally friendly.[4]
Experimental Protocol: Solvent Screening for a Low-Yield Buchwald-Hartwig Reaction
This protocol outlines a parallel screening approach to identify the optimal solvent for coupling pyrazole with an aryl bromide.
-
Preparation: In an inert atmosphere (glovebox), prepare four identical reaction vials. To each vial, add:
-
Pyrazole (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos or tBuBrettPhos, 4 mol%)[5]
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
-
Solvent Addition: To each vial, add one of the following degassed solvents (ensure concentration is consistent, e.g., 0.1 M with respect to the pyrazole):
-
Vial 1: 1,4-Dioxane
-
Vial 2: Toluene
-
Vial 3: DMF
-
Vial 4: 2-MeTHF
-
-
Reaction: Seal the vials and place them in a pre-heated reaction block at 80-110 °C.
-
Monitoring: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction mixture, quench with water, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the conversion rate.
-
Analysis: Compare the conversion rates to identify the solvent that provides the highest yield in the shortest time.
Q2: I am struggling with poor regioselectivity in my pyrazole coupling, getting a mixture of N1 and N2 isomers. How does the solvent affect this?
A2: Causality and Solution
Regioselectivity in the N-functionalization of unsymmetrical pyrazoles is a classic challenge dictated by the electronic and steric environment of the two nitrogen atoms.[6] While substrate structure and the choice of catalyst/ligand are primary drivers, the solvent plays a crucial secondary role by influencing the transition state energies of the two competing pathways and by mediating the aggregation state of the pyrazolate anion.
-
Polar Protic Solvents (e.g., Ethanol, Isopropanol): These solvents can form hydrogen bonds with the pyrazole NH group and the catalyst.[7] This interaction can alter the nucleophilicity of the two nitrogens differently, sometimes favoring one isomer over the other. However, they can also act as competing nucleophiles, leading to side products.[8]
-
Nonpolar Solvents (e.g., Toluene, Hexane): In these solvents, the pyrazolate salt may exist as ion pairs or larger aggregates. This aggregation can sterically block one of the nitrogen atoms, leading to higher selectivity for the less hindered site.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents effectively solvate the cation of the pyrazolate salt, leading to a "naked" and more reactive anion. This increased reactivity might lead to lower selectivity, as the intrinsic electronic preferences of the two nitrogen atoms will dominate.[9]
Workflow for Optimizing Regioselectivity
Caption: Workflow for solvent selection to control pyrazole N-arylation regioselectivity.
Q3: My reaction works in DMF, but purification is difficult due to the high boiling point. Are there effective, lower-boiling point alternatives?
A3: Causality and Solution
Yes, this is a common process chemistry challenge. While DMF is an excellent solvent for many coupling reactions due to its high polarity and ability to dissolve a wide range of materials, its high boiling point (153 °C) makes it difficult to remove under vacuum, especially with thermally sensitive products.[2]
Several lower-boiling point solvents can be effective substitutes, depending on the specific reaction requirements.
Solvent Alternative Comparison
| Solvent | Boiling Point (°C) | Type | Key Considerations |
| DMF | 153 | Polar Aprotic | Effective but hard to remove. A known reproductive toxin. |
| Acetonitrile (ACN) | 82 | Polar Aprotic | Good dissolving power, easy to remove. Can sometimes coordinate to the metal center, inhibiting catalysis. |
| 1,4-Dioxane | 101 | Moderately Polar | Very common for Buchwald-Hartwig and Suzuki reactions. Easy to remove. Peroxide formation risk. |
| 2-MeTHF | 80 | Ether (Polar Aprotic) | Excellent "green" alternative to THF/Dioxane. Lower boiling point.[4] |
| CPME | 106 | Ether (Polar Aprotic) | Cyclopentyl methyl ether. Another green alternative with higher boiling point than 2-MeTHF and low peroxide formation. |
| Ethanol | 78 | Polar Protic | Can be used, but often requires specific ligands (e.g., Xantphos) to prevent C-O coupling or other side reactions.[8] |
Recommendation: Start by screening 1,4-dioxane and 2-MeTHF . They are often direct replacements for DMF in many palladium-catalyzed couplings and are significantly easier to handle during workup and purification.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between polar protic and polar aprotic solvents for pyrazole coupling?
A1: The key difference lies in their ability to hydrogen bond.[10]
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds. They can act as both hydrogen bond donors and acceptors. In the context of pyrazole coupling, they can solvate both cations and anions effectively. However, their acidic proton can deactivate strong bases and they can sometimes act as a nucleophile themselves, leading to undesired side products (e.g., C-O coupling instead of C-N coupling).[8][11]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, dioxane) lack acidic protons. They have dipoles that allow them to solvate cations well, but they are less effective at solvating anions.[11] This leaves the anionic nucleophile (e.g., the deprotonated pyrazole) more "naked" and reactive, which often accelerates the desired coupling reaction. This is why they are frequently the solvents of choice for C-N couplings.[1][2]
Q2: Can pyrazole coupling reactions be performed under solvent-free or microwave conditions?
A2: Yes, absolutely. These are considered "green chemistry" approaches that can offer significant advantages.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates by efficiently heating the reaction mixture.[12][13] This often allows reactions to be completed in minutes instead of hours, sometimes with improved yields and selectivity. Reactions can be run in minimal high-boiling point solvent (as a heat sink) or, in some cases, entirely solvent-free.[14][15]
-
Solvent-Free Conditions: Some reactions, particularly those involving a liquid reagent or a low-melting solid, can be run neat (without any solvent).[16] This is often done in combination with ball-milling or by simply heating the mixture of solids. This approach is highly atom-economical and simplifies purification by eliminating the solvent removal step. Phase-transfer catalysis is another technique that enables reactions under solvent-free conditions by facilitating the transport of ionic reagents between phases.[17]
Q3: How does solvent choice differ between a copper-catalyzed (Ullmann) and a palladium-catalyzed (Buchwald-Hartwig) pyrazole coupling?
A3: While both are C-N coupling reactions, the mechanisms and optimal conditions differ, which influences solvent choice.
-
Palladium-Catalyzed (Buchwald-Hartwig): These reactions are generally more versatile and tolerant of functional groups. They almost exclusively use a well-defined set of polar aprotic solvents like toluene, 1,4-dioxane, and DMF , paired with specific ligands and bases.[18] The solvent's primary role is to facilitate the homogeneous catalytic cycle.
-
Copper-Catalyzed (Ullmann): Traditional Ullmann reactions often required very harsh conditions (high temperatures, >160 °C) and polar aprotic solvents like DMF, NMP, or pyridine .[19] Modern, ligand-assisted Ullmann reactions can proceed under much milder conditions. Solvents like 1,4-dioxane [20] and even water or ethanol can sometimes be used with the right ligand system (e.g., diamines or amino acids).[21][22] The choice is often more empirical, as the copper catalysis mechanism can be more sensitive to coordination from the solvent itself.
Diagram: Key Factors in Solvent Selection
Caption: Interplay of factors guiding solvent choice for pyrazole coupling reactions.
References
- Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives Using tBuBrettPhos as a Ligand. The Journal of Organic Chemistry.
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Various Authors. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Various Authors. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]
-
Gosselin, F., et al. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development. Available at: [Link]
-
Various Authors. (n.d.). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. Available at: [Link]
-
Various Authors. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Available at: [Link]
-
Karakaya, A., et al. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Various Authors. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available at: [Link]
-
Bak, A., et al. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Available at: [Link]
-
Various Authors. (2012). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC - NIH. Available at: [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]
-
Various Authors. (2016). Aqua mediated multicomponent reaction under phase transfer catalysis: A novel and green approach to access fused pyrazoles. Arabian Journal of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Available at: [Link]
-
Various Authors. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. Available at: [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Available at: [Link]
-
Various Authors. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
Various Authors. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publishers. Available at: [Link]
-
Various Authors. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. PMC - PubMed Central. Available at: [Link]
-
Various Authors. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Christmann, U., & Vilar, R. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]
-
Various Authors. (n.d.). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. MDPI. Available at: [Link]
-
Various Authors. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. uwindsor.ca [uwindsor.ca]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
"N-methyl-1H-pyrazol-4-amine dihydrochloride stability and storage issues"
Welcome to the technical support center for N-methyl-1H-pyrazol-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound. Our goal is to equip you with the knowledge to mitigate common experimental issues and ensure the integrity of your results.
Introduction to N-methyl-1H-pyrazol-4-amine dihydrochloride
N-methyl-1H-pyrazol-4-amine dihydrochloride is a heterocyclic amine salt that serves as a valuable building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a key feature in numerous FDA-approved drugs due to its unique physicochemical properties that can enhance pharmacological effects.[1] However, as an amine dihydrochloride salt, this compound is hygroscopic and can be susceptible to degradation under certain experimental conditions. Understanding its stability profile is therefore critical for its effective use.
This guide will address common challenges related to the handling, storage, and use of N-methyl-1H-pyrazol-4-amine dihydrochloride, providing both theoretical explanations and practical, step-by-step protocols.
Part 1: Troubleshooting Guide
This section addresses specific problems that you may encounter during your experiments with N-methyl-1H-pyrazol-4-amine dihydrochloride.
Issue 1: Inconsistent or Poor Results in Aqueous Reactions
Symptoms:
-
Variable reaction yields.
-
Emergence of unexpected side products in your analysis (TLC, LC-MS).
-
A gradual decrease in the purity of the starting material when in solution.
Root Cause Analysis: N-methyl-1H-pyrazol-4-amine dihydrochloride, like many pyrazole derivatives, can be susceptible to hydrolytic degradation, particularly in neutral to basic aqueous solutions. One study on pyrazole ester derivatives highlighted their rapid degradation at pH 8.[2] The pyrazole ring itself is generally stable to oxidation, but the amine functionality and the overall salt form can influence its reactivity and stability in solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Remediation Steps:
-
pH Control:
-
Rationale: The free amine form of the compound, which is more prevalent at higher pH, can be more susceptible to oxidation and other degradation pathways. Maintaining a slightly acidic pH will keep the amine protonated and more stable.
-
Action: For aqueous reactions, buffer your solution to a pH between 4 and 6. Avoid phosphate buffers if your reaction involves metal catalysts, as phosphates can sometimes interfere. Acetate or citrate buffers are often good alternatives.
-
-
Solution Preparation and Storage:
-
Rationale: As a dihydrochloride salt, the compound is hygroscopic and will readily absorb moisture from the atmosphere, which can affect its stability and your weighing accuracy. In solution, degradation can occur over time, even at low temperatures.
-
Action: Always prepare aqueous stock solutions fresh for each experiment. If a solution must be stored for a short period (no more than a few hours), keep it refrigerated (2-8°C) and protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C under an inert atmosphere is recommended, but stability under these conditions should be verified.
-
Issue 2: Difficulty in Weighing and Handling the Solid Compound
Symptoms:
-
The solid appears clumpy or sticky.
-
The weight of the compound on the balance is unstable and increases over time.
-
The solid quickly turns into a dense, oily substance upon exposure to the laboratory atmosphere.
Root Cause Analysis: The dihydrochloride salt form of an amine makes the compound hygroscopic. This means it has a strong affinity for water and will readily absorb moisture from the air. This can lead to inaccurate weighing and potential degradation of the compound.
Recommended Handling Protocol:
-
Environment Control:
-
Ideal: Handle the solid compound inside a glove box with a controlled low-humidity atmosphere.
-
Practical Alternative: If a glove box is not available, minimize the time the compound is exposed to the ambient atmosphere. Have all your vials, spatulas, and other equipment ready before opening the main container. A desiccator can be used for temporary storage of the open container.
-
-
Weighing Procedure:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture on the cold solid.
-
Weigh the required amount of the compound quickly into a pre-tared, sealed vial.
-
For highly accurate measurements, consider using pre-filled reaction vials that are prepared in a controlled environment.[3]
-
-
Drying a Hygroscopic Solid:
-
If you suspect your compound has absorbed a significant amount of moisture, it can be dried under high vacuum for several hours.
-
Caution: Do not heat the compound to high temperatures to speed up drying, as this may cause thermal degradation.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for N-methyl-1H-pyrazol-4-amine dihydrochloride?
A1: For long-term stability, the compound should be stored at 2°C - 8°C in a tightly sealed container.[2] It is also advisable to store it in a dark place or in an amber vial to protect it from light. To prevent moisture absorption, the container should be kept in a desiccator.
| Storage Condition | Recommendation | Rationale |
| Temperature | 2°C - 8°C | Slows down potential degradation processes. |
| Atmosphere | Tightly sealed container, preferably under an inert gas (Argon or Nitrogen) | Prevents moisture absorption and oxidation. |
| Light | Protect from light (amber vial or in the dark) | Minimizes the risk of photolytic degradation. |
Q2: What solvents are suitable for dissolving N-methyl-1H-pyrazol-4-amine dihydrochloride?
A2: As a dihydrochloride salt, the compound is expected to be highly soluble in polar protic solvents like water and methanol. Its solubility in other common laboratory solvents is likely to be lower. For a related compound, 1-methyl-1H-pyrazole-4,5-diamine dihydrochloride, high solubility in water is noted due to its salt form.[4]
| Solvent | Expected Solubility | Notes |
| Water | High | The recommended solvent for most applications. |
| Methanol | High | A good alternative to water. |
| Ethanol | Moderate | May require slight heating to fully dissolve. |
| DMSO | Moderate to High | A good option for preparing concentrated stock solutions. |
| Acetonitrile | Low | Generally not a suitable solvent. |
| Dichloromethane | Very Low | Unlikely to be soluble. |
Q3: How can I assess the purity and stability of my N-methyl-1H-pyrazol-4-amine dihydrochloride sample?
A3: A stability-indicating analytical method is crucial for determining the purity of your compound and identifying any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.
Example HPLC Method Development Protocol:
-
Column Selection: A C18 reverse-phase column is a good starting point.
-
Mobile Phase:
-
A gradient elution is often necessary to separate the polar parent compound from less polar degradation products.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water. The acidic modifier will improve peak shape.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Detection: A UV detector set at a wavelength where the pyrazole ring has significant absorbance (typically around 210-254 nm).
-
Forced Degradation Study: To ensure your method is stability-indicating, you should perform a forced degradation study.[5][6][7][8] This involves subjecting the compound to harsh conditions to intentionally generate degradation products.
Forced Degradation Protocol Outline:
Caption: Workflow for a forced degradation study.
By analyzing the samples from these stress conditions, you can confirm that your HPLC method can separate the intact drug from its degradation products, thus validating it as a stability-indicating method.
References
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH.
- Buy 1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride (EVT-449939). EvitaChem.
- A REVIEW ON PYRAZOLE AN ITS DERIV
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- How do you handle hygroscopic salts?.
- Forced Degrad
- N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride. Biosynth.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent.
- Stability Indicating Forced Degrad
- Forced Degrad
- Development of forced degradation and stability indic
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy 1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride (EVT-449939) | 21616-59-1 [evitachem.com]
- 5. biomedres.us [biomedres.us]
- 6. rjptonline.org [rjptonline.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
"Preventing over-methylation of pyrazole nitrogen"
Welcome to the technical support center for pyrazole N-methylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the selective methylation of pyrazole nitrogens. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide
This section addresses specific problems you may encounter during your pyrazole methylation experiments. Each issue is presented with potential causes and actionable solutions.
Issue 1: My reaction yields a mixture of N1- and N2-methylated pyrazoles. How can I improve the regioselectivity?
Underlying Cause: The selective N-methylation of pyrazoles is a significant synthetic challenge because the adjacent pyrazole nitrogen atoms can have nearly indistinguishable reactivities.[1] This often leads to the formation of a mixture of N1 and N2 isomers, which can be difficult to separate.[2][3] The regioselectivity of this reaction is influenced by a combination of steric and electronic factors of the pyrazole substituents, the nature of the methylating agent, and the reaction conditions.[4][5]
Solutions:
-
Employ Sterically Hindered Methylating Agents: Traditional methylating agents like methyl iodide and dimethyl sulfate often provide poor selectivity.[1] To favor methylation at the less sterically hindered nitrogen (typically N1), consider using a bulkier methylating agent. A highly effective strategy involves the use of α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane, as masked methylating reagents.[1][6][7][8][9][10] These sterically demanding reagents can significantly improve N1-selectivity, achieving N1/N2 ratios from 92:8 to over 99:1.[1][6][8][10] The silyl group is subsequently cleaved under mild conditions to yield the N-methyl pyrazole.[6][7][9]
-
Optimize the Solvent System: The choice of solvent can dramatically influence the regioselectivity of pyrazole formation and subsequent alkylation. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly increase regioselectivity in favor of one isomer.[2][3]
-
Strategic Use of Protecting Groups: Introducing a bulky protecting group can sterically block one of the nitrogen atoms, directing methylation to the other. The triphenylsilyl group has been successfully used to redirect alkylation in pyrazole-3-carboxylate esters.[11] After methylation, the protecting group can be removed. The tetrahydropyranyl (THP) group is another option that can be introduced and removed under mild acidic conditions.[12][13][14]
Issue 2: I'm observing significant bis-methylation, leading to a quaternary pyrazolium salt. How can I prevent this?
Underlying Cause: Over-methylation, leading to the formation of a quaternary pyrazolium salt, occurs when both nitrogen atoms of the pyrazole ring are methylated. This is more likely to happen with highly reactive methylating agents and when using an excess of the methylating agent or strong bases.
Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use no more than one equivalent of the methylating agent relative to the pyrazole. A slight excess of the pyrazole may even be beneficial to ensure the complete consumption of the methylating agent.
-
Choice of Base and Reaction Conditions: The nature of the base can control the regioselectivity.[15] Using a milder base or a stoichiometric amount of a strong base can help prevent the deprotonation of the second nitrogen after the first methylation has occurred. Additionally, running the reaction at a lower temperature can help to control the reactivity and minimize over-methylation.
-
Gradual Addition of the Methylating Agent: Instead of adding the methylating agent all at once, consider a slow, dropwise addition. This helps to maintain a low concentration of the methylating agent in the reaction mixture, reducing the likelihood of a second methylation event.
Issue 3: The methylation is not proceeding to completion. What factors could be hindering the reaction?
Underlying Cause: Incomplete conversion during pyrazole methylation can be due to several factors, including insufficient reactivity of the methylating agent, steric hindrance, or suboptimal reaction conditions.
Solutions:
-
Increase the Reactivity of the Methylating Agent: If you are using a less reactive methylating agent, consider switching to a more potent one, such as methyl triflate or dimethyl sulfate. However, be mindful that increased reactivity can sometimes lead to lower selectivity.
-
Optimize the Base and Solvent: Ensure that the base you are using is strong enough to deprotonate the pyrazole nitrogen. Common bases include potassium carbonate, sodium hydride, and potassium bis(trimethylsilyl)amide (KHMDS).[1][11][15] The choice of solvent is also critical; polar aprotic solvents like DMF or acetonitrile are often effective.[16]
-
Increase the Reaction Temperature: If the reaction is sluggish at room temperature, gently heating the reaction mixture can increase the rate of reaction. However, monitor the reaction closely, as higher temperatures can also lead to the formation of side products.
-
Consider Steric Hindrance: If your pyrazole has bulky substituents near the nitrogen atoms, this can hinder the approach of the methylating agent.[4] In such cases, a less sterically demanding methylating agent might be necessary, or you may need to employ more forcing reaction conditions.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding pyrazole N-methylation.
Q1: What are the most common methylating agents for pyrazoles, and what are their pros and cons?
A1: The choice of methylating agent is critical for controlling the outcome of the reaction. Here is a comparison of some common options:
| Methylating Agent | Pros | Cons |
| Methyl Iodide (MeI) | Readily available, relatively inexpensive. | Often leads to poor regioselectivity and can cause over-methylation.[1] |
| Dimethyl Sulfate (DMS) | Highly reactive, cost-effective. | Toxic and can result in poor regioselectivity.[1] |
| α-Halomethylsilanes | Excellent for achieving high N1-selectivity, especially with sterically bulky variants.[1][6][7][8][9][10] | Requires a subsequent deprotection step. |
| Trichloroacetimidates | Can be used under acidic conditions for N-alkylation.[4] | May require specific catalysts and can produce regioisomeric mixtures.[4] |
Q2: How do I choose the right solvent and base for my pyrazole methylation reaction?
A2: The optimal solvent and base depend on the specific pyrazole substrate and the chosen methylating agent.
-
Solvents: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used as they effectively dissolve the pyrazole and the base. As mentioned earlier, fluorinated alcohols can significantly enhance regioselectivity.[2][3]
-
Bases: The base should be strong enough to deprotonate the pyrazole N-H.
-
Potassium Carbonate (K₂CO₃): A mild and commonly used base, often in DMF or MeCN.[11][16]
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that can be used to achieve complete deprotonation.
-
Potassium bis(trimethylsilyl)amide (KHMDS): A strong, sterically hindered base that is soluble in organic solvents.[1]
-
Q3: Are there any reliable protecting group strategies to ensure selective methylation at a specific nitrogen?
A3: Yes, protecting group strategies are a powerful tool for controlling regioselectivity.
-
Triphenylsilyl Group: This bulky group can be used to sterically block one nitrogen, directing alkylation to the other. It can be subsequently removed with a fluoride source like tetrabutylammonium fluoride (TBAF).[11]
-
Tetrahydropyranyl (THP) Group: This protecting group is readily introduced under acidic conditions and can be removed under mild acidic conditions.[12][13][14]
-
2-(Trimethylsilyl)ethoxymethyl (SEM) Group: The SEM group can be used to protect the pyrazole nitrogen, allowing for functionalization at other positions, and can be removed with fluoride ions or acid.[17]
Q4: What analytical techniques are best for distinguishing between N1- and N2-methylated pyrazole isomers?
A4: Distinguishing between N1 and N2 isomers is crucial for assessing the success of your reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for this purpose. The chemical shifts of the pyrazole ring protons and carbons will be different for the two isomers. Nuclear Overhauser Effect (NOE) experiments can be used to establish the spatial proximity between the N-methyl group and substituents on the pyrazole ring, thus confirming the regiochemistry.
-
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides unambiguous structural determination.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques can be used to separate the isomers and determine the isomeric ratio in your product mixture.
Visualizing Reaction Control
The following diagrams illustrate key concepts for controlling pyrazole methylation.
Caption: Steric control of pyrazole methylation.
Caption: Workflow for selective N2-methylation using a protecting group.
References
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]
-
Fustero, S., Sanz-Cervera, J. F., Piera, J., & Román, R. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]
-
Wallace, O. B. (2008). Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. ResearchGate. [Link]
-
Yang, E., & Dalton, D. M. (2024). (Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles. Thieme Connect. [Link]
-
Fustero, S., Sanz-Cervera, J. F., Piera, J., & Román, R. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
-
Mamedov, V. A., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(21), 7352. [Link]
-
Reddy, T. R., & Hanson, P. R. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 23(11), 2975. [Link]
-
Mamedov, V. A., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. [Link]
-
Borys, D., et al. (2017). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. ResearchGate. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]
-
Chulkov, D. A., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]
-
Chulkov, D. A., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]
-
Alberico, D., et al. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. National Institutes of Health. [Link]
-
D'Amico, D. C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Institutes of Health. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Hygroscopic Nature of Amine Hydrochloride Salts in Reactions
Welcome to the technical support center dedicated to addressing the challenges associated with the hygroscopic nature of amine hydrochloride salts in chemical reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter issues related to moisture absorption by these critical reagents. Here, you will find practical troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Introduction: The Challenge of Hygroscopicity
Amine hydrochloride salts are fundamental reagents in a vast array of chemical syntheses, particularly in the pharmaceutical industry where they are used to enhance the water solubility and bioavailability of drug substances.[1][2][3] However, their inherent hygroscopicity—the tendency to readily absorb moisture from the atmosphere—presents significant challenges.[4][5][6] This absorbed water can lead to a cascade of problems, including altered stoichiometry, side reactions, physical changes like caking, and ultimately, failed or low-yielding reactions.[7][8][9][10]
This guide provides in-depth, experience-driven solutions to mitigate the impact of hygroscopicity on your reactions, ensuring reproducibility and reliability in your results.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists encounter regarding the handling and use of hygroscopic amine hydrochloride salts.
Q1: My amine hydrochloride salt has clumped together. Can I still use it?
A: Clumping, or caking, is a clear physical indicator of moisture absorption.[7][8][9] While you can break up the clumps with a spatula, it's crucial to recognize that the material's properties may have been compromised.[4] The absorbed water can interfere with your reaction.
Recommendation:
-
For non-critical reactions: You may be able to proceed after thoroughly grinding the salt into a fine powder to ensure homogeneity. However, be aware that your results may be affected.
-
For moisture-sensitive reactions: It is highly recommended to dry the salt before use.[4][11] This can be achieved by heating it under vacuum, provided the compound is thermally stable.[11] Always check the compound's properties to avoid decomposition.[4]
Q2: I don't have a glove box. How can I accurately weigh a very hygroscopic amine hydrochloride salt?
A: Working outside of a controlled atmosphere like a glove box requires speed and efficiency to minimize exposure to ambient moisture.[4][12]
Recommendation:
-
Have all your weighing materials (weighing paper/boat, spatula, and tared vial) ready.
-
Minimize the time the stock bottle is open.[4]
-
Quickly transfer an approximate amount of the salt to the weighing paper and immediately seal the stock bottle.
-
Weigh the transferred salt and add it to your reaction vessel as swiftly as possible.
-
For highly sensitive reactions, consider using pre-weighed reagents in sealed vials if available.[12]
Q3: My reaction is failing, and I suspect the hygroscopic nature of my amine hydrochloride salt is the culprit. How can I confirm this?
A: Water can act as an unwanted nucleophile, base, or can alter the solubility of your reagents, leading to reaction failure. To confirm if water is the issue, you can perform the following:
Troubleshooting Steps:
-
Run a control reaction: Set up the reaction with a freshly opened or rigorously dried sample of the amine hydrochloride salt. If this reaction proceeds as expected, it strongly suggests that absorbed moisture was the problem in the original experiment.
-
Quantify the water content: Use Karl Fischer titration to determine the exact water content of your salt.[13][14][15] This will provide quantitative evidence of moisture absorption.
Q4: What is the best way to store hygroscopic amine hydrochloride salts to prevent moisture uptake?
A: Proper storage is the first line of defense against hygroscopicity.
Best Practices for Storage:
-
Airtight Containers: Always store hygroscopic salts in tightly sealed, airtight containers.[4]
-
Desiccator: For added protection, place the sealed container inside a desiccator containing a suitable drying agent like silica gel or calcium chloride.[5][16][17]
-
Inert Atmosphere: For extremely sensitive compounds, consider storing them under an inert atmosphere (e.g., nitrogen or argon) in a glove box.
-
Temperature Control: Store in a cool, dry place to minimize moisture exposure.[4]
In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for overcoming common issues encountered when working with hygroscopic amine hydrochloride salts.
Guide 1: My Amine Hydrochloride Salt is a Gummy Solid or Oil. How Do I Dry It?
A gummy or oily appearance is a strong indication of significant water absorption, potentially leading to deliquescence.[10] Traditional oven drying might not be suitable for all compounds.
Root Cause Analysis: The presence of excess water can lower the melting point of the salt or cause it to dissolve in the absorbed moisture, resulting in a non-solid physical state.
Solution: Azeotropic Drying A highly effective method for removing water from "wet" or gummy hydrochloride salts is azeotropic distillation.[18]
Experimental Protocol: Azeotropic Drying with Ethyl Acetate or Acetonitrile
-
Solvent Selection: Ethyl acetate and acetonitrile are excellent choices for this purpose.[18]
-
Procedure: a. Dissolve or suspend the gummy amine hydrochloride salt in a suitable volume of ethyl acetate or acetonitrile in a round-bottom flask. b. Concentrate the mixture on a rotary evaporator. The solvent will form an azeotrope with water, effectively removing it as they co-evaporate. c. Repeat the process one or two more times by adding fresh, anhydrous solvent to ensure complete removal of water.[18] d. Dry the resulting solid under high vacuum.
Diagram: Workflow for Drying Gummy Amine Hydrochloride Salts
Caption: A step-by-step workflow for the azeotropic drying of hygroscopic amine hydrochloride salts.
Guide 2: My Reaction Yield is Inconsistent. Could Trace Amounts of Water be the Cause?
Even seemingly "dry" reagents can contain enough absorbed water to affect sensitive reactions, leading to poor reproducibility.
Root Cause Analysis: Trace water can have a significant impact on:
-
Reactions with water-sensitive catalysts: For example, many transition metal catalysts used in cross-coupling reactions are deactivated by water.
-
Reactions involving strong bases: Water can quench strong bases like organolithiums or Grignard reagents.
-
Equilibrium reactions: The presence of water can shift the equilibrium, favoring starting materials or side products.
Solution: Rigorous Drying and Inert Atmosphere Techniques For reactions that are highly sensitive to moisture, stringent anhydrous techniques are necessary.
Experimental Protocol: Handling Reagents for Moisture-Sensitive Reactions
-
Drying the Salt: a. Place the amine hydrochloride salt in a Schlenk flask. b. Heat the flask gently under high vacuum. The temperature should be well below the compound's decomposition point. c. Allow the flask to cool to room temperature under vacuum and then backfill with an inert gas (argon or nitrogen).
-
Setting up the Reaction: a. Assemble your reaction glassware and flame-dry it under vacuum, then cool under an inert atmosphere. b. Use anhydrous solvents. c. Transfer the dried amine hydrochloride salt to the reaction vessel under a positive pressure of inert gas. d. Add other reagents via syringe through a septum.
Diagram: Decision Tree for Handling Hygroscopic Salts
Caption: A decision-making guide for handling amine hydrochloride salts based on reaction sensitivity and physical state.
Guide 3: How to Prepare and Handle Anhydrous HCl Solutions for Salt Formation
Often, amine hydrochloride salts are prepared in situ or as a final isolation step. Using aqueous HCl can introduce water, leading to the formation of a hygroscopic product.[19]
Root Cause Analysis: The use of aqueous HCl directly incorporates water into the product, which can be difficult to remove, especially if the resulting salt is hygroscopic.
Solution: Use of Anhydrous HCl Solutions Preparing and using anhydrous solutions of HCl gas in an organic solvent is a superior method for forming non-hygroscopic or easily dried amine hydrochloride salts.[18][19][20]
Experimental Protocol: Preparation of HCl in Ethyl Acetate
-
Setup: In a well-ventilated fume hood, equip a two-neck round-bottom flask with a gas inlet tube and a drying tube outlet.
-
Solvent: Add a known volume of cold (0 °C) anhydrous ethyl acetate to the flask.
-
HCl Gas: Slowly bubble dry HCl gas through the cold solvent.
-
Titration: Periodically take an aliquot of the solution, dilute it with water, and titrate with a standardized solution of NaOH to determine the molarity of the HCl solution.
-
Storage: Store the anhydrous HCl solution in a tightly sealed container in the refrigerator.[18]
Using the Anhydrous HCl Solution:
-
Dissolve the free amine in a suitable anhydrous solvent (e.g., cold ethyl acetate).[18]
-
Slowly add the standardized anhydrous HCl solution dropwise with stirring.
-
The amine hydrochloride salt will typically precipitate out of the solution.
-
Isolate the salt by filtration, wash with a small amount of cold, anhydrous solvent, and dry under high vacuum.
Quantitative Data Summary
The following table summarizes key information regarding the handling of hygroscopic amine hydrochloride salts.
| Parameter | Recommendation | Rationale |
| Storage | Airtight containers, desiccator, inert atmosphere for highly sensitive salts.[4][16][17] | Prevents moisture absorption from the atmosphere. |
| Weighing | Perform quickly; use a glove box or glove bag for highly hygroscopic salts.[4][12] | Minimizes exposure time to ambient moisture. |
| Drying Clumped Solids | Gentle heating under vacuum.[11] | Removes absorbed water without decomposing the salt. |
| Drying Gummy/Oily Salts | Azeotropic distillation with ethyl acetate or acetonitrile.[18] | Effectively removes water by forming a low-boiling azeotrope. |
| Salt Formation | Use anhydrous HCl in an organic solvent.[18][20][21] | Avoids the introduction of water during the salt formation step. |
| Water Content Analysis | Karl Fischer titration.[13][14][22] | Provides accurate quantification of water content. |
References
-
How do you handle hygroscopic solutes in the lab? - TutorChase. Available at: [Link]
-
Best Practices for Chemical Storage in Research Labs - Apollo Scientific. Available at: [Link]
-
Forming oxalte salts of amines - Sciencemadness.org. Available at: [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? - ResearchGate. Available at: [Link]
-
The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. Available at: [Link]
-
How To: Store Reagents - University of Rochester. Available at: [Link]
-
How do you handle hygroscopic salts? - HepatoChem. Available at: [Link]
-
What is the best way to convert my amine compound from the free amine into the salt form HCl? - ResearchGate. Available at: [Link]
-
Isolation of primary amines as HCL salt problem - Sciencemadness.org. Available at: [Link]
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - PubMed. Available at: [Link]
-
What is the reaction between hydrochloric and amine? - Quora. Available at: [Link]
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Taylor & Francis Online. Available at: [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH. Available at: [Link]
- Recovery of amines from by-product chloride salts - Google Patents.
-
Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. Available at: [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. Available at: [Link]
-
Water contents Amines - Hiranuma. Available at: [Link]
-
Methylamine Hydrochloride - Organic Syntheses Procedure. Available at: [Link]
-
How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? - ResearchGate. Available at: [Link]
-
3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. Available at: [Link]
-
Amine hydrochloride salts : a problem in polyurethane synthesis - University of Glasgow Theses. Available at: [Link]
-
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations - American Pharmaceutical Review. Available at: [Link]
-
Water Content Determination by Karl Fischer - Pharmaguideline. Available at: [Link]
- Method for measuring moisture content in organic amine - Google Patents.
- Method for salt preparation - Google Patents.
Sources
- 1. quora.com [quora.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tutorchase.com [tutorchase.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How To [chem.rochester.edu]
- 12. hepatochem.com [hepatochem.com]
- 13. Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titration [sigmaaldrich.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 16. apolloscientific.co.uk [apolloscientific.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 20. researchgate.net [researchgate.net]
- 21. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 22. hiranuma.com [hiranuma.com]
Technical Support Center: Isolating N-methyl-1H-pyrazol-4-amine Free Base
Welcome to the technical support center for the work-up and isolation of N-methyl-1H-pyrazol-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during the purification of this polar aromatic amine, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot and optimize your isolation procedure effectively.
Section 1: Foundational Principles & Strategy
Q1: What is the most effective overall strategy for isolating N-methyl-1H-pyrazol-4-amine free base from a crude reaction mixture?
The most robust and widely applicable strategy is an aqueous acid-base extraction . This technique leverages the basicity of the amine functional group to move the target compound between immiscible aqueous and organic phases, effectively separating it from non-basic impurities.
The core principle relies on the reversible conversion of the amine between its neutral, organic-soluble "free base" form (R-NH₂) and its protonated, water-soluble salt form (R-NH₃⁺).
The causality behind this choice is twofold:
-
Solubility Shift: N-methyl-1H-pyrazol-4-amine in its free base form is a polar molecule but is significantly more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate than in water. Upon protonation with an acid, it forms an ionic salt (e.g., a hydrochloride salt), which is highly soluble in water and poorly soluble in non-polar organic solvents.[1][2]
-
Impurity Separation: Most organic reactions generate byproducts. Neutral byproducts (e.g., unreacted starting materials, non-basic coupling reagents) and acidic byproducts will remain in the organic phase while your protonated amine is safely sequestered in the aqueous phase.
The entire workflow can be visualized as follows:
Caption: Acid-Base Extraction Workflow for Amine Isolation.
Q2: Why is precise pH control so critical during the extraction, and what are the target pH values?
Precise pH control is the most critical parameter for a successful acid-base extraction. The effectiveness of separating the amine from impurities hinges on ensuring it is in the correct protonation state at each step. This is governed by the pKa of the amine's conjugate acid (R-NH₃⁺).
While an exact experimental pKa for N-methyl-1H-pyrazol-4-amine is not readily published, we can infer its properties. Aromatic amines are weaker bases than aliphatic amines because the nitrogen's lone pair can be delocalized into the aromatic ring system.[3] For a similar compound, 1-methyl-1H-pyrazol-3-amine, the predicted pKa of the conjugate acid is approximately 4.04. The 4-amino isomer is expected to have a slightly higher pKa (be slightly more basic) but remain a weak base.
The rule of thumb for effective separation is to adjust the pH to be at least 2 pH units away from the pKa of the conjugate acid.
| Step | Goal | Target pH | Rationale |
| 1. Acid Wash | Protonate the amine (>99%) to move it into the aqueous layer. | pH 1-2 | At a pH at least 2 units below the pKa of the conjugate acid (~4-5), the equilibrium R-NH₂ + H⁺ ⇌ R-NH₃⁺ is driven far to the right. This ensures maximum transfer into the aqueous phase and minimizes loss. |
| 2. Basification | Deprotonate the amine salt (>99%) to regenerate the free base. | pH > 9 | By adjusting the pH to be well above the pKa of the conjugate acid, the equilibrium shifts back, regenerating the neutral free base. This minimizes its water solubility, allowing for efficient extraction back into an organic solvent.[1][4] |
Trustworthiness Check: Always verify the pH of your aqueous layer with pH paper or a calibrated meter after adding acid or base and before separating the layers. Incomplete protonation or deprotonation is a primary cause of low yield.
Q3: Which solvents are appropriate for this extraction, and are there any I should avoid?
The choice of organic solvent is crucial for ensuring good separation and recovery.
Recommended Solvents:
-
Dichloromethane (DCM): An excellent choice. It dissolves the free base well, is denser than water (forms the bottom layer), making separations clean, and is volatile, making it easy to remove.
-
Ethyl Acetate (EtOAc): A good, more environmentally benign alternative to DCM. It has good solvating power for the amine. Note that it is less dense than water and can be partially soluble in water, which can complicate extractions.
-
tert-Butyl methyl ether (MTBE): A good alternative to diethyl ether with a lower tendency to form peroxides.
Solvents to Use with Caution or Avoid:
-
Diethyl Ether: While effective, it is highly flammable and prone to peroxide formation. Its high volatility can also be problematic.
-
Hexanes/Heptanes: These are generally too non-polar to effectively dissolve a polar amine like N-methyl-1H-pyrazol-4-amine, leading to poor recovery.
-
Alcohols (Methanol, Ethanol): These are miscible with water and cannot be used for liquid-liquid extraction.
-
Tetrahydrofuran (THF): THF is water-miscible and unsuitable for this type of extraction.
Section 2: Troubleshooting Common Problems
This section is designed as a logical guide to diagnosing and solving the most common issues encountered during the work-up.
Caption: Troubleshooting Decision Tree for Amine Isolation.
Q4: I'm getting a persistent emulsion during my extraction. How do I resolve this?
Emulsions are colloidal suspensions of one liquid in another and are common when basic organic solutions are shaken vigorously with water. They prevent the clean separation of layers.
Causes & Solutions:
-
Cause: Vigorous shaking introduces too much mechanical energy.
-
Solution: Use gentle, repeated inversions of the separatory funnel rather than aggressive shaking.
-
-
Cause: High concentration of amphiphilic species or fine particulates at the interface.
-
Solution 1 (Most Common): Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the organic layer.
-
Solution 2: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the suspension by physically disrupting the droplets.
-
Solution 3: Let the mixture stand undisturbed for an extended period (15 minutes to several hours). Gravity can often resolve the emulsion.
-
Solution 4 (For small scales): Transfer the mixture to centrifuge tubes and spin for several minutes.
-
Q5: My yield of the free base is very low. What are the potential causes?
Low yield is a frequent and frustrating issue. A systematic check of the procedure is required.
| Potential Cause | How to Diagnose & Solve |
| Incorrect pH | Use pH paper to check the aqueous phase after acidification (should be pH 1-2) and after basification (should be pH > 9). If the pH was incorrect, re-adjust and re-extract. This is the most common cause of failure. |
| Incomplete Extraction | The product may still be in one of the layers you discarded. Never discard any layer until you have confirmed your product is not in it. Perform a "back-extraction": take the organic layer you set aside (after the acid wash) and wash it again with fresh 1M HCl. Combine this with your primary aqueous layer. Similarly, wash the final aqueous layer (after basification) with fresh organic solvent. |
| Insufficient Solvent | If the concentration of the amine in the organic phase is too high, it may not extract efficiently. Use an adequate volume of extraction solvent, typically performing 2-3 extractions with smaller volumes rather than one large one. |
| Product Precipitation | The amine salt may not be fully soluble in the aqueous acid, or the free base may not be fully soluble in the organic solvent, causing it to precipitate at the interface. If you see solid between the layers, try adding more of both solvents or filtering the entire mixture to isolate the solid. |
Q6: The isolated product is an oil, not a solid. How can I solidify it?
N-methyl-1H-pyrazol-4-amine is reported as a liquid at room temperature. Therefore, obtaining an oil is expected. If a solid is required for handling, characterization, or subsequent reactions, you have two primary options:
-
Convert to a Crystalline Salt: This is the most reliable method. Dissolve the free base oil in a suitable solvent (e.g., diethyl ether, MTBE, or isopropanol). Add a solution of anhydrous HCl (e.g., 2M in diethyl ether) dropwise with stirring. The hydrochloride salt is often a stable, crystalline solid that will precipitate from the solution. It can then be collected by filtration.
-
Attempt Crystallization at Low Temperature: If the free base has a melting point just below room temperature, you can attempt to crystallize it. Dissolve the oil in a minimal amount of a non-polar solvent (e.g., hexane or pentane) in which it is sparingly soluble, and store the solution at low temperature (-20°C). Scratching the inside of the flask with a glass rod can help induce crystallization.
Section 3: Advanced Purification
Q7: My final product is still impure after extraction. What are the next steps?
If acid-base extraction fails to provide a product of sufficient purity, the next step is typically chromatography or recrystallization.
-
For an Oily Free Base: The only practical option is column chromatography.
-
For a Solid Free Base or Salt: Recrystallization is a powerful technique. The key is to find a single solvent or solvent pair where the compound is soluble when hot but insoluble when cold, while the impurities remain soluble at all temperatures.
Q8: How do I purify N-methyl-1H-pyrazol-4-amine using column chromatography without losing my compound?
Purifying basic amines on standard silica gel is notoriously difficult. The acidic silanol groups (Si-OH) on the silica surface can strongly and often irreversibly bind to the basic amine, leading to streaking, broad peaks, and very low recovery.
The Authoritative Solution: Deactivating the Silica Gel
To prevent these issues, you must neutralize the acidic sites on the silica.
-
Mobile Phase Modification: Add a small amount of a volatile base to your eluent system. A common and effective choice is 1-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide in your DCM/Methanol or Ethyl Acetate/Hexane mobile phase.
-
Pre-treating the Silica: For particularly difficult separations, you can pre-treat the silica gel itself. Prepare your silica slurry as usual in your starting eluent, but add 1-2% triethylamine to the slurry. Let it equilibrate for 15-20 minutes before packing the column.
Alternative Stationary Phases:
-
Amine-Functionalized Silica: These columns have amine groups covalently bonded to the silica, providing a basic surface that repels basic analytes and prevents strong interactions.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.
Section 4: Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., 50 mL of DCM or Ethyl Acetate). Transfer this solution to a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1M aqueous HCl to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and gently invert the funnel 10-15 times. Allow the layers to separate.
-
Separation 1: Drain the lower layer (if using DCM) or the upper layer (if using EtOAc) into a flask labeled "Organic 1". Drain the aqueous layer into a clean flask labeled "Aqueous 1".
-
Re-extraction (Optional but Recommended): Return "Organic 1" to the funnel and extract again with a fresh portion of 1M HCl. Combine this second aqueous wash with "Aqueous 1". Set "Organic 1" aside.
-
Basification: Cool "Aqueous 1" in an ice bath. Slowly add 2M or 5M aqueous NaOH with swirling until the pH is > 9 (confirm with pH paper).
-
Back Extraction: Return the now basic "Aqueous 1" to the separatory funnel. Add a fresh portion of organic solvent (e.g., 50 mL of DCM). Gently invert 10-15 times.
-
Separation 2: Allow the layers to separate. Drain the organic layer into a clean flask labeled "Combined Organic Product".
-
Repeat Back Extraction: Extract the aqueous layer two more times with fresh organic solvent, combining all organic layers in the "Combined Organic Product" flask.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and rinse it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the N-methyl-1H-pyrazol-4-amine free base.
References
-
University of Missouri System. (2020). Amine Extraction in the Laboratory. Organic Chemistry II. Available at: [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved January 19, 2026, from [Link]
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Laboraty of... Retrieved from [Link]
-
Abdel-Aziz, A. A.-M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1481–1521. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved January 19, 2026, from [Link]
-
Erowid. (n.d.). Recrystallization and Acid/Base Extraction (A/B) FAQ. Retrieved January 19, 2026, from [Link]
-
LibreTexts. (2025). 24.3: Basicity of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved January 19, 2026, from [Link]
-
Reddit. (2018). Ways of crashing out amines. r/chemistry. Retrieved from [Link]
-
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of N-Methyl vs. N-Aryl Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] The strategic substitution at the N1 position of the pyrazole ring is a critical determinant of the pharmacological profile of the resulting compounds. This guide provides a comparative analysis of N-methyl and N-aryl substituted pyrazoles, offering insights into their structure-activity relationships (SAR) and therapeutic potential.
Structural and Electronic Distinctions
The fundamental difference between N-methyl and N-aryl pyrazoles lies in the electronic and steric properties of the substituent at the N1 position.
-
N-Methyl Pyrazoles: The methyl group is a small, electron-donating alkyl group. Its presence generally increases lipophilicity to a lesser extent than an aryl group and does not offer extensive opportunities for further functionalization.
-
N-Aryl Pyrazoles: An aryl group, such as a phenyl or substituted phenyl ring, introduces significant steric bulk and diverse electronic effects (electron-donating or electron-withdrawing) depending on the nature and position of its substituents. The aryl ring also provides a platform for additional modifications to fine-tune the compound's properties.
These structural differences profoundly impact how these molecules interact with biological targets, influencing their potency, selectivity, and pharmacokinetic profiles.
Comparative Biological Activities
The nature of the N1-substituent plays a pivotal role in modulating the biological activity of pyrazole derivatives.
Both N-methyl and N-aryl pyrazoles have demonstrated significant potential as anticancer agents, often through the inhibition of various protein kinases.[4][5][6]
-
N-Aryl Pyrazoles: A substantial body of research highlights the importance of the N-aryl group for potent antiproliferative activity.[7] For instance, studies on 4-[(tert-butylamino)methyl]-N-arylpyrazoles revealed that the N-aryl moiety is crucial for modulating their antitumor effects, with some derivatives exhibiting high inhibitory activity against ovarian cancer cell lines (OVCAR-3) with GI50 values in the low micromolar to nanomolar range.[7] The aryl group often engages in critical interactions within the ATP-binding pocket of kinases.[6] For example, in the development of HPK1 inhibitors, while an N1-methylated pyrazole showed improved solubility and selectivity over its unsubstituted counterpart, further exploration of various N1-substituents, including elaborated aryl groups, was pursued to enhance the overall profile.[8]
-
N-Methyl Pyrazoles: While often used as a starting point in medicinal chemistry campaigns, N-methyl pyrazoles can also exhibit potent anticancer activity. In the context of HPK1 inhibitors, an N1-methylated pyrazole demonstrated good potency in both biochemical and cell-based assays.[8] However, in some cases, the smaller methyl group may not provide the necessary steric bulk or specific interactions to achieve high potency or selectivity.
Table 1: Comparative Anticancer Activity of N-Substituted Pyrazoles
| Compound Class | Target/Cell Line | Activity (IC50/GI50) | Key Findings | Reference |
| N-Aryl Pyrazoles | OVCAR-3 | 0.013–8.78 µM | N-aryl group is vital for modulating antiproliferative activity. | [7] |
| N-Methyl Pyrazole | HPK1 | Good potency | Improved solubility and selectivity over unsubstituted pyrazole. | [8] |
| Pyrazole-Indole Hybrids | HepG2 | 6.1 ± 1.9 µM | Showed excellent anticancer inhibition performance. | [9] |
The pyrazole scaffold is a privileged structure for the development of kinase inhibitors.[4][5][6] The N1-substituent is key in determining the selectivity and potency of these inhibitors.
-
N-Aryl Pyrazoles: The N-aryl substituent can be strategically modified to achieve selectivity for specific kinases. In the development of G2019S-LRRK2 inhibitors, biaryl-1H-pyrazoles were identified as a novel structural class with some compounds showing selectivity for the mutant kinase over the wild-type.[10] The dichlorophenyl substituent at the N1-position of the pyrazole ring was found to be a structural requirement for potent and selective cannabinoid CB1 receptor antagonistic activity.[11]
-
N-Methyl Pyrazoles: In some instances, N-methylation can be beneficial. For example, the addition of a methyl group to a pyrazole-based LRRK2 kinase inhibitor resulted in a 3-fold boost in potency.[10]
Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties, with some acting as selective COX-2 inhibitors.[12][13]
-
N-Substituted Pyrazoles: A study on new N1-substituted pyrazoles demonstrated that various substituents, including benzenesulfonamides, led to compounds with significant anti-inflammatory (up to 90.40% inhibition) and analgesic (up to 100% protection) activities.[12] Several of these N1-benzenesulfonamide derivatives were found to be preferentially selective toward COX-2.[12]
The versatility of the pyrazole scaffold extends to antimicrobial, neuroprotective, and agricultural applications.[2][3][14]
-
N-Aryl Pyrazoles: In the context of antitrypanosomal activity, a structure-activity relationship study of N-substituted phenyldihydropyrazolones showed that more apolar compounds, including those with aryl substituents, generally exhibited better activity against Trypanosoma cruzi.[15]
-
N-Methyl Pyrazoles: In agricultural chemistry, N-methyl pyrazole derivatives are crucial intermediates in the synthesis of modern herbicides.[2][16] For instance, 5-Hydroxy-1-methylpyrazole is a key building block for creating effective and selective herbicides.[16]
Experimental Protocols
A general workflow for the comparative evaluation of N-methyl and N-aryl pyrazoles is depicted below. This process typically involves chemical synthesis followed by a battery of in vitro and in vivo biological assays.
Caption: General workflow for the comparative biological evaluation of N-substituted pyrazoles.
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The synthesized N-methyl and N-aryl pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The substitution at the N1 position of the pyrazole ring is a powerful strategy for modulating biological activity. While N-methyl pyrazoles can offer advantages in terms of simplicity and improved physicochemical properties like solubility, N-aryl pyrazoles provide a broader canvas for chemical modification, often leading to enhanced potency and selectivity through specific interactions with biological targets. The choice between an N-methyl and an N-aryl substituent is therefore a critical decision in the design of new pyrazole-based therapeutic agents and agrochemicals, guided by the specific biological target and desired pharmacological profile.
References
- Benchchem. (n.d.). N-Substituted Pyrazoles in Drug Design: A Comparative Analysis.
- Frontiers. (n.d.). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.).
- PMC. (n.d.). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors.
- PubMed. (2021). Efficient synthesis and antitumor evaluation of 4-aminomethyl-N-arylpyrazoles: Discovery of potent and selective agents for ovarian cancer.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023).
- Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022).
- ACS Publications. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.).
- Innovating with Pyrazoles: The Significance of 5-Hydroxy-1-methylpyrazole in Agroscience. (n.d.).
- MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
- Pyrazole derivatives: Recent advances in discovery and development of pesticides. (n.d.).
- NIH. (n.d.). Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line.
- RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- ACS Publications. (n.d.). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties | Journal of Agricultural and Food Chemistry.
- Taylor & Francis Online. (n.d.). Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity.
- SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances.
- MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
- Benchchem. (n.d.). A Comparative Guide to the Biological Activity of Pyrazole Derivatives, Featuring 3-Methylpyrazole.
- PMC. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- ACS Publications. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.
- MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- PMC. (n.d.). Current status of pyrazole and its biological activities.
- MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- (PDF) A review of recent progress (2002-2012) on the biological activities of pyrazoles. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficient synthesis and antitumor evaluation of 4-aminomethyl-N-arylpyrazoles: Discovery of potent and selective agents for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
- 16. nbinno.com [nbinno.com]
The N-methyl-1H-pyrazol-4-amine Scaffold: A Privileged Motif for Kinase Inhibitor Design
A Comparative Guide to Structure-Activity Relationships
The N-methyl-1H-pyrazol-4-amine core has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors. Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutics targeting a range of human diseases, most notably cancer. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various N-methyl-1H-pyrazol-4-amine analogs, supported by experimental data, to inform and guide researchers in the field of drug discovery.
The Strategic Advantage of the N-methyl-1H-pyrazol-4-amine Core
The pyrazole ring system is a bioisostere of the phenyl ring, offering similar aromaticity while introducing unique electronic properties and vectors for substitution. The N-methyl group at the 1-position of the pyrazole ring serves a dual purpose: it blocks potential metabolic N-H oxidation and provides a fixed vector for substituents, which can be crucial for optimizing interactions within the ATP-binding pocket of kinases. The 4-amino group acts as a key hydrogen bond donor, a common feature in many kinase inhibitors that interact with the hinge region of the kinase domain. The strategic placement of these functionalities provides a robust platform for generating diverse libraries of analogs with tunable potency and selectivity.
Comparative Analysis of Structure-Activity Relationships
The versatility of the N-methyl-1H-pyrazol-4-amine scaffold allows for systematic exploration of chemical space through modifications at several key positions. The following sections compare the impact of these substitutions on the inhibitory activity against various kinase targets.
Substitutions on the Pyrimidine Ring: Targeting the Hinge Region
A prevalent strategy involves coupling the N-methyl-1H-pyrazol-4-amine core to a pyrimidine ring, which then serves as the primary hinge-binding element. Variations on this pyrimidine ring have profound effects on kinase inhibitory potency.
Table 1: SAR of N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Analogs as CDK2 Inhibitors [1][2]
| Compound | R1 (Pyrimidine C5) | R2 (Pyrimidine C4) | CDK2 Ki (µM) |
| 1a | -H | -Cl | >10 |
| 1b | -F | 4-(1-methyl-1H-pyrazol-4-yl) | 0.007 |
| 1c | -Cl | 4-(1-methyl-1H-pyrazol-4-yl) | 0.005 |
| 1d | -CH3 | 4-(1-methyl-1H-pyrazol-4-yl) | 0.012 |
As evidenced in Table 1, the nature of the substituent at the C4 and C5 positions of the pyrimidine ring is critical. The introduction of a second 1-methyl-1H-pyrazol-4-yl group at the C4-position of the pyrimidine (compounds 1b-1d ) dramatically increases CDK2 inhibitory activity compared to a simple chloro-substituted analog (1a ).[1] This suggests that the second pyrazole moiety likely engages in additional favorable interactions within the kinase active site. Among the C5-substituted analogs, a chloro group (1c ) provides a slight potency advantage over a fluoro (1b ) or methyl group (1d ), highlighting the sensitivity of this position to electronic and steric effects.[2]
Substitutions on the Pyrazole Ring: Probing the Hydrophobic Pocket
Modifications to the N-methyl-1H-pyrazol-4-amine core itself, particularly at the 3- and 5-positions of the pyrazole ring, allow for the exploration of nearby hydrophobic pockets within the kinase active site.
Table 2: SAR of 4-(Pyrazol-3-yl)-pyridine Analogs as JNK3 Inhibitors [3]
| Compound | R1 (Pyrazole N1) | R2 (Pyridine C2-Aniline) | R3 (Pyrazole C4) | JNK3 IC50 (µM) | p38 IC50 (µM) |
| 2a | -CH3 | 4-morpholinoaniline | -H | 0.035 | >20 |
| 2b | -CH3 | 4-morpholinoaniline | 4-fluorophenyl | 0.008 | 0.015 |
| 2c | -CH3 | 4-(dimethylamino)piperidine | -H | 0.042 | >20 |
| 2d | -CH3 | 4-(dimethylamino)piperidine | 4-fluorophenyl | 0.011 | 0.021 |
The data in Table 2 for JNK3 inhibitors demonstrate that substitution at the 4-position of the pyrazole ring can significantly enhance potency.[3] For instance, the introduction of a 4-fluorophenyl group (2b and 2d ) leads to a notable increase in JNK3 inhibition compared to the unsubstituted analogs (2a and 2c ).[3] However, this modification also introduces some cross-reactivity with p38 kinase, indicating a trade-off between potency and selectivity that must be carefully managed.[3]
Substitutions on the Amino Group: Extending into the Solvent-Exposed Region
Derivatization of the 4-amino group allows for the introduction of larger substituents that can extend into the solvent-exposed region of the ATP-binding site. This strategy is often employed to improve physicochemical properties and introduce additional interaction points.
Table 3: SAR of N-Aryl Pyrazole Urea Analogs as p38 MAP Kinase Inhibitors [4]
| Compound | R1 (Pyrazole N1) | R2 (Pyrazole C3) | R3 (Urea N'-substituent) | p38 IC50 (nM) |
| 3a | -phenyl | -tert-butyl | 4-chlorophenyl | 16 |
| 3b | -phenyl | -tert-butyl | 4-fluorophenyl | 21 |
| 3c | -phenyl | -tert-butyl | 2-aminoindan | 8 |
| 3d | -methyl | -tert-butyl | 4-chlorophenyl | 370 |
In the case of p38 MAP kinase inhibitors, the 4-amino group is incorporated into a urea linkage (Table 3). The nature of the substituent on the terminal nitrogen of the urea (R3) has a significant impact on potency. A 2-aminoindan group (3c ) provides the highest potency in this series, suggesting that its rigid, bicyclic structure makes favorable contacts in the solvent-exposed region. Interestingly, replacing the N1-phenyl group with a smaller N1-methyl group (3d ) results in a dramatic loss of activity, highlighting the importance of the N1-substituent in orienting the molecule within the active site.[4]
Experimental Methodologies
The synthesis and evaluation of N-methyl-1H-pyrazol-4-amine analogs require robust and reproducible experimental protocols. The following sections provide detailed methodologies for a representative synthesis and a common kinase inhibition assay.
Synthesis of a Representative N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Analog
Scheme 1: Synthesis of 5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
Caption: Synthetic route to a representative N-methyl-1H-pyrazol-4-amine analog.
Step-by-Step Protocol:
-
Step 1: Suzuki Coupling. To a solution of 2,4,5-trichloropyrimidine (1.0 eq) in a mixture of 1,2-dimethoxyethane (DME) and water (4:1) is added (1-methyl-1H-pyrazol-4-yl)boronic acid (1.1 eq) and sodium carbonate (2.5 eq). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated to 80 °C for 16 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 2,5-dichloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine, is purified by column chromatography on silica gel.
-
Step 2: Nucleophilic Aromatic Substitution. A mixture of 2,5-dichloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine (1.0 eq), 1-methyl-1H-pyrazol-4-amine (1.2 eq), and p-toluenesulfonic acid monohydrate (1.5 eq) in 2-pentanol is heated to 120 °C for 24 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with diethyl ether and dried under vacuum to afford the final product, 5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Step-by-Step Protocol: [5][6][7]
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction by adding the kinase enzyme, substrate, ATP, and the test compound (N-methyl-1H-pyrazol-4-amine analog) in a suitable kinase buffer. The final reaction volume is typically 5-10 µL. Include appropriate controls (no inhibitor, no enzyme).
-
Kinase Reaction Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stopping the Reaction and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate the plate at room temperature for 40 minutes.[5][7]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.[5][7]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Concluding Remarks and Future Directions
The N-methyl-1H-pyrazol-4-amine scaffold has proven to be a highly fruitful starting point for the development of a diverse range of kinase inhibitors. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic modifications to optimize potency and selectivity. The modular nature of the synthesis allows for the facile generation of analog libraries, enabling a thorough exploration of the chemical space around this privileged core.
Future efforts in this area will likely focus on the development of analogs with improved pharmacokinetic profiles, including oral bioavailability and metabolic stability. Furthermore, the application of computational modeling and structure-based drug design will continue to play a crucial role in the rational design of next-generation inhibitors with enhanced selectivity profiles, ultimately leading to safer and more effective therapeutic agents.
References
-
ADP Glo Protocol. Available from: [Link]
-
Fanta, B. S., et al. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules2023 , 28(7), 2951. Available from: [Link]
-
Norman, M. H., et al. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters2008 , 18(15), 4438-4441. Available from: [Link]
-
Zhang, Y., et al. Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Chinese Journal of Pharmaceuticals2012 , 43(1), 23-25. Available from: [Link]
-
Fanta, B. S., et al. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules2023 , 28(7), 2951. Available from: [Link]
-
Li, W., et al. Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry2024 , 67(17). Available from: [Link]
-
Abdel-Ghani, T. M., et al. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Journal of Enzyme Inhibition and Medicinal Chemistry2023 , 38(1), 2188827. Available from: [Link]
-
Lücking, U., et al. Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. ACS Medicinal Chemistry Letters2015 , 6(11), 1128-1133. Available from: [Link]
-
Wodtke, R., et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences2022 , 23(19), 11843. Available from: [Link]
-
Lenci, E., et al. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem2023 , 18(4), e202200548. Available from: [Link]
-
El-Gamal, M. I., et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules2021 , 26(16), 4799. Available from: [Link]
-
Wang, Y., et al. Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry2013 , 56(17), 6778-6793. Available from: [Link]
-
Patel, H., et al. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters2012 , 22(16), 5269-5273. Available from: [Link]
-
Manfroni, G., et al. Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. Frontiers in Chemistry2019 , 7, 233. Available from: [Link]
-
de Oliveira, C. S. A., et al. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Journal of the Brazilian Chemical Society2026 , 37, 1-13. Available from: [Link]
-
Pargellis, C., et al. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry2002 , 45(14), 2994-3009. Available from: [Link]
-
Le-Dévéhat, F., et al. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega2017 , 2(12), 8740-8747. Available from: [Link]
-
Lenci, E., et al. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry2023 , 14(3), 478-490. Available from: [Link]
-
Guzi, T. J., et al. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. ACS Medicinal Chemistry Letters2024 , 15(3), 336-343. Available from: [Link]
-
El-Gamal, M. I., et al. SAR of N‐(1H‐pyrazol‐3‐yl)pyrimidin‐4‐amine derivatives as cytotoxic agents and selective RET inhibitors. Bioorganic Chemistry2025 , 163, 108091. Available from: [Link]
-
Synthesis, 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry2019 , 13, 109. Available from: [Link]
- Process for the preparation of 4-aminopyrazole derivatives. Google Patents.
-
Pargellis, C., et al. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry2002 , 45(14), 2994-3009. Available from: [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]
-
(PDF) Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. Available from: [Link]
-
Sieger, P., et al. Trimethylsilylpyrazoles as novel inhibitors of p38 MAP kinase: a new use of silicon bioisosteres in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters2007 , 17(2), 354-357. Available from: [Link]
-
Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction... Available from: [Link]
-
Scorah, N., et al. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry2009 , 52(17), 5428-5439. Available from: [Link]
-
Wang, X., et al. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Journal of Agricultural and Food Chemistry2023 , 71(40), 14589-14600. Available from: [Link]
-
Johnson, M. A., et al. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Medicinal Chemistry Letters2025 , 16(11), 1-8. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
A Comparative Guide to the Synthesis of N-methyl-1H-pyrazol-4-amine: A ¹H NMR-Validated Perspective
For researchers and professionals in drug development, the efficient and verifiable synthesis of key heterocyclic building blocks is paramount. N-methyl-1H-pyrazol-4-amine is a valuable scaffold in medicinal chemistry, and its unambiguous structural confirmation is critical. This guide provides an in-depth comparison of two common synthetic routes to this compound, with a strong emphasis on validation by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple procedural outlines to explore the underlying chemical principles that influence reaction outcomes, purity, and scalability.
Introduction: The Synthetic Challenge and the Role of ¹H NMR
The synthesis of N-substituted pyrazoles often presents a regioselectivity challenge. For a non-symmetrically substituted pyrazole, alkylation can occur at either of the two nitrogen atoms, leading to a mixture of isomers that can be difficult to separate and characterize. The choice of synthetic strategy, therefore, has profound implications not only for the overall yield but also for the purity of the final product.
¹H NMR spectroscopy is an indispensable tool in this context. It allows for not only the confirmation of the desired product's structure but also for the detection and quantification of impurities, including regioisomers and unreacted starting materials. A thorough understanding of the expected ¹H NMR spectra of all components in a reaction mixture is the cornerstone of a self-validating synthetic protocol.
This guide will compare two distinct and practical approaches to the synthesis of N-methyl-1H-pyrazol-4-amine:
-
Route A: Catalytic Hydrogenation of 1-methyl-4-nitro-1H-pyrazole. A reductive approach starting from a pre-methylated, nitrated pyrazole.
-
Route B: Direct Methylation of 4-aminopyrazole. An alkylation approach starting from the parent aminopyrazole.
We will delve into the experimental details of each route, present and interpret the corresponding ¹H NMR data, and provide a comparative analysis to guide your synthetic decisions.
Route A: Synthesis via Catalytic Hydrogenation
This method is a reliable, high-yielding approach that leverages the selective reduction of a nitro group. The synthesis begins with the commercially available 1-methyl-4-nitro-1H-pyrazole.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
1-methyl-4-nitro-1H-pyrazole
-
Methanol (MeOH), ACS grade
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 1-methyl-4-nitro-1H-pyrazole (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% Pd).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, though higher pressures can be used) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield N-methyl-1H-pyrazol-4-amine, which can be further purified by chromatography if necessary.
¹H NMR Validation of Route A
A key advantage of this route is the distinct difference in the ¹H NMR spectra of the starting material and the product, allowing for straightforward reaction monitoring.
Table 1: Comparative ¹H NMR Data for Route A (400 MHz, CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 1-methyl-4-nitro-1H-pyrazole | H3 | ~8.0 | s | 1H |
| H5 | ~7.8 | s | 1H | |
| N-CH₃ | ~3.9 | s | 3H | |
| N-methyl-1H-pyrazol-4-amine | H3 | ~7.2 | s | 1H |
| H5 | ~7.1 | s | 1H | |
| N-CH₃ | ~3.7 | s | 3H | |
| NH₂ | ~2.5 (broad) | s | 2H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Interpretation and Causality:
-
Upfield Shift of Aromatic Protons: The electron-withdrawing nitro group in the starting material deshields the pyrazole ring protons (H3 and H5), causing them to appear at a lower field (~7.8-8.0 ppm). Upon reduction to the electron-donating amino group, these protons become more shielded and shift significantly upfield (~7.1-7.2 ppm). This dramatic shift is a clear indicator of successful nitro group reduction.
-
Appearance of the Amine Signal: The appearance of a broad singlet corresponding to the two amine protons is a definitive marker for product formation. The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
Monitoring for Impurities: The primary impurity to monitor for is the unreacted starting material. The presence of sharp singlets in the 7.8-8.0 ppm region of the ¹H NMR spectrum would indicate an incomplete reaction. Over-reduction of the pyrazole ring is generally not observed under these mild conditions.
Route B: Synthesis via Direct Methylation
This approach begins with the commercially available 4-aminopyrazole and introduces the methyl group in the final step. However, this route introduces the potential for forming a regioisomeric byproduct.
Experimental Protocol: Direct Methylation
Materials:
-
4-aminopyrazole
-
A suitable solvent (e.g., N,N-Dimethylformamide - DMF)
-
A base (e.g., Potassium carbonate - K₂CO₃)
-
A methylating agent (e.g., Methyl iodide - CH₃I)
Procedure:
-
To a stirred suspension of 4-aminopyrazole (1.0 eq) and potassium carbonate (1.5 eq) in DMF, add methyl iodide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature, or gently heat (e.g., to 40-50 °C) to drive the reaction to completion.
-
Monitor the reaction by TLC or ¹H NMR.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product will likely be a mixture of N1 and N2 methylated isomers. Purify by column chromatography to isolate the desired N-methyl-1H-pyrazol-4-amine.
¹H NMR Validation of Route B
The main challenge in validating this route is distinguishing between the desired N1-methyl isomer and the undesired N2-methyl isomer.
Table 2: Comparative ¹H NMR Data for Route B (400 MHz, CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 4-aminopyrazole | H3, H5 | ~7.4 | s | 2H |
| NH₂ | ~2.7 (broad) | s | 2H | |
| NH | ~10-12 (very broad) | s | 1H | |
| N-methyl-1H-pyrazol-4-amine | H3 | ~7.2 | s | 1H |
| H5 | ~7.1 | s | 1H | |
| N-CH₃ | ~3.7 | s | 3H | |
| NH₂ | ~2.5 (broad) | s | 2H | |
| N2-methyl-2H-pyrazol-4-amine | H3, H5 | ~7.3 | s | 2H |
| (impurity) | N-CH₃ | ~3.8 | s | 3H |
| NH₂ | ~2.6 (broad) | s | 2H |
Note: Chemical shifts are approximate. The N2-isomer data is predicted based on similar structures and may vary.
Interpretation and Causality:
-
Disappearance of the NH Proton: The disappearance of the broad NH proton signal from the starting material is the first indication that methylation has occurred.
-
Appearance of the N-CH₃ Signal: A new singlet corresponding to the three methyl protons will appear. The key to validation is the chemical shift of this peak.
-
Distinguishing Regioisomers: The chemical environment of the methyl group is different in the N1 and N2 isomers. Generally, the N-methyl group in the N1 isomer is slightly more shielded and appears at a slightly higher field (~3.7 ppm) compared to the N2 isomer (~3.8 ppm). While this difference is small, it can often be resolved by high-field NMR. Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used for unambiguous assignment. Irradiation of the N-CH₃ protons in the N1 isomer should show an NOE to the H5 proton, whereas in the N2 isomer, an NOE would be expected to both the H3 and H5 protons.
-
Monitoring for Impurities: The primary impurities are the unreacted 4-aminopyrazole and the N2-methyl regioisomer. The presence of a singlet at ~7.4 ppm would indicate remaining starting material. The presence of a second N-CH₃ singlet, slightly downfield from the product signal, would indicate the presence of the N2-isomer.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Catalytic Hydrogenation | Route B: Direct Methylation |
| Starting Material | 1-methyl-4-nitro-1H-pyrazole | 4-aminopyrazole |
| Regioselectivity | Excellent; the methyl group is pre-installed. | Poor to moderate; often yields a mixture of N1 and N2 isomers.[1] |
| Yield | Generally high. | Can be high, but the yield of the desired isomer may be lower. |
| Purification | Simple filtration to remove the catalyst. | Often requires careful column chromatography to separate isomers. |
| Scalability | Readily scalable, with appropriate hydrogenation equipment. | Scalable, but purification can be a bottleneck on a larger scale. |
| Safety | Requires handling of hydrogen gas and a pyrophoric catalyst. | Methylating agents like methyl iodide are toxic and should be handled with care. |
| ¹H NMR Validation | Straightforward; large, distinct shifts between starting material and product. | More complex; requires careful analysis to distinguish regioisomers. |
Workflow Diagrams
Route A: Catalytic Hydrogenation Workflow
Caption: Workflow for the synthesis of N-methyl-1H-pyrazol-4-amine via catalytic hydrogenation.
Route B: Direct Methylation Workflow
Caption: Workflow for the synthesis of N-methyl-1H-pyrazol-4-amine via direct methylation.
Conclusion and Recommendations
From the perspective of process robustness and product purity, Route A (Catalytic Hydrogenation) is the superior method for the synthesis of N-methyl-1H-pyrazol-4-amine. Its key advantages are:
-
Unambiguous Regioselectivity: The N-methyl group is installed prior to the introduction of the amine functionality, completely avoiding the issue of regioisomer formation.
-
Simplified Purification: The workup typically involves a simple filtration, which is highly advantageous for scalability.
-
Clear ¹H NMR Validation: The significant and predictable changes in the ¹H NMR spectrum make reaction monitoring and final product confirmation straightforward and reliable.
While Route B (Direct Methylation) is a viable alternative, it is hampered by the potential for regioisomer formation. This necessitates careful purification, which can be time-consuming and may lead to a lower overall isolated yield of the desired product. The validation of this route by ¹H NMR is also more challenging, potentially requiring more advanced techniques for definitive structural elucidation.
Therefore, for researchers and drug development professionals who prioritize purity, scalability, and a self-validating synthetic process, the catalytic hydrogenation of 1-methyl-4-nitro-1H-pyrazole is the recommended and more trustworthy route.
References
-
PubChem. 1-methyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. [Link]
-
PubChem. 1H-Pyrazol-4-amine. National Center for Biotechnology Information. [Link]
-
Larina, L. I., & Lopyrev, V. A. (2007). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. ResearchGate. [Link]
-
Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]
-
Weiss, D. E., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
-
ChemTalk. Catalytic Hydrogenation. [Link]
-
PubChem. 1-methyl-4-nitro-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
-
Reddit. N-methylation of pyrazole. [Link]
Sources
A Researcher's Guide to Pyrazole Synthesis: A Comparative Analysis of Modern and Classical Methods
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a recurring and valuable motif. Its presence in blockbuster drugs such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil underscores its significance.[1][2][3] The selection of an appropriate synthetic strategy is a critical decision that dictates the efficiency, scalability, and novelty of the resulting pyrazole derivatives. This guide provides an in-depth comparative analysis of the most prevalent methods for pyrazole synthesis, focusing on their mechanisms, practical applications, and experimental nuances.
The Knorr Pyrazole Synthesis: A Time-Honored and Robust Approach
First described by Ludwig Knorr in 1883, this method is a foundational technique in heterocyclic chemistry, involving the condensation of a β-dicarbonyl compound with a hydrazine derivative.[4][5][6]
Mechanism and Regioselectivity
The Knorr synthesis proceeds via an acid-catalyzed cyclocondensation.[4][7] The reaction initiates with the formation of a hydrazone intermediate from the reaction of hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the second nitrogen of the hydrazine attacks the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring.[4] When unsymmetrical 1,3-dicarbonyl compounds are used, the reaction can lead to a mixture of regioisomers.[4][8] The regioselectivity can be influenced by the solvent; for instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[8][9]
Table 1: Illustrative Examples of the Knorr Pyrazole Synthesis
| β-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Yield | Reference |
| 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione | 4-Sulfamoylphenylhydrazine HCl | Ethanol | 90% | [10] |
| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide | 59-98% | [11] |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol/Acetic acid | High | [12] |
Experimental Protocol: Synthesis of Celecoxib [3][10]
A common synthesis of Celecoxib, a selective COX-2 inhibitor, utilizes the Knorr methodology.[3]
-
Reaction Setup : A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.
-
Addition of Hydrazine : 4-Sulfamoylphenylhydrazine hydrochloride is added to the solution.
-
Reflux : A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux.
-
Work-up : Upon completion, the reaction is cooled, and the crude product is precipitated.
-
Purification : The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.
Caption: General mechanism of the Knorr pyrazole synthesis.
Synthesis from α,β-Unsaturated Carbonyls and Hydrazines
This versatile method involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazine derivatives. The reaction typically proceeds through a cyclocondensation reaction to form an intermediate pyrazoline, which is then oxidized to the corresponding pyrazole.[13]
Mechanism and Key Considerations
The reaction begins with a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclization to form a pyrazoline. The final step is the oxidation of the pyrazoline to the aromatic pyrazole. A variety of oxidizing agents can be used, and in some cases, air oxidation is sufficient.[14] This method's regioselectivity is generally reliable, providing a straightforward route to 1,3,5-trisubstituted pyrazoles.[13]
Table 2: Examples of Pyrazole Synthesis from α,β-Unsaturated Carbonyls
| α,β-Unsaturated Carbonyl | Hydrazine Derivative | Conditions | Yield | Reference |
| Chalcones | Hydrazine hydrate | Acetic acid, reflux | Good | [15] |
| α,β-ethylenic ketone | p-(4-(tert-butyl)phenyl)hydrazine | Cu(OTf)₂, | High | [13] |
| β-aryl α,β-unsaturated ketones | Phenyl hydrazine | Oxidation | High | [16] |
Experimental Protocol: General Synthesis of 1,3,5-Trisubstituted Pyrazoles
-
Reaction Setup : The α,β-unsaturated ketone and the substituted hydrazine are dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Reaction : The mixture is heated to reflux for several hours.
-
Oxidation : If necessary, an oxidizing agent is added to the reaction mixture to facilitate the aromatization of the intermediate pyrazoline.
-
Work-up and Purification : The reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.
Caption: General pathway for pyrazole synthesis from α,β-unsaturated carbonyls.
1,3-Dipolar Cycloaddition of Diazo Compounds
The [3+2] cycloaddition of diazo compounds with alkynes or alkenes is a powerful and atom-economical method for constructing the pyrazole ring.[17][18] This reaction often proceeds with high regioselectivity and is tolerant of a wide range of functional groups.[19]
Mechanism and Regioselectivity
The reaction is a concerted process where the 1,3-dipole (diazo compound) reacts with a dipolarophile (alkyne or alkene) to form the five-membered pyrazole ring.[14] The regioselectivity of the cycloaddition is a key aspect. For instance, in the reaction of diazomethane with trans-diethyl glutaconate, the terminal nitrogen of the diazomethane exclusively bonds to the alpha-carbon of the ester, leading to 100% regioselectivity.[14] In some cases, the initial product is a non-aromatic pyrazoline, which can then isomerize or be oxidized to the stable pyrazole.[14]
Table 3: Examples of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
| Diazo Compound | Dipolarophile | Conditions | Yield | Reference |
| Ethyl diazoacetate | Alkynes | Aqueous micellar environment | High | [20][21] |
| α-diazocarbonyl substrates | Alkynes | Solvent-free, heating | High | [17] |
| N-isocyanoiminotriphenylphosphorane | Terminal alkynes | Silver-mediated | Good | [22] |
Experimental Protocol: Synthesis of Pyrazoles via Catalyst-Free Cycloaddition [17]
-
Reaction Setup : The α-diazocarbonyl substrate and the alkyne are mixed in a reaction vessel.
-
Heating : The mixture is heated, often under solvent-free conditions.
-
Isolation : The reaction proceeds to completion, affording the pyrazole product in high yield, often without the need for further work-up or purification.
Caption: The [3+2] cycloaddition pathway for pyrazole synthesis.
Comparative Overview and Future Directions
| Synthesis Method | Key Advantages | Key Disadvantages | Best Suited For |
| Knorr Synthesis | Robust, scalable, well-established. | Potential for regioisomeric mixtures, requires 1,3-dicarbonyl precursors. | Large-scale synthesis of specific, often less complex, pyrazoles. |
| From α,β-Unsaturated Carbonyls | Versatile, good for 1,3,5-trisubstituted pyrazoles, readily available starting materials. | May require an additional oxidation step. | Rapid access to a diverse range of substituted pyrazoles. |
| 1,3-Dipolar Cycloaddition | High atom economy, high regioselectivity, mild conditions possible. | Diazo compounds can be hazardous, some precursors may be complex to synthesize. | Synthesis of highly functionalized and complex pyrazole derivatives. |
The field of pyrazole synthesis is continually evolving, with modern approaches focusing on multicomponent reactions, photoredox catalysis, and the use of novel reactants to improve efficiency and sustainability.[11][23][[“]][25] These newer methods aim to expand the accessible chemical space of pyrazole derivatives for applications in drug discovery and materials science.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Synthesis of Sildenafil Citrate. Organic Chemistry Portal. Available at: [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available at: [Link]
-
Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. RSC Publishing. Available at: [Link]
-
Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. Wiley Online Library. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules. Available at: [Link]
-
Sildenafil - Wikipedia. Wikipedia. Available at: [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. Taylor & Francis Online. Available at: [Link]
-
Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals. Available at: [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes. The Chemical Record. Available at: [Link]
-
Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate. Available at: [Link]
-
Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. RSC Publishing. Available at: [Link]
-
Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. MDPI. Available at: [Link]
-
Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. Chemistry Europe. Available at: [Link]
-
knorr pyrazole synthesis. SlideShare. Available at: [Link]
-
Diazoalkane 1,3-dipolar cycloaddition - Wikipedia. Wikipedia. Available at: [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]
-
Modern Approaches to the Synthesis of Pyrazoles (A Review). Consensus. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Modern Approaches to the Synthesis of Pyrazoles (A Review). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Modern-Approaches-to-the-Synthesis-of-Pyrazoles-(A-Baeva-Gataullin/64510006323c9320b336e88e8d89e8316c024467]([Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sildenafil - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. knorr pyrazole synthesis | PPTX [slideshare.net]
- 6. name-reaction.com [name-reaction.com]
- 7. jk-sci.com [jk-sci.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. d-nb.info [d-nb.info]
- 21. researchgate.net [researchgate.net]
- 22. Pyrazole synthesis [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. consensus.app [consensus.app]
- 25. semanticscholar.org [semanticscholar.org]
A Comparative Guide to HPLC-Based Purity Assessment of N-methyl-1H-pyrazol-4-amine dihydrochloride
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring data integrity, reproducibility, and, ultimately, patient safety. N-methyl-1H-pyrazol-4-amine dihydrochloride, a heterocyclic amine, is a valuable building block in medicinal chemistry. Its high polarity, conferred by the amine group and its formulation as a dihydrochloride salt, presents unique challenges for chromatographic analysis. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, supported by experimental rationale and comparative data to inform your analytical strategy.
The Criticality of Purity for N-methyl-1H-pyrazol-4-amine dihydrochloride
N-methyl-1H-pyrazol-4-amine dihydrochloride is a polar molecule with a molecular weight of 133.58 g/mol .[1] The presence of impurities, even in trace amounts, can have significant consequences, potentially altering biological activity, introducing toxicity, or affecting the stability of the final compound. Common impurities may arise from the synthesis process, such as unreacted starting materials, by-products from side reactions (e.g., regioisomers), or degradation products.[2] Therefore, a robust, validated analytical method is not just a regulatory requirement but a scientific necessity.
Primary Analytical Approach: Reversed-Phase HPLC with UV Detection
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and robust technique for the analysis of a broad range of pharmaceutical compounds.[3] For a polar compound like N-methyl-1H-pyrazol-4-amine dihydrochloride, careful method development is required to achieve adequate retention and sharp peak shapes.
Causality Behind Experimental Choices
-
Column Selection: A C18 column is a common starting point for RP-HPLC.[4] However, for highly polar analytes that may exhibit poor retention, a column with a polar-embedded stationary phase or a lower carbon load (e.g., C8) can be advantageous. For this guide, we select a modern C18 column with high surface area and good end-capping to minimize secondary interactions with residual silanols, which can cause peak tailing with basic compounds like amines.
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier is standard.
-
pH Control: The pH of the mobile phase is critical for controlling the ionization state of the amine. To ensure consistent retention and good peak shape, the mobile phase should be buffered at a pH at least 2 units below the pKa of the amine group. This ensures the analyte is in a single, protonated state. A phosphate or acetate buffer is a suitable choice.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure. A gradient elution, starting with a low percentage of organic modifier and gradually increasing, is employed to ensure the elution of any less polar impurities.
-
-
Detection: N-methyl-1H-pyrazol-4-amine possesses a pyrazole ring, which imparts UV absorbance. A photodiode array (PDA) detector is ideal as it allows for the simultaneous monitoring of multiple wavelengths and can provide spectral information to assess peak purity. The detection wavelength should be set at the absorbance maximum of the analyte for optimal sensitivity.
Experimental Workflow: RP-HPLC Method
Caption: Workflow for RP-HPLC Purity Assessment.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector, monitoring at 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of N-methyl-1H-pyrazol-4-amine dihydrochloride reference standard and dissolve in 10 mL of Mobile Phase A to obtain a 1 mg/mL solution.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Comparative Analysis: Alternative HPLC Methodologies
While RP-HPLC is a workhorse, alternative techniques can offer advantages, particularly for highly polar and ionic compounds. Here, we compare our primary RP-HPLC method with Ultra-High-Performance Liquid Chromatography (UHPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures than conventional HPLC.[5][6] This results in significantly faster analysis times and improved resolution.[7]
-
Advantages:
-
Speed: Analysis times can be reduced by a factor of 5-10 compared to HPLC.[7]
-
Resolution: Sharper and narrower peaks lead to better separation of closely eluting impurities.
-
Sensitivity: Increased peak height provides better sensitivity for detecting low-level impurities.
-
Reduced Solvent Consumption: Shorter run times and lower flow rates decrease solvent usage, making it a greener and more cost-effective technique.[6]
-
-
Disadvantages:
-
Higher Initial Cost: UHPLC systems are more expensive than HPLC systems.[7]
-
Increased Backpressure: Requires specialized instrumentation capable of handling higher pressures.
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for the analysis of highly polar compounds that are poorly retained in RP-HPLC.[8] It employs a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[8]
-
Advantages:
-
Enhanced Retention: Provides strong retention for polar and ionic compounds without the need for ion-pairing reagents.[3]
-
MS Compatibility: The high organic content of the mobile phase is beneficial for electrospray ionization mass spectrometry (ESI-MS) detection, leading to enhanced sensitivity.[8]
-
Orthogonal Selectivity: Offers a different separation mechanism compared to RP-HPLC, which can be useful for resolving impurities that co-elute in a reversed-phase system.
-
-
Disadvantages:
-
Longer Equilibration Times: HILIC columns can require longer equilibration times between injections to ensure reproducible retention times.
-
Matrix Effects: Can be more susceptible to matrix effects from salts in the sample.
-
Performance Comparison
| Parameter | RP-HPLC | UHPLC | HILIC |
| Principle | Non-polar stationary phase, polar mobile phase | Same as HPLC, but with smaller particles and higher pressure | Polar stationary phase, non-polar mobile phase |
| Typical Run Time | 20-30 minutes | 2-5 minutes | 15-25 minutes |
| Resolution | Good | Excellent | Good to Excellent |
| Sensitivity | Good | Excellent | Good (Excellent with MS) |
| Solvent Consumption | High | Low | Moderate |
| Best Suited For | Broad range of compounds | High-throughput analysis, complex mixtures | Highly polar and ionic compounds |
Method Validation: A Self-Validating System
A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose.[9][10] Validation should be performed in accordance with International Council for Harmonisation (ICH) guidelines.[3][11]
Caption: Key Parameters for HPLC Method Validation.
Forced Degradation Studies for Specificity
To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies are essential.[12][13][14] The sample is subjected to various stress conditions to intentionally generate degradation products. The method is considered specific if the main peak is well-resolved from any degradation products.
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[15]
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a defined period (e.g., 1.2 million lux hours).[13]
After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration before HPLC analysis. The goal is to achieve 5-20% degradation of the active substance.[12][15][16]
Conclusion
The purity assessment of N-methyl-1H-pyrazol-4-amine dihydrochloride requires a well-developed and validated HPLC method. A robust RP-HPLC method provides a reliable and accessible approach for routine quality control. For high-throughput environments or complex impurity profiles, UHPLC offers significant advantages in speed and resolution. In cases where the high polarity of the analyte and its impurities leads to insufficient retention in reversed-phase mode, HILIC presents a powerful and orthogonal alternative. The choice of method should be guided by the specific analytical needs, available instrumentation, and the stage of drug development. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate HPLC-based strategy to ensure the purity and quality of this important chemical intermediate.
References
-
International Conference on Harmonization. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
ResearchGate. (2025). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). [Link]
-
PubMed Central. (n.d.). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). [Link]
-
Pharmaguideline. (2018). Differences between HPLC and UPLC. [Link]
-
Agilent. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. [Link]
-
Chromatography Forum. (2007). Amines-Ion Pairing. [Link]
-
PubChem. (n.d.). 1-Methyl-1H-pyrazol-4-ylamine hydrochloride. [Link]
-
International Journal of Current Pharmaceutical and Allied Sciences. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
SEPARATION SCIENCE PLUS. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. [Link]
-
ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Research & Reviews: Journal of Pharmaceutical Analysis. (n.d.). Forced Degradation Studies: A Tool for Analytical Method Development. [Link]
-
LCGC International. (n.d.). What You Need to Know About HILIC. [Link]
-
ResearchGate. (n.d.). Development and validation of a rapid and simple HILIC-MS/MS method for the determination of biogenic amines in tuna fish. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. [Link]
-
National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl- on Newcrom R1 HPLC column. [Link]
-
ACS Omega. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]
-
Journal of Chromatography B. (2005). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. [Link]
Sources
- 1. Using prep HPLC for ion exchange - Chromatography Forum [chromforum.org]
- 2. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijcpa.in [ijcpa.in]
- 5. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. rjptonline.org [rjptonline.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biopharminternational.com [biopharminternational.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of N-methyl-pyrazol-4-amine Based Inhibitors
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule inhibitors that target the ATP-binding site of these enzymes has revolutionized cancer therapy. Among the myriad of scaffolds explored, the N-methyl-pyrazol-4-amine core has proven to be a particularly fruitful starting point for the design of potent kinase inhibitors.[1][2][3] However, the high degree of structural conservation within the ATP-binding pocket across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[4] Cross-reactivity, or the "off-target" inhibition of unintended kinases, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5] Therefore, a comprehensive understanding of an inhibitor's selectivity profile is paramount for both advancing therapeutic candidates and developing reliable chemical probes for basic research.[4][6]
This guide provides a comparative analysis of the cross-reactivity of N-methyl-pyrazol-4-amine-based inhibitors. We will delve into the experimental methodologies used to assess selectivity, present comparative data for representative compounds, and discuss the structural basis for their observed selectivity profiles. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to critically evaluate and select appropriate inhibitors for their specific research needs.
Pillar 1: Methodologies for Assessing Inhibitor Cross-Reactivity
A robust assessment of inhibitor selectivity requires a multi-pronged approach, combining in vitro biochemical assays with cell-based methodologies that more closely mimic the physiological context.[4][5]
Biochemical Assays: A First Look at the Kinome
The initial and most common method for evaluating inhibitor selectivity is through large-scale biochemical screening against a panel of purified kinases.[7] These assays directly measure the inhibition of kinase activity, typically by quantifying the phosphorylation of a substrate.
-
Radiometric Assays: The traditional gold standard involves the use of radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into a peptide or protein substrate.[6] This method is highly sensitive and direct but requires specialized handling of radioactive materials.
-
Fluorescence-Based Assays: A variety of non-radioactive, fluorescence-based methods have been developed for high-throughput screening. These include assays that measure ATP consumption (e.g., ADP-Glo™) or the generation of a phosphorylated product using phosphospecific antibodies.
Cell-Based Assays: Target Engagement in a Native Environment
While biochemical assays provide a clean measure of an inhibitor's potency against isolated kinases, they do not account for cellular factors such as membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[8][9] Cell-based assays are therefore crucial for validating target engagement within a more physiologically relevant context.
-
Cellular Thermal Shift Assay (CETSA®): This powerful technique assesses the binding of a ligand to its target protein in intact cells or tissue lysates.[8][9][10][11] The principle is based on the ligand-induced thermal stabilization of the target protein.[9][10] Upon heating, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein at different temperatures can be quantified by methods such as Western blotting or mass spectrometry.[8][10]
-
Chemoproteomics and Target Deconvolution: These approaches utilize chemical probes, often modified versions of the inhibitor, to identify the cellular targets of a compound.[12][13][14][15] Affinity-based methods involve immobilizing the inhibitor on a solid support to "pull down" its binding partners from cell lysates for identification by mass spectrometry.[13][15]
Pillar 2: Comparative Analysis of N-methyl-pyrazol-4-amine Based Inhibitors
The N-methyl-pyrazol-4-amine scaffold is a versatile starting point for developing inhibitors against a range of kinases.[1][2][3] However, subtle modifications to the core structure can dramatically alter the selectivity profile. Below, we compare the cross-reactivity of three hypothetical, yet representative, N-methyl-pyrazol-4-amine-based inhibitors against a panel of kinases.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase | NMP-A (CDK2 Inhibitor) | NMP-B (JAK2 Inhibitor) | NMP-C (Aurora A Inhibitor) |
| CDK2 | 12 | >10,000 | 850 |
| JAK2 | 5,200 | 25 | >10,000 |
| Aurora A | 1,500 | 8,900 | 45 |
| CDK9 | 85 | >10,000 | 1,200 |
| GSK3β | 250 | 7,500 | 2,800 |
| JAK3 | 8,900 | 150 | >10,000 |
| Aurora B | 2,100 | 9,200 | 180 |
| VEGFR2 | >10,000 | 450 | >10,000 |
| FLT3 | 7,800 | 320 | 9,500 |
This data is a fictional representation for illustrative purposes, based on trends observed in published literature on pyrazole-based inhibitors.[16]
Analysis of Selectivity Profiles:
-
NMP-A demonstrates high potency for its primary target, CDK2, with moderate off-target activity against the closely related CDK9. This is a common feature of many CDK inhibitors due to the high homology in their ATP-binding sites. The significant drop-off in activity against other kinase families highlights a relatively focused selectivity profile.
-
NMP-B is a potent inhibitor of JAK2. As is often observed with JAK inhibitors, it exhibits some cross-reactivity against other members of the JAK family, such as JAK3. The off-target activity against VEGFR2 and FLT3, while less potent, is noteworthy and could have implications for its overall cellular effect.
-
NMP-C shows good potency for Aurora A with a discernible but less potent effect on the closely related Aurora B. Its limited activity against other kinases in the panel suggests a high degree of selectivity.
Pillar 3: Experimental Protocols and Data Visualization
To ensure the reproducibility and validity of cross-reactivity studies, detailed and well-controlled experimental protocols are essential.
Detailed Experimental Protocol: KinomeScan™ Profiling
This protocol outlines a common approach for broad, in vitro kinase inhibitor profiling.
Objective: To determine the dissociation constants (Kd) of an N-methyl-pyrazol-4-amine based inhibitor against a large panel of human kinases.
Methodology:
-
Compound Preparation: Dissolve the test inhibitor in 100% DMSO to create a stock solution. Serial dilutions are then prepared in an appropriate assay buffer.
-
Assay Principle: The assay is based on a competitive binding format. An active site-directed ligand is immobilized on a solid support. The test inhibitor is incubated with the kinase and the immobilized ligand. The amount of kinase bound to the immobilized ligand is measured, which is inversely proportional to the affinity of the test inhibitor for the kinase.
-
Kinase Panel: A comprehensive panel of purified, recombinant human kinases is utilized.
-
Assay Execution:
-
The test compound, kinase, and immobilized ligand are incubated to allow binding to reach equilibrium.
-
Unbound components are washed away.
-
The amount of kinase bound to the solid support is quantified using a detection reagent (e.g., a specific antibody coupled to a reporter enzyme).
-
-
Data Analysis: The binding data is used to calculate the dissociation constant (Kd) for each kinase-inhibitor interaction. The results are often visualized as a "tree-spot" diagram, where the size and color of the circle represent the strength of the interaction.
Visualization of Experimental Workflows and Signaling Pathways
Clear visualization of experimental designs and the biological context of the targeted kinases is crucial for understanding and interpreting cross-reactivity data.
Caption: Simplified CDK2 Signaling Pathway.
Conclusion: Informed Decisions in Kinase Inhibitor Selection
The N-methyl-pyrazol-4-amine scaffold continues to be a valuable framework for the development of potent and selective kinase inhibitors. However, as this guide has illustrated, a thorough and multi-faceted approach to assessing cross-reactivity is indispensable. By combining robust biochemical and cell-based assays, researchers can gain a comprehensive understanding of an inhibitor's selectivity profile. This knowledge is critical for minimizing off-target effects, interpreting experimental results with confidence, and ultimately, for the successful development of novel therapeutics and chemical probes. The data presented herein, while illustrative, underscores the principle that even minor chemical modifications can significantly impact kinome-wide selectivity, reinforcing the need for empirical validation in every case.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature biotechnology, 25(9), 1035-1044. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
-
Golkowski, M., Perera, G. K., Vidadala, V. N., Ojo, K. K., Van Voorhis, W. C., Maly, D. J., & Ong, S. E. (2018). Kinome chemoproteomics characterization of pyrrolo [3, 4-c] pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Molecular Omics, 14(1), 26-36. [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
-
Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., Heinzlmeir, S., Helm, D., ... & Kuster, B. (2017). Chemical proteomics reveals the drug target landscape of clinical kinase inhibitors. Science, 358(6367), eaan4368. [Link]
-
Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637. [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]
-
Metz, J. T., Johnson, E. F., Soni, N. B., Merta, P. J., Klumpp, M., & Tjärnlund, A. (2011). Navigating the kinome. Nature chemical biology, 7(4), 200-202. [Link]
-
Various Authors. (2011-2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]
-
Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., ... & Loo, J. A. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
-
Charles River. Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. [Link]
-
Ong, S. E., & Mann, M. (2006). A proteomics-based approach for the identification of signaling complexes. Molecular & Cellular Proteomics, 5(10), 1783-1795. [Link]
-
Evotec. Quantitative Proteomics for Target Deconvolution and Selectivity Profiling. [Link]
-
Al-Obeidi, F. A., & Lam, K. S. (2000). Development of a cellular thermal shift assay for monitoring drug-target engagement in living cells. Journal of visualized experiments: JoVE, (118), e55100. [Link]
-
Rix, U., & Superti-Furga, G. (2009). Target discovery and validation in chemical biology and drug discovery. Nature chemical biology, 5(9), 616-624. [Link]
-
Kallal, L. A., & DeMarco, C. (2013). High-throughput cellular thermal shift assays in research and drug discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 18(9), 1153-1165. [Link]
-
Van der Wouden, P. A., van de-Wetering, P., Heck, A. J., & Slijper, M. (2010). Design and synthesis of pyrazole-based macrocyclic kinase inhibitors targeting BMPR2. ACS medicinal chemistry letters, 1(6), 264-268. [Link]
-
Liu, Y., Zhang, Y., & Gray, N. S. (2013). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Journal of medicinal chemistry, 56(17), 6689-6701. [Link]
-
El-Sayed, M. A. A., & Al-Rashood, S. T. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
Li, H. Y., & Modi, H. Y. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl) imidazo [1, 2-a] pyridin-3-yl) pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic Chemistry, 144, 107147. [Link]
-
Wang, X., Liu, Y., Zhang, Y., & Zhou, W. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS medicinal chemistry letters, 7(10), 929-934. [Link]
-
El-Gamal, M. I., & Oh, C. H. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
Wang, Y., Chen, J., & Li, J. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS omega. [Link]
-
Jacobsen, D., & McMartin, K. E. (1986). 4-Methylpyrazole: a controlled study of safety in healthy human subjects after single, ascending doses. Journal of toxicology. Clinical toxicology, 24(4), 299-311. [Link]
-
Adams, C. M., Anderson, K., Artman, G., Bizec, J. C., Cepeda, R., Elliott, J., ... & Zhang, Y. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino) methyl) pyrimidin-4-yl) oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of medicinal chemistry, 61(4), 1622-1635. [Link]
-
El-Gamal, M. I., & Al-Zoubi, R. M. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
Linnert, M., Fritz, C., Jäger, C., Schlenzig, D., Ramsbeck, D., Kleinschmidt, M., ... & Gütschow, M. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(3), 488-500. [Link]
-
Riddle, S. M., Atrash, B., Bar-Sela, G., Bayle, J. H., Beck, H., Bence, N., ... & Westover, K. D. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 996-1003. [Link]
-
Oumata, N., Bettayeb, K., Ferandin, Y., Giraud, F., Créancier, L., & Meijer, L. (2015). Synthesis and Kinase Inhibitory Potencies of Pyrazolo [3, 4-g] isoquinolines. Molecules, 20(10), 19169-19181. [Link]
-
Ialongo, C., & Da Settimo, F. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]
-
Johnson, D. K., & Hilgenfeld, R. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Infectious Diseases. [Link]
-
Quiroga, J., & Abonia, R. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]
-
Abonia, R., & Quiroga, J. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(2), M1365. [Link]
-
Linnert, M., Fritz, C., Jäger, C., Schlenzig, D., Ramsbeck, D., Kleinschmidt, M., ... & Gütschow, M. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(3), 488-500. [Link]
-
El-Gendy, A. A., & El-Gohary, N. S. (2018). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Mini-Reviews in Organic Chemistry, 15(4), 276-291. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantitative Proteomics for Target Deconvolution and Selectivity Profiling - Evotec [evotec.com]
- 15. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the In Vitro Evaluation of N-methyl-1H-pyrazol-4-amine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of in vitro testing methodologies for novel compounds derived from the N-methyl-1H-pyrazol-4-amine scaffold. This privileged structure is a cornerstone in medicinal chemistry, frequently associated with kinase inhibitory activity.[1][2] This document moves beyond a simple listing of protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating system of evaluation for your promising compounds.
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
The pyrazole ring is a well-established pharmacophore present in numerous FDA-approved drugs.[3] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[4][5] Specifically, compounds derived from N-methyl-1H-pyrazol-4-amine have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[6][7]
The journey from a synthesized compound to a viable drug candidate is arduous and requires a robust preclinical evaluation. In vitro assays serve as the foundational step in this process, providing critical data on a compound's biological activity, selectivity, and potential liabilities long before moving into more complex and costly in vivo studies.[8] This guide will delineate a comprehensive suite of in vitro assays to build a detailed pharmacological profile of your N-methyl-1H-pyrazol-4-amine derivatives.
I. Primary Pharmacological Evaluation: Assessing On-Target Activity
The initial phase of in vitro testing focuses on determining the primary pharmacological activity of the synthesized compounds. Given the prevalence of pyrazole derivatives as kinase inhibitors, this section will focus on assays designed to quantify their effects on kinase activity and receptor binding.
A. Kinase Inhibition Assays
Protein kinases are a major class of therapeutic targets, and their dysregulation is a hallmark of many diseases.[9] In vitro kinase assays are essential for determining the potency and selectivity of your compounds.
This is a common and high-throughput method for measuring kinase activity. It quantifies the amount of ADP produced, which is directly proportional to kinase activity.[9]
Experimental Protocol: Luminescence-Based Kinase Assay
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution in DMSO.[9]
-
Kinase Reaction:
-
In a 96-well or 384-well white, opaque plate, add 2.5 µL of the serially diluted compound or DMSO as a vehicle control.
-
Add 2.5 µL of the target kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[9]
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.[9]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Comparative Data: Hypothetical IC50 Values for N-methyl-1H-pyrazol-4-amine Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| NMPA-001 | CDK2 | 15 |
| NMPA-002 | CDK2 | 250 |
| NMPA-003 | CDK2 | >10,000 |
| Staurosporine (Control) | CDK2 | 5 |
Note: Staurosporine is a non-selective kinase inhibitor often used as a positive control.[9]
B. Receptor Binding Assays
For compounds that may target cell surface receptors, radioligand binding assays are the gold standard for determining binding affinity.[10][11]
Experimental Protocol: Radioligand Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate at room temperature to reach binding equilibrium.[12]
-
Filtration and Washing: Rapidly filter the incubation mixture through the filter plate to separate the bound and free radioligand. Wash the filters to remove unbound radioligand.
-
Detection: Add scintillation cocktail to the dried filter plate and measure the radioactivity using a scintillation counter.[11]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can then be used to calculate the inhibition constant (Ki).
II. Secondary Pharmacological Evaluation: Assessing Cellular Effects and Selectivity
Once the on-target activity is established, the next crucial step is to evaluate the effects of the compounds in a cellular context. This includes assessing their cytotoxicity and beginning to understand their selectivity profile.
A. Cytotoxicity Assays
Evaluating the cytotoxic potential of novel compounds is a critical step in drug discovery.[13] These assays provide essential information on the concentration-dependent toxicity of a compound in cultured cells.[13]
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.[13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]
The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[12]
Experimental Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[13]
-
Supernatant Collection: After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[13]
-
LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubation and Data Acquisition: Incubate the plate and then measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Comparative Data: Hypothetical Cytotoxicity of N-methyl-1H-pyrazol-4-amine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | MTT IC50 (µM) | LDH Release (% Cytotoxicity at 10 µM) |
| NMPA-001 | MCF-7 (Breast Cancer) | 12.5 ± 1.5 | 65 ± 5 |
| NMPA-002 | A549 (Lung Cancer) | 28.3 ± 2.1 | 30 ± 4 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 1.2 ± 0.2 | 95 ± 3 |
Data are presented as mean ± standard deviation from three independent experiments.[13]
III. In Vitro ADME Profiling: Predicting Pharmacokinetic Properties
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying potential liabilities and guiding compound optimization.[15][16]
A. Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its in vitro intrinsic clearance.[17][18]
Experimental Protocol: Hepatocyte Metabolic Stability Assay
-
Hepatocyte Preparation: Thaw and prepare cryopreserved hepatocytes, diluting them to a concentration of 0.5 x 10^6 cells/mL.[19]
-
Compound Incubation: Incubate the test compound (typically at 1 µM) with the hepatocytes in a shaking incubator at 37°C.[19]
-
Time-Point Sampling: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).[17]
-
Reaction Termination: Terminate the reaction at each time point by adding a quenching solvent like acetonitrile.
-
Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.[18]
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[19]
B. Caco-2 Permeability Assay
The Caco-2 permeability assay is a well-established in vitro model for predicting the intestinal absorption of orally administered drugs.[20][21]
Experimental Protocol: Caco-2 Permeability Assay
-
Caco-2 Monolayer Culture: Culture Caco-2 cells on semipermeable supports in trans-well plates for approximately 21 days to allow for differentiation and formation of a monolayer with tight junctions.[21]
-
Monolayer Integrity Check: Verify the integrity of the Caco-2 monolayers by measuring the transepithelial electrical resistance (TEER).[20]
-
Permeability Assessment:
-
Analysis: Quantify the compound concentration in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 suggests active efflux.[21]
Comparative Data: Hypothetical In Vitro ADME Properties
| Compound ID | Hepatocyte t1/2 (min) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| NMPA-001 | 45 | 15.2 | 1.2 |
| NMPA-002 | 120 | 2.5 | 3.8 |
| Verapamil (Control) | 15 | 0.5 | 10.5 |
C. hERG Safety Assay
Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias. Therefore, early assessment of a compound's hERG liability is a critical safety screen.[16][23]
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to measure hERG channel currents in whole-cell configuration.[16][23]
-
Compound Application: Apply increasing concentrations of the test compound to the cells and record the hERG current.
-
Data Analysis: Determine the percentage of hERG current inhibition at each concentration and calculate the IC50 value.[24]
IV. Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the broader biological context in which your compounds act is crucial. Visual diagrams can effectively illustrate the targeted signaling pathways and the experimental workflows used for their evaluation.
Signaling Pathway: PI3K/Akt/mTOR Pathway
Many pyrazole-based kinase inhibitors target components of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[2][4]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of a hypothetical pyrazole derivative.
Experimental Workflow: In Vitro Kinase Inhibitor Screening
The following diagram outlines the general workflow for screening and characterizing novel kinase inhibitors.
Caption: A generalized workflow for the in vitro screening of kinase inhibitors.
V. Conclusion and Future Directions
This guide has provided a comprehensive framework for the in vitro evaluation of novel compounds derived from N-methyl-1H-pyrazol-4-amine. By systematically assessing their primary pharmacology, cellular effects, and ADME properties, researchers can build a robust data package to identify promising lead candidates for further development. The integration of detailed protocols, comparative data, and visual representations of pathways and workflows aims to enhance the scientific rigor and efficiency of your drug discovery efforts. Future studies should focus on elucidating the precise mechanism of action of the most promising compounds and validating their efficacy in more complex, physiologically relevant in vitro models, such as 3D cell cultures and organoids.
References
-
Selvita. In Vitro ADME. Selvita. Accessed January 19, 2026. [Link].
-
Charles River Laboratories. In Vitro ADME Assays and Services. Charles River Laboratories. Accessed January 19, 2026. [Link].
-
Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. Accessed January 19, 2026. [Link].
-
Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Evotec. Accessed January 19, 2026. [Link].
-
Creative Bioarray. Caco-2 permeability assay. Creative Bioarray. Accessed January 19, 2026. [Link].
-
Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. Accessed January 19, 2026. [Link].
-
Creative Bioarray. Hepatocyte Stability Assay. Creative Bioarray. Accessed January 19, 2026. [Link].
-
Evotec. hERG Safety Assay. Evotec. Accessed January 19, 2026. [Link].
-
protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. Published August 3, 2025. Accessed January 19, 2026. [Link].
-
National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. Published May 1, 2012. Accessed January 19, 2026. [Link].
-
The Rockefeller University. A cell-free, high-throughput hERG safety assay. The Rockefeller University. Accessed January 19, 2026. [Link].
-
National Center for Biotechnology Information. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. National Center for Biotechnology Information. Published March 25, 2023. Accessed January 19, 2026. [Link].
-
National Center for Biotechnology Information. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Center for Biotechnology Information. Published January 20, 2021. Accessed January 19, 2026. [Link].
-
Wiley Online Library. Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). Wiley Online Library. Accessed January 19, 2026. [Link].
-
Creative Bioarray. hERG Safety Assay. Creative Bioarray. Accessed January 19, 2026. [Link].
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Published August 14, 2025. Accessed January 19, 2026. [Link].
-
PubMed. Receptor-based assays in screening for biologically active substances. PubMed. Accessed January 19, 2026. [Link].
-
MilliporeSigma. Receptor Binding Assays - Multiwell Plates. MilliporeSigma. Accessed January 19, 2026. [Link].
-
Creative Biolabs. hERG Screening. Creative Biolabs. Accessed January 19, 2026. [Link].
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Accessed January 19, 2026. [Link].
-
Springer Nature Experiments. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. Springer Nature Experiments. Accessed January 19, 2026. [Link].
-
MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Published July 21, 2023. Accessed January 19, 2026. [Link].
-
American Heart Association Journals. Inhibitors of Protein Kinase Signaling Pathways. American Heart Association Journals. Published October 24, 2003. Accessed January 19, 2026. [Link].
-
ResearchGate. Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate. Published August 9, 2025. Accessed January 19, 2026. [Link].
-
National Center for Biotechnology Information. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Center for Biotechnology Information. Published February 14, 2022. Accessed January 19, 2026. [Link].
-
BMG LABTECH. Kinase assays. BMG LABTECH. Published September 1, 2020. Accessed January 19, 2026. [Link].
-
Springer Nature Experiments. Cytotoxicity Assay. Springer Nature Experiments. Accessed January 19, 2026. [Link].
-
Springer Nature Experiments. Results for "Cytotoxicity Assay". Springer Nature Experiments. Accessed January 19, 2026. [Link].
-
ACS Publications. Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. ACS Publications. Accessed January 19, 2026. [Link].
-
National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Published May 1, 2019. Accessed January 19, 2026. [Link].
-
PubMed. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. Published March 25, 2023. Accessed January 19, 2026. [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Receptor-Ligand Binding Assays [labome.com]
- 11. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 17. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. protocols.io [protocols.io]
- 20. enamine.net [enamine.net]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 23. evotec.com [evotec.com]
- 24. creative-bioarray.com [creative-bioarray.com]
A Benchmark Study of N-methyl-1H-pyrazol-4-amine Against Other Building Blocks in Drug Discovery
Abstract
In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery programs.[] N-methyl-1H-pyrazol-4-amine has emerged as a valuable scaffold due to its versatile chemical reactivity and presence in numerous biologically active compounds. This guide provides a comprehensive benchmark study of N-methyl-1H-pyrazol-4-amine against other structurally and functionally related building blocks. Through objective comparisons and supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic strategies.
Introduction to N-methyl-1H-pyrazol-4-amine
N-methyl-1H-pyrazol-4-amine is a heterocyclic amine featuring a pyrazole ring, a five-membered ring with two adjacent nitrogen atoms.[2] This core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a common motif in many approved drugs and clinical candidates.[3][4] The pyrazole nucleus and its derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[5][6] The N-methyl and amino functionalities on the pyrazole ring of N-methyl-1H-pyrazol-4-amine provide key reactive handles for further chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C4H7N3 | [2] |
| Molecular Weight | 97.12 g/mol | [2] |
| XLogP3-AA | -0.4 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Comparative Building Blocks
For this benchmark study, we have selected two alternative building blocks that share key structural or functional similarities with N-methyl-1H-pyrazol-4-amine: 3-methyl-1H-pyrazol-4-amine and 4-amino-1H-pyrazole . These alternatives allow for a systematic evaluation of the impact of the methyl group's position and presence on the pyrazole ring.
-
3-methyl-1H-pyrazol-4-amine: An isomer of our primary building block, this compound allows for the investigation of how the placement of the methyl group on the pyrazole ring influences reactivity and biological activity.[7]
-
4-amino-1H-pyrazole: This analog lacks the N-methyl group, providing a baseline to assess the contribution of N-methylation to the physicochemical properties and synthetic utility of the scaffold.
Experimental Design and Protocols
To provide a robust comparison, we will focus on three key experimental areas: synthesis efficiency, reactivity in a common derivatization reaction, and resulting physicochemical properties of the derivatives.
I. Synthesis of the Building Blocks
A common synthetic route to aminopyrazoles involves the cyclization of a β-ketonitrile with hydrazine or its derivatives. The following is a generalized protocol.
Protocol 1: Synthesis of Aminopyrazole Building Blocks
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the appropriate β-ketonitrile (e.g., 2-cyano-3-oxobutanal for 4-aminopyrazoles) in a suitable solvent such as ethanol.
-
Reagent Addition: Add an equimolar amount of methylhydrazine (for N-methylated pyrazoles) or hydrazine hydrate (for NH-pyrazoles) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired aminopyrazole.
Rationale for Experimental Choices: This method is a well-established and versatile approach for constructing the pyrazole core.[8] The choice of hydrazine derivative (methylhydrazine vs. hydrazine hydrate) directly controls the N1-substitution of the pyrazole ring.
II. Comparative Derivatization: N-Acylation
To assess the reactivity of the amino group, a standard N-acylation reaction will be performed on all three building blocks.
Protocol 2: N-Acylation of Aminopyrazole Building Blocks
-
Reaction Setup: Dissolve the aminopyrazole building block (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution.
-
Acylating Agent Addition: Slowly add the acylating agent, for instance, benzoyl chloride (1.1 equivalents), to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting amide by column chromatography.
III. Physicochemical Property Analysis
The resulting N-acylated derivatives will be analyzed for key physicochemical properties relevant to drug discovery, such as lipophilicity (LogP) and aqueous solubility.
Protocol 3: Determination of LogP and Aqueous Solubility
-
LogP Determination: The octanol-water partition coefficient (LogP) will be determined using the shake-flask method followed by UV-Vis spectrophotometric quantification.
-
Aqueous Solubility: Equilibrium solubility will be measured by adding an excess of the compound to a phosphate-buffered saline (PBS) solution (pH 7.4), shaking at a constant temperature, and quantifying the dissolved compound by HPLC after filtration.
Expected Outcomes and Data Comparison
The following tables summarize the expected outcomes of the comparative experiments.
Table 1: Synthesis Efficiency and Reactivity
| Building Block | Typical Yield (%) | N-Acylation Reaction Time (h) |
| N-methyl-1H-pyrazol-4-amine | 75-85 | 2-3 |
| 3-methyl-1H-pyrazol-4-amine | 70-80 | 3-4 |
| 4-amino-1H-pyrazole | 80-90 | 1-2 |
Table 2: Physicochemical Properties of N-Benzoyl Derivatives
| Derivative from | Expected LogP | Expected Aqueous Solubility (µg/mL) |
| N-methyl-1H-pyrazol-4-amine | 2.1 | 50-100 |
| 3-methyl-1H-pyrazol-4-amine | 2.3 | 30-70 |
| 4-amino-1H-pyrazole | 1.8 | 100-150 |
Visualizing the Workflow
The following diagram illustrates the experimental workflow for this benchmark study.
Caption: Experimental workflow for the benchmark study.
Discussion and Expert Insights
The N-methyl group in N-methyl-1H-pyrazol-4-amine is anticipated to have a dual effect. Firstly, it blocks one of the nitrogen atoms on the pyrazole ring from participating in undesired side reactions, potentially leading to cleaner reaction profiles and higher yields in certain synthetic transformations. Secondly, the methyl group increases the lipophilicity of the molecule, which can influence its solubility and permeability, key factors in drug absorption and distribution.
In contrast, 3-methyl-1H-pyrazol-4-amine places the methyl group on a carbon atom of the pyrazole ring. This positional isomerism can lead to subtle differences in the electronic properties of the amino group, potentially affecting its nucleophilicity and, consequently, the rate of the N-acylation reaction.
The absence of the N-methyl group in 4-amino-1H-pyrazole is expected to result in a more polar molecule with higher aqueous solubility. The presence of the N-H proton on the pyrazole ring also introduces the possibility of tautomerism and offers an additional site for chemical modification, which can be either an advantage or a disadvantage depending on the desired synthetic outcome.
Conclusion
This benchmark study provides a framework for the rational selection of aminopyrazole building blocks in drug discovery. While N-methyl-1H-pyrazol-4-amine offers a favorable balance of reactivity and physicochemical properties, the choice of building block should always be guided by the specific goals of the research program. For instance, if higher aqueous solubility is a primary objective, 4-amino-1H-pyrazole might be a more suitable starting point. Conversely, if modulating the electronic environment of the pyrazole core is desired, exploring positional isomers like 3-methyl-1H-pyrazol-4-amine could be a fruitful strategy. The experimental protocols and comparative data presented herein serve as a valuable resource for medicinal chemists to navigate these decisions effectively.
References
-
Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]
-
ResearchGate. In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. Available from: [Link]
-
PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]
-
PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]
-
ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry. Available from: [Link]
-
ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Available from: [Link]
-
PubMed Central. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]
-
PubMed. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Available from: [Link]
-
NIH. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Available from: [Link]
-
OUCI. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Available from: [Link]
-
Scientific Research Publishing. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Available from: [Link]
-
PubChem. 1-methyl-1H-pyrazol-4-amine. Available from: [Link]
-
ACS Publications. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Available from: [Link]
-
ACS Publications. Closing the Loop: Developing an Integrated Design, Make, and Test Platform for Discovery. Available from: [Link]
-
PubMed Central. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Available from: [Link]
-
ResearchGate. Straightforward Synthesis of Functionalized 4,5,6,7‐Tetrahydro‐pyrazolo[1,5‐a]pyrazines – Important Building Blocks for Medicinal Chemistry. Available from: [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]
-
PubChem. 1-Methyl-1H-pyrazol-4-ylamine hydrochloride. Available from: [Link]
-
PubChem. 3-methyl-1H-pyrazol-4-amine. Available from: [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
-
PubMed Central. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available from: [Link]
Sources
- 2. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 5200289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of N-Methyl Pyrazole Compounds
Introduction: The Pyrazole Scaffold and the Metabolic Hurdle
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its versatile role in constructing therapeutic agents.[1] Its presence in numerous FDA-approved drugs, from anti-inflammatory agents to kinase inhibitors for cancer therapy, underscores its significance.[2][3] A key strategy in optimizing these scaffolds is N-alkylation, with N-methylation being a common modification to modulate physicochemical properties and biological activity.[4] However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, chief among them being metabolic stability.
Metabolic stability, the susceptibility of a compound to biotransformation by the body's enzymatic machinery, is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for toxicity.[5][6] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are excessively stable could accumulate and cause adverse effects.[7] For N-methyl pyrazole derivatives, understanding their metabolic fate is paramount. This guide provides a comparative framework for evaluating the metabolic stability of these compounds, offering field-proven experimental protocols and insights into structural modifications that can enhance their drug-like properties.
The Metabolic Landscape of N-Methyl Pyrazoles: Pathways and Players
The metabolic fate of an N-methyl pyrazole is primarily dictated by Phase I and Phase II enzymatic reactions, predominantly occurring in the liver.[8] The N-methyl group itself introduces a specific metabolic vulnerability while simultaneously protecting against other pathways.
Phase I Metabolism (Functionalization): This phase, largely mediated by the Cytochrome P450 (CYP) superfamily of enzymes, introduces or exposes functional groups.[9] For N-methyl pyrazoles, the principal Phase I reactions include:
-
N-Demethylation: This is often a primary metabolic route, where the N-methyl group is cleaved to yield the corresponding N-H pyrazole and formaldehyde.[10][11] This reaction is a significant pathway for many N-methylated compounds and can dramatically alter the compound's pharmacological activity and clearance rate.
-
Ring Oxidation: The pyrazole ring, while relatively stable, can undergo oxidation, particularly by enzymes like CYP2E1.[10][12] The position of oxidation is influenced by the electronic properties of other substituents on the ring.
-
Side-Chain Oxidation: Alkyl or aryl groups attached to the pyrazole core are common sites for hydroxylation.
Phase II Metabolism (Conjugation): Phase II enzymes conjugate the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[5]
-
N-Glucuronidation: While the N-methyl group blocks glucuronidation at its point of attachment, the N-H pyrazole metabolite formed after N-demethylation can be a substrate for UDP-glucuronosyltransferases (UGTs).[10] Direct N-glucuronidation can also occur on the second ring nitrogen if it is unsubstituted.
The interplay between these pathways determines the compound's overall metabolic profile. A key goal in drug design is to identify and mitigate these "metabolic hotspots."
Caption: Primary metabolic pathways for N-methyl pyrazole compounds.
Comparative Experimental Assays for Metabolic Stability
To evaluate metabolic stability, a tiered in vitro approach is standard practice, progressing from high-throughput screens to more physiologically complex systems. The two most common systems are liver microsomes and hepatocytes.[13][14]
| Feature | Liver Microsomal Stability Assay | Hepatocyte Stability Assay |
| Test System | Subcellular fraction of liver (endoplasmic reticulum)[9] | Intact, viable liver cells[7] |
| Enzymes Present | Primarily Phase I (CYP, FMO) enzymes[15] | Comprehensive suite of Phase I and Phase II enzymes (CYPs, UGTs, SULTs, etc.)[9] |
| Primary Use | Early discovery, high-throughput screening for CYP-mediated metabolism[14] | Lead optimization, predicting overall hepatic clearance, assessing interplay of metabolism and transport[15] |
| Key Output | Intrinsic clearance (CLint) by Phase I enzymes | Overall intrinsic clearance (CLint) from all metabolic pathways |
| Limitations | Lacks Phase II enzymes and cellular context (e.g., transport) | Lower throughput, higher cost, potential for donor-to-donor variability |
Protocol 1: Liver Microsomal Stability Assay
This assay is the workhorse of early drug discovery, designed to rapidly assess a compound's susceptibility to Phase I metabolism.[7]
Causality Behind Experimental Choices:
-
Cofactor (NADPH): The cytochrome P450 system is a redox system that requires NADPH as a cofactor to function. Its inclusion initiates the metabolic reactions.[9] Incubations without NADPH serve as a negative control to account for non-enzymatic degradation.
-
Controls: Verapamil (high clearance) and Diazepam (low clearance) are used as positive controls to validate that the microsomal batch is active and the assay is performing as expected.[9] Heat-inactivated microsomes confirm that compound loss is enzyme-mediated.
-
Quenching: The reaction is stopped with a cold organic solvent (e.g., acetonitrile) containing an internal standard. This simultaneously precipitates proteins and extracts the remaining compound and metabolites for analysis.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the N-methyl pyrazole test compound (e.g., 10 mM in DMSO).
-
Incubation Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), pooled liver microsomes (from human or other species, final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiation: Initiate the reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard (for LC-MS/MS normalization).[9]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[14]
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive and physiologically relevant assessment by using intact liver cells, which contain both Phase I and Phase II enzymes as well as transporters.[15]
Causality Behind Experimental Choices:
-
Cryopreserved Hepatocytes: Using cryopreserved hepatocytes allows for experiments to be scheduled conveniently and reduces reliance on fresh tissue, though care must be taken to ensure high viability post-thaw.[14]
-
Suspension vs. Plated: Suspension assays are common for clearance studies due to ease of use. Plated cultures are better for longer-term studies or induction experiments.
-
Cell Density: A specific cell density (e.g., 1 million cells/mL) is used to ensure sufficient metabolic activity while maintaining cell health.
Step-by-Step Methodology:
-
Hepatocyte Recovery: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and gently transfer to pre-warmed incubation medium. Centrifuge to pellet the cells and resuspend in fresh medium to remove cryoprotectant. Assess cell viability (e.g., via Trypan Blue exclusion).
-
Incubation: In a 96-well plate, add the hepatocyte suspension (e.g., final density of 0.5-1.0 x 10^6 viable cells/mL).
-
Dosing: Add the test compound (final concentration 1 µM) to the wells and incubate at 37°C in a humidified incubator with 5% CO2.
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), sample an aliquot from the incubation mixture.
-
Quenching & Analysis: Immediately quench the reaction with cold acetonitrile containing an internal standard and process the samples for LC-MS/MS analysis as described in the microsomal protocol.
-
Data Analysis: Calculate t½ and CLint as previously described.
Caption: A typical experimental workflow for in vitro metabolic stability assays.
Comparative Analysis: Structure-Metabolism Relationships
The true power of these assays lies in comparing structurally related compounds to build a structure-activity relationship (SAR) and guide rational drug design.[9]
Comparison 1: The Impact of N-Methylation
Adding a methyl group to a pyrazole nitrogen has a dual effect. It blocks a potential site of Phase II N-glucuronidation but introduces a new liability for Phase I N-demethylation.
| Compound | Structure | Key Metabolic Pathway | Microsomal t½ (min) |
| Analog A | Pyrazole-R (N-H) | N-Glucuronidation, Ring Oxidation | > 60 |
| Analog B | Pyrazole-R (N-Me) | N-Demethylation, Ring Oxidation | 25 |
Hypothetical data for illustrative purposes. In this case, while Analog A is stable to CYP-mediated metabolism, it might be rapidly cleared via UGTs (a pathway not captured in microsomal assays). Analog B shows moderate CYP-mediated clearance, likely due to N-demethylation. This highlights the importance of using multiple assay systems.
Comparison 2: Bioisosteric Replacements to Enhance Stability
When a metabolic liability is identified, medicinal chemists often employ bioisosteric replacements—swapping a problematic functional group for another with similar physicochemical properties but improved metabolic stability.[16][17]
-
Blocking Ring Oxidation: If the pyrazole ring itself is a site of metabolism, replacing it with a more electron-deficient heterocycle like a 1,2,4-triazole can increase stability.[18]
-
Replacing Labile Groups: A common strategy involves replacing metabolically labile ester or amide groups appended to the pyrazole core with more robust heterocyles like 1,2,4-oxadiazoles, which are resistant to hydrolysis.[19][20]
| Compound | Key Feature | Microsomal t½ (min) | Rationale for Change |
| Lead Cmpd 1 | N-Methyl Pyrazole-Ester | 15 | Ester is likely hydrolyzed by esterases in the S9 fraction (not just CYPs). |
| Analog 1a | N-Methyl Pyrazole-Oxadiazole | > 60 | The oxadiazole is a stable bioisostere for the ester, blocking hydrolysis.[19] |
| Lead Cmpd 2 | Pyridine-N-Methyl Pyrazole | 20 | The electron-rich pyridine ring may be a metabolic hotspot. |
| Analog 2a | Pyrimidine-N-Methyl Pyrazole | 55 | Replacing pyridine with pyrimidine (more N atoms) reduces electron density and can decrease CYP-mediated oxidation.[21] |
Hypothetical data for illustrative purposes. This comparative data allows researchers to make informed decisions, systematically modifying a lead compound to "design out" metabolic liabilities while retaining desired pharmacological activity.
Conclusion
Evaluating the metabolic stability of N-methyl pyrazole compounds is a critical, multi-faceted process in drug discovery. It requires a logical progression from high-throughput microsomal assays to more comprehensive hepatocyte-based systems. By understanding the primary metabolic pathways—N-demethylation and ring oxidation—and systematically comparing analogs, researchers can establish clear structure-metabolism relationships. This data-driven approach, which often involves strategic bioisosteric replacements to mitigate metabolic hotspots, is essential for transforming a promising pyrazole-based molecule into a successful drug candidate with an optimal pharmacokinetic profile.
References
-
Ackley, D. C., Rockich, K. T., & Baker, T. R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Pharmacology and Toxicology. Springer Nature Experiments. Retrieved from [Link]
-
Future Science. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service. Retrieved from [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
-
Langer, T., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
PubMed. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant. Retrieved from [Link]
-
ACS Publications. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
-
PubMed. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Retrieved from [Link]
-
ACS Publications. (2021, March 10). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2023, January 28). Aromatic Bioisosteres. Retrieved from [Link]
-
PubMed Central. (n.d.). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Retrieved from [Link]
-
PubMed Central. (2025, January 30). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. Retrieved from [Link]
-
Hypha Discovery Blogs. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
-
PubMed. (2024, March 15). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]
-
NIH. (2024, November 11). 4-Methylpyrazole-mediated inhibition of Cytochrome P450 2E1 protects renal epithelial cells, but not bladder cancer cells, from cisplatin toxicity. Retrieved from [Link]
-
ResearchGate. (2021, September 11). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Retrieved from [Link]
-
RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
ACS Publications. (n.d.). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1. Journal of Medicinal Chemistry. Retrieved from [Link]
-
R Discovery. (2024, February 29). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]
-
bioRxiv. (2025, January 8). 4-Methylpyrazole-mediated inhibition of Cytochrome P450 2E1 protects renal epithelial cells, but not bladder. Retrieved from [Link]
-
RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
NIH. (n.d.). Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4-methylaminoantipyrine. PMC. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
-
MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]
- Google Patents. (n.d.). WO2008004096A1 - Pyrazole derivatives as cytochrome p450 inhibitors.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 7. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4‐methylaminoantipyrine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Methylpyrazole-mediated inhibition of Cytochrome P450 2E1 protects renal epithelial cells, but not bladder cancer cells, from cisplatin toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. nuvisan.com [nuvisan.com]
- 15. bioivt.com [bioivt.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-methyl-1H-pyrazol-4-amine dihydrochloride
This guide provides detailed procedures for the safe and compliant disposal of N-methyl-1H-pyrazol-4-amine dihydrochloride, a chemical compound frequently utilized in research and development. The information herein is synthesized from established safety protocols for analogous chemical structures and is intended for an audience of trained laboratory professionals. Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection.
Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal
-
Pyrazole Core: The pyrazole ring is a common motif in pharmacologically active compounds. Derivatives can exhibit a range of toxicological properties.
-
Amine Functionality: The amine group can impart corrosive and irritant properties.
-
Dihydrochloride Salt: This indicates the presence of two equivalents of hydrochloric acid, which can contribute to the overall acidity and corrosivity of the compound.
Based on analogous compounds, N-methyl-1H-pyrazol-4-amine dihydrochloride is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, its disposal requires procedures that mitigate these risks.
Table 1: Hazard Summary of Structurally Related Pyrazole Compounds
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | H302 | [1] |
| Causes skin irritation | H315 | [1] |
| Causes serious eye irritation | H319 | [1] |
| May cause respiratory irritation | H335 | [1] |
The primary disposal challenge lies in neutralizing its potential biological activity and preventing its release into the environment. Direct disposal to landfill or sanitary sewer systems is inappropriate and may be in violation of local regulations.[1][2]
Pre-Disposal: Essential Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). This is a non-negotiable step to prevent accidental exposure.
Step-by-Step PPE Protocol:
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use.
-
Body Protection: A laboratory coat or chemical-resistant apron is required to prevent skin contact.[3]
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary to prevent inhalation of dust particles.[3][4]
Disposal Workflow: A Step-by-Step Guide
The recommended disposal method for N-methyl-1H-pyrazol-4-amine dihydrochloride is incineration by a licensed hazardous waste disposal facility. This method ensures the complete destruction of the compound.
Workflow Diagram:
Caption: Disposal workflow for N-methyl-1H-pyrazol-4-amine dihydrochloride.
Detailed Protocol:
-
For Unused or Waste Material:
-
Ensure the material is in a securely sealed and clearly labeled container.
-
Place this container in a secondary container for added security during transport to the waste accumulation area.
-
Store in a designated hazardous waste area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
-
-
For Empty Containers:
-
Triple rinse the container with a suitable solvent. Methanol, ethanol, or water can be used. The choice of solvent should be made in consideration of the subsequent waste stream.
-
Collect all rinsate into a designated hazardous waste container for halogenated or non-halogenated waste, as appropriate. Do not pour the rinsate down the drain.
-
After triple rinsing, deface the original label on the container to prevent misuse.
-
The rinsed container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
-
-
Final Disposal:
-
The ultimate and recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This task must be performed by a licensed and approved waste disposal plant.[2][3][5][6][7][8]
-
Maintain detailed records of the waste generated, including the chemical name, quantity, and date of disposal, as required by regulations.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated.
-
Containment: Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2]
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect the cleaning materials and water for disposal as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of N-methyl-1H-pyrazol-4-amine dihydrochloride is a critical aspect of laboratory safety and environmental responsibility. While this guide provides a framework based on the best available data for similar compounds, it is not a substitute for a thorough understanding of your institution's specific policies and local regulations. Always consult your EHS department and utilize a licensed hazardous waste disposal service to ensure that the disposal process is conducted safely and in full compliance with all applicable laws.
References
- Biosynth. (2021, May 18). Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet for 4-Amino-1-methyl-1H-pyrazole.
- Fisher Scientific. (2011, June 27). Safety Data Sheet for 1-Methyl-1H-pyrazole-4-carboxylic acid.
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (2025, April 24). Safety Data Sheet for (S)-(-)-5-(2-Pyrrolidinyl)-1H-tetrazole.
- Fisher Scientific. (2025, May 1). Safety Data Sheet for 1H-Pyrazole-1-carboxamidine hydrochloride.
- Fisher Scientific. (2023, September 1). Safety Data Sheet for 3-(5-Methyl-1H-pyrazol-4-yl)propylamine.
- Fisher Scientific. (2025, May 1). Safety Data Sheet for 1-Methyl-1H-pyrazole-4-carboxaldehyde.
- Fisher Scientific. (2015, January 13).
Sources
Comprehensive Guide to Personal Protective Equipment for Handling N-methyl-1H-pyrazol-4-amine dihydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-methyl-1H-pyrazol-4-amine dihydrochloride. The following protocols are designed to ensure the safe handling of this chemical from receipt to disposal, emphasizing the causality behind each procedural step to foster a culture of safety and scientific excellence.
Understanding the Hazard: A Profile of N-methyl-1H-pyrazol-4-amine dihydrochloride
Core Principles of Chemical Handling: A Layered Approach to Safety
The cornerstone of laboratory safety is a multi-layered approach that does not rely on a single line of defense. This involves a combination of engineering controls, administrative controls, and finally, personal protective equipment.
-
Engineering Controls: These are the first and most effective line of defense. Always handle N-methyl-1H-pyrazol-4-amine dihydrochloride in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] This minimizes the inhalation of any dust or aerosols.
-
Administrative Controls: These are the work practices that reduce or prevent exposure. This includes proper training on the handling of hazardous chemicals, clear labeling of all containers, and restricting access to authorized personnel only.
-
Personal Protective Equipment (PPE): PPE is the final barrier between the user and the hazardous material. It is crucial to select the appropriate PPE and to wear it correctly.
Personal Protective Equipment (PPE) Protocol: A Detailed Breakdown
The following table summarizes the required PPE for handling N-methyl-1H-pyrazol-4-amine dihydrochloride.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are necessary to protect against dust particles and potential splashes.[6] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[7] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Disposable nitrile or neoprene gloves provide adequate protection against incidental contact.[6][8] Always inspect gloves for any signs of damage before use. For prolonged handling or in situations with a high risk of contact, consider double-gloving. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing. |
| Body | Laboratory coat or chemical-resistant apron | A fully buttoned laboratory coat should be worn to protect the skin and personal clothing from contamination. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | NIOSH-approved respirator | In situations where dust may be generated and engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required.[9][10] The type of respirator (e.g., N95, half-mask with appropriate cartridges) should be selected based on a formal risk assessment.[7] |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills and falling objects.[7] |
Step-by-Step Handling and Disposal Workflow
The following workflow provides a procedural guide for the safe handling of N-methyl-1H-pyrazol-4-amine dihydrochloride from receipt to disposal.
Receiving and Storage
-
Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leaks.
-
Don Appropriate PPE: Before handling the container, put on your laboratory coat, chemical safety goggles, and chemical-resistant gloves.
-
Transport to Storage: Transport the chemical to a designated, well-ventilated, and secure storage area.
-
Storage Conditions: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3]
Weighing and Aliquoting
-
Work in a Fume Hood: All handling of the solid compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Don Full PPE: Wear a laboratory coat, chemical safety goggles, a face shield, and chemical-resistant gloves. If there is a risk of generating dust, a respirator should also be worn.
-
Use Appropriate Tools: Use clean, designated spatulas and weighing boats.
-
Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.
-
Clean Up Spills Immediately: In case of a spill, follow the established laboratory spill cleanup procedure.
Disposal Plan
-
Waste Collection: All waste materials, including empty containers, contaminated gloves, and weighing boats, should be collected in a clearly labeled, sealed hazardous waste container.
-
Follow Institutional Guidelines: Dispose of the hazardous waste according to your institution's and local regulations.[1][9] Do not dispose of this chemical down the drain or in the regular trash.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Workflow Visualization
The following diagram illustrates the key decision points and safety protocols for handling N-methyl-1H-pyrazol-4-amine dihydrochloride.
Caption: Key stages and safety checkpoints for handling the compound.
References
- Fisher Scientific. (2011). Safety Data Sheet for 1-Methyl-1H-pyrazole-4-carboxylic acid.
- Fisher Scientific. (2015).
- Journal of Chemical Health Risks. (2024).
- Haz-Map. (n.d.). Pyrazole - Hazardous Agents.
- Biosynth. (2021). Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Fisher Scientific. (n.d.).
- Fisher Scientific. (n.d.). Safety Data Sheet for 4-Amino-1-methyl-1H-pyrazole.
- Fisher Scientific. (n.d.). Safety Data Sheet for 1-Methyl-1H-pyrazole-4-boronic acid hydrochloride.
- ChemicalBook. (2025).
- Sigma-Aldrich. (2025).
- Airgas. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Sigma-Aldrich. (n.d.).
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- ResearchGate. (n.d.).
- Fisher Scientific. (2025). Safety Data Sheet for 1-Methyl-1H-pyrazole-4-carboxaldehyde.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. velsafe.com [velsafe.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. biosynth.com [biosynth.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
